Bis(2-diphenylphosphino)ethyl ether
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-diphenylphosphanylethoxy)ethyl-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28OP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIKDDQFNOTQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCOCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(2-diphenylphosphino)ethyl Ether: Structure, Synthesis, and Coordination Chemistry
This guide provides a comprehensive technical overview of Bis(2-diphenylphosphino)ethyl ether, a flexible diphosphine ligand. Designed for researchers, scientists, and professionals in drug development and catalysis, this document delves into the molecule's structural formula, a robust synthesis protocol, and its behavior in coordination chemistry. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding.
Introduction and Strategic Importance
This compound, systematically named (Oxybis(ethane-2,1-diyl))bis(diphenylphosphine), is a bidentate phosphine ligand characterized by an ether linkage connecting two diphenylphosphinoethyl arms. Unlike more rigid aromatic diphosphines such as DPEphos or Xantphos, the flexible aliphatic backbone of this compound imparts unique conformational adaptability. This flexibility allows it to form stable chelate rings with a range of transition metals, influencing the steric and electronic environment of the metal center.
While less ubiquitous in the literature than its analogue 1,2-bis(diphenylphosphino)ethane (dppe), the presence of the central ether oxygen atom introduces a potential third coordination site. This raises the possibility of it acting as a tridentate P,O,P ligand, a characteristic that can be exploited to fine-tune the catalytic activity and stability of metal complexes.[1] This guide will explore the fundamental aspects of this ligand, providing a solid foundation for its application in synthetic and catalytic research.
Molecular Structure and Physicochemical Properties
The structural identity of this compound is defined by its molecular formula, C₂₈H₂₈OP₂, and CAS number 50595-38-5.[2][3] The molecule consists of two diphenylphosphine groups linked by a five-atom chain (-CH₂-CH₂-O-CH₂-CH₂-), which allows for considerable rotational freedom.
References
An In-Depth Technical Guide to the Synthesis of Bis(2-diphenylphosphino)ethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Bis(2-diphenylphosphino)ethyl Ether as a Privileged Ligand
This compound, often referred to as DPEPO in its oxidized form, is a crucial bidentate phosphine ligand in the toolkit of synthetic chemists. Its unique structure, featuring two diphenylphosphino groups linked by a flexible ethylene glycol ether backbone, allows it to form stable chelate complexes with a variety of transition metals. This chelating effect enhances the stability and catalytic activity of the resulting metal complexes, making it a valuable ligand in a wide range of chemical transformations.
The ether linkage in the backbone imparts a degree of flexibility and polarity that can influence the solubility and reactivity of its metal complexes. This ligand has found applications in various catalytic reactions, including cross-coupling reactions, which are fundamental to the construction of complex organic molecules in the pharmaceutical and materials science industries. Understanding the synthesis of this ligand is therefore of paramount importance for researchers aiming to develop novel catalysts and synthetic methodologies. This guide provides a comprehensive overview of the synthesis of this compound, from the underlying chemical principles to a detailed, field-proven experimental protocol.
Synthetic Strategy: A Nucleophilic Substitution Approach
The most logical and widely employed strategy for the synthesis of this compound is analogous to the classic Williamson ether synthesis. This method involves the nucleophilic substitution of a dihaloalkane with a suitable nucleophile. In this case, the electrophile is bis(2-chloroethyl) ether, and the nucleophile is a diphenylphosphide salt, typically lithium or sodium diphenylphosphide.
The core of this synthesis is the formation of two new phosphorus-carbon bonds through the displacement of the chloride leaving groups by the strongly nucleophilic diphenylphosphide anion.
Figure 1: A conceptual workflow for the synthesis of this compound.
Part 1: Preparation of the Diphenylphosphide Reagent
The key nucleophile, the diphenylphosphide anion, can be generated in situ from readily available precursors. The two most common methods involve the reduction of either triphenylphosphine or chlorodiphenylphosphine with an alkali metal.
Method A: From Triphenylphosphine
This method involves the reductive cleavage of a phenyl group from triphenylphosphine using an alkali metal, typically sodium or lithium, in a suitable solvent like liquid ammonia or refluxing dioxane.
Reaction: Ph₃P + 2 M → M⁺PPh₂⁻ + MPh (where M = Li, Na)
Method B: From Chlorodiphenylphosphine
A more direct route involves the reduction of chlorodiphenylphosphine with an alkali metal. This avoids the formation of a phenyl-metal byproduct.
Reaction: Ph₂PCl + 2 M → M⁺PPh₂⁻ + MCl (where M = Li, Na)
The choice between these methods often depends on the availability and purity of the starting materials. For the purpose of this guide, we will focus on the preparation of lithium diphenylphosphide from chlorodiphenylphosphine.
Part 2: The Core Synthesis - Reaction of Lithium Diphenylphosphide with Bis(2-chloroethyl) Ether
With the diphenylphosphide reagent prepared, the next step is the nucleophilic substitution reaction with bis(2-chloroethyl) ether.
Figure 2: The core nucleophilic substitution reaction for the synthesis.
This reaction is typically carried out in an inert solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the phosphide anion and the final product.
Part 3: A Detailed, Step-by-Step Experimental Protocol
This protocol is a composite of established procedures for analogous syntheses and should be performed by chemists experienced in handling air- and moisture-sensitive reagents.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Chlorodiphenylphosphine | 220.65 | 11.03 g | 0.05 mol | Use freshly distilled or high-purity reagent. |
| Lithium metal | 6.94 | 0.7 g | 0.1 mol | Cut into small, clean pieces. |
| Bis(2-chloroethyl) ether | 143.01 | 3.58 g | 0.025 mol | EXTREMELY TOXIC AND CARCINOGENIC . Handle with extreme caution in a fume hood. |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - | Freshly distilled from sodium/benzophenone. |
| Degassed deionized water | 18.02 | - | - | For quenching the reaction. |
| Anhydrous ethanol | 46.07 | - | - | For recrystallization. |
| Anhydrous diethyl ether | 74.12 | - | - | For washing. |
Equipment:
-
Three-necked round-bottom flask (500 mL) equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.
-
Schlenk line or glovebox for inert atmosphere operations.
-
Cannula for transferring air-sensitive solutions.
-
Standard glassware for work-up and purification.
Procedure
Step 1: Preparation of Lithium Diphenylphosphide Solution
-
To the flame-dried 500 mL three-necked flask under a positive pressure of argon, add 150 mL of anhydrous THF and the freshly cut lithium metal (0.7 g, 0.1 mol).
-
With vigorous stirring, add chlorodiphenylphosphine (11.03 g, 0.05 mol) dropwise via a syringe at room temperature. The solution will gradually turn deep red, indicating the formation of lithium diphenylphosphide.
-
After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours to ensure complete reaction.
Step 2: Synthesis of this compound
-
In a separate flame-dried flask, prepare a solution of bis(2-chloroethyl) ether (3.58 g, 0.025 mol) in 50 mL of anhydrous THF under an argon atmosphere.
-
Slowly transfer the bis(2-chloroethyl) ether solution to the stirred solution of lithium diphenylphosphide via cannula.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy (disappearance of the diphenylphosphide signal and appearance of the product signal).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by the dropwise addition of degassed deionized water (approximately 10 mL) to decompose any unreacted lithium diphenylphosphide.
-
Remove the THF under reduced pressure.
-
Extract the residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine (2 x 50 mL) and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent in vacuo to obtain the crude product as a viscous oil or a semi-solid.
-
Purify the crude product by recrystallization from hot ethanol or a mixture of ethanol and diethyl ether. The product should be a white crystalline solid upon successful purification.
Part 4: Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the phenyl protons (typically in the range of 7.2-7.5 ppm) and the ethylene protons of the ether backbone (typically in the range of 2.0-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show resonances for the aromatic carbons and the aliphatic carbons of the ether chain.
-
³¹P NMR: The phosphorus-31 NMR spectrum is a crucial tool for characterizing phosphine ligands. A single peak in the proton-decoupled ³¹P NMR spectrum is indicative of the formation of the symmetric diphosphine. The chemical shift will be characteristic of a trialkyl/aryl phosphine.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Part 5: Safety and Handling Precautions
Bis(2-chloroethyl) ether is a highly toxic and carcinogenic substance. [1][2] It is fatal if swallowed, in contact with skin, or if inhaled.[2] All manipulations involving this reagent must be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An emergency shower and eyewash station should be readily accessible.
Lithium diphenylphosphide is a pyrophoric solid and is highly reactive with water and air. It should be handled strictly under an inert atmosphere.
Chlorodiphenylphosphine is a corrosive liquid that reacts with moisture to release HCl gas. It should be handled in a fume hood with appropriate PPE.
The final product, This compound , like most phosphines, is susceptible to oxidation. It should be stored under an inert atmosphere to maintain its integrity.
Conclusion
The synthesis of this compound is a well-established procedure that relies on fundamental principles of organic synthesis. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can reliably prepare this valuable ligand for use in a wide array of catalytic applications. The detailed protocol and safety information provided in this guide are intended to equip researchers with the knowledge necessary to safely and successfully synthesize this important chemical tool.
References
An In-Depth Technical Guide to Bis(2-diphenylphosphino)phenyl Ether (DPEphos): A Keystone Ligand in Modern Catalysis
Introduction: Unveiling DPEphos, a Ligand of Distinction
In the landscape of transition metal catalysis, the rational design and selection of ligands are paramount to achieving high efficacy, selectivity, and broad substrate scope. Among the pantheon of phosphine-based ligands, Bis(2-diphenylphosphino)phenyl ether, commonly known as DPEphos, has emerged as a particularly versatile and powerful tool for researchers, scientists, and drug development professionals. With the CAS number 166330-10-5, DPEphos is a bidentate phosphine ligand that has carved a significant niche in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2][3]
This technical guide provides an in-depth exploration of DPEphos, from its fundamental physicochemical properties and synthesis to its mechanistic nuances and practical applications in catalysis. The content herein is structured to offer not just a repository of information, but a cohesive understanding of why and how DPEphos functions as a superior ligand in various catalytic systems.
Core Attributes of DPEphos: A Physicochemical Overview
DPEphos is a white to off-white crystalline solid that is generally stable under ambient conditions, though it is sensitive to air and moisture, necessitating its handling and storage under an inert atmosphere.[2] Its solubility in common organic solvents such as THF, dichloromethane, and toluene makes it highly compatible with a wide range of reaction conditions.[2]
| Property | Value | Reference(s) |
| CAS Number | 166330-10-5 | [4] |
| Molecular Formula | C₃₆H₂₈OP₂ | [4] |
| Molecular Weight | 538.57 g/mol | [4] |
| Appearance | White to off-white crystalline powder or crystals | [5] |
| Melting Point | 184 - 190 °C | [5] |
| Solubility | Soluble in common organic solvents (THF, dichloromethane, toluene) | [2] |
| Stability | Sensitive to air and moisture | [2] |
Spectroscopic Characterization:
The identity and purity of DPEphos are typically confirmed using a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The proton NMR spectrum will show a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the phenyl protons.
-
¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon framework of the molecule.[4][6]
-
³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for phosphine ligands, and for DPEphos, it typically exhibits a single peak, confirming the presence of a single phosphorus environment.[4]
The Art of Synthesis: Preparing DPEphos and its Palladium Complex
A key aspect of utilizing DPEphos in catalysis is the ability to either procure it from a reliable source or synthesize it in the laboratory. Furthermore, the preparation of its palladium(II) complex, Dichloro{bis[2-(diphenylphosphino)phenyl]ether}palladium(II), is a common entry point for generating the active Pd(0) catalyst in situ.
Synthesis of Bis(2-diphenylphosphino)phenyl Ether (DPEphos)
The synthesis of DPEphos can be achieved through the reaction of diphenyl ether with n-butyllithium followed by quenching with diphenylphosphine chloride.[5]
Experimental Protocol:
-
To a solution of diphenyl ether (0.02 mol) in hexane (50 mL) at -78 °C, add a solution of n-butyllithium (42 mmol) in hexane dropwise over 5 minutes.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and continue stirring for 16 hours.
-
Cool the reaction mixture in an ice water bath and add a solution of diphenylphosphine chloride (42 mmol) in n-hexane (15 mL) dropwise over approximately 5 minutes.
-
Allow the mixture to warm to room temperature and stir for an additional 16 hours.
-
Remove the solvent under reduced pressure to obtain a light yellow viscous oil.
-
Wash the crude product with acetone and dry under vacuum to yield DPEphos as a white solid.[5]
Synthesis of Dichloro{bis[2-(diphenylphosphino)phenyl]ether}palladium(II) ([Pd(DPEphos)Cl₂])
This stable, often yellow, solid is a convenient precatalyst that can be readily handled and stored. Its synthesis involves the reaction of a palladium(II) salt with the DPEphos ligand.
Experimental Protocol:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve palladium(II) chloride (PdCl₂) in a suitable solvent such as benzonitrile or acetonitrile.
-
In a separate flask, dissolve one equivalent of DPEphos in the same solvent.
-
Slowly add the DPEphos solution to the palladium(II) chloride solution with continuous stirring.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 1.5-5 hours) to ensure complete complexation.[7]
-
The product, [Pd(DPEphos)Cl₂], will typically precipitate from the solution.
-
Collect the solid by filtration, wash with a non-coordinating solvent like diethyl ether to remove any unreacted starting materials, and dry under vacuum.[8][9]
DPEphos in Action: A Mechanistic Perspective on Catalysis
The efficacy of DPEphos in palladium-catalyzed cross-coupling reactions is intrinsically linked to its unique structural and electronic properties. The ether linkage in its backbone imparts a degree of flexibility and a specific "bite angle" – the P-Pd-P angle in the coordinated complex – which is crucial for promoting key steps in the catalytic cycle.[3]
The Significance of the Bite Angle
The bite angle of a bidentate phosphine ligand like DPEphos has a profound impact on the steric and electronic environment around the palladium center. A wider bite angle, as is characteristic of DPEphos (approximately 104°), generally facilitates the reductive elimination step, which is often the product-forming and turnover-limiting step in many cross-coupling reactions.[1][10] This is attributed to the steric strain induced by the ligand, which is relieved upon the formation of the C-C or C-N bond and the dissociation of the product from the palladium center.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 8. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
An In-depth Technical Guide to Bis[(2-diphenylphosphino)phenyl] ether (DPEphos)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
Bis[(2-diphenylphosphino)phenyl] ether, commonly known by its trade name DPEphos, is a highly versatile and effective bidentate phosphine ligand integral to modern organometallic chemistry and homogeneous catalysis. Characterized by its flexible diphenyl ether backbone, DPEphos possesses a wide natural bite angle that imparts unique reactivity and selectivity in a multitude of transition metal-catalyzed reactions. This guide provides a comprehensive overview of its core physical and chemical properties, explores its applications in catalysis, details protocols for its safe handling and use, and presents its spectroscopic signature for proper identification. The insights herein are intended to equip researchers with the foundational knowledge required to effectively leverage DPEphos in synthetic applications, from small-scale discovery to process development.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical reagent is critical for experimental reproducibility and safety. DPEphos is recognized by several names and registry numbers across chemical databases and supplier catalogs.
-
IUPAC Name : [Oxydi(2,1-phenylene)]bis(diphenylphosphane)[1]
-
Synonyms : Bis[(2-diphenylphosphino)phenyl] ether, (Oxydi-2,1-phenylene)bis(diphenylphosphine)[2][3]
Physical Properties
The physical state and solubility of DPEphos dictate its handling, storage, and application in various solvent systems. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to off-white powder or crystalline solid. | [1][3] |
| Melting Point | 175–190 °C (347–374 °F; 448–463 K). Note: Range can vary based on purity. | [1][3] |
| Solubility | Insoluble in water. Soluble in common organic solvents like THF, dichloromethane, toluene, and chloroform. | [5] |
| Stability | The solid is stable under normal conditions. Phosphine ligands are generally sensitive to air (oxidation) and should be stored under an inert atmosphere (N₂ or Ar). | [5][6] |
Chemical & Coordination Properties
The utility of DPEphos stems from its distinct electronic and steric characteristics as a chelating ligand. Understanding these properties is key to predicting its behavior in catalytic systems.
3.1 Bidentate Coordination and Bite Angle
DPEphos is a classic bidentate phosphine ligand, meaning its two phosphorus atoms can simultaneously bind to a single metal center (e.g., Pd, Rh, Ru, Ni).[5][7] This chelation forms a stable metallocycle, which is fundamental to its function.[5]
The defining structural feature of DPEphos is its flexible ether backbone, which enforces a large "bite angle"—the P-M-P angle within a metal complex. The natural bite angle for DPEphos is approximately 104°.[1] This is smaller than the related Xantphos ligand (108°) but significantly larger than ligands with shorter backbones like dppe (~90°).[1][8]
Why is the bite angle important? The bite angle is not merely a geometric curiosity; it profoundly influences the steric and electronic environment around the metal center.
-
Steric Influence : A wider bite angle creates a more open coordination sphere, which can facilitate the approach of bulky substrates.
-
Electronic Influence : It can favor specific reaction pathways. For instance, in palladium catalysis, a larger bite angle is known to promote reductive elimination—the final, product-forming step in many cross-coupling reactions.[9] This can increase reaction rates and overall catalyst efficiency.
3.2 Reactivity and Stability
As with most trivalent phosphines, the phosphorus atoms in DPEphos possess a lone pair of electrons, making them susceptible to oxidation.[10] Exposure to atmospheric oxygen can lead to the formation of the corresponding phosphine oxide, which is catalytically inactive as it does not effectively coordinate to the metal center. Therefore, handling DPEphos under an inert atmosphere is crucial for maintaining its catalytic efficacy.[5] The compound itself is thermally stable up to its melting point but should be stored in a cool, dark place to prevent degradation.[3]
Spectroscopic Characterization
Confirmation of the identity and purity of DPEphos is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.
-
³¹P NMR : This is the most diagnostic technique for phosphine ligands. In a standard deuterated solvent like CDCl₃, DPEphos exhibits a characteristic singlet in its proton-decoupled ³¹P NMR spectrum. The chemical shift provides information about the electronic environment of the phosphorus atoms. Oxidation to the phosphine oxide results in a significant downfield shift of this signal.
-
¹H and ¹³C NMR : These spectra will show a complex series of multiplets in the aromatic region (typically ~7.0-8.0 ppm in ¹H NMR) corresponding to the numerous phenyl protons. These are useful for confirming the overall structure and absence of impurities.
Applications in Homogeneous Catalysis
DPEphos is a ligand of choice for a wide array of transition metal-catalyzed reactions, valued for its ability to enhance catalyst activity, stability, and selectivity.[3] It is particularly prominent in palladium-catalyzed cross-coupling reactions, which are foundational in pharmaceutical and fine chemical synthesis.[5]
Common Applications Include:
-
Suzuki-Miyaura Coupling : Formation of C-C bonds between aryl halides and boronic acids.
-
Buchwald-Hartwig Amination : Formation of C-N bonds to synthesize anilines and other arylamines.[7]
-
Sonogashira Coupling : Formation of C-C bonds between aryl halides and terminal alkynes.[5]
-
Carbonylation Reactions : The incorporation of carbon monoxide into organic molecules.[7]
-
Hydroformylation : The addition of a formyl group and a hydrogen atom across a C=C double bond.[7]
The diagram below illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a process where DPEphos is frequently employed as the supporting ligand for the palladium catalyst.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling using a Pd-DPEphos catalyst.
Experimental Protocols & Safe Handling
As an air-sensitive reagent, the successful use of DPEphos requires adherence to inert atmosphere techniques.[11]
6.1 Safe Handling and Storage
-
Storage : Store DPEphos in its original container, tightly sealed, within a desiccator or glovebox under a positive pressure of nitrogen or argon.[11] Keep in a cool, dark environment.
-
Handling : All manipulations, including weighing and dissolution, should be performed under an inert atmosphere using either a glovebox or standard Schlenk line techniques.[11] Avoid inhalation of the powder and contact with skin and eyes.[6]
The following workflow outlines the standard procedure for preparing a solution of an air-sensitive ligand like DPEphos for use in a catalytic reaction.
Caption: Standard workflow for handling an air-sensitive ligand like DPEphos.
6.2 Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and should be adapted based on the specific substrates and desired scale.
Objective : To couple 4-bromotoluene with phenylboronic acid.
Materials :
-
Palladium(II) acetate (Pd(OAc)₂)
-
DPEphos
-
4-bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃), finely ground
-
Toluene, anhydrous and degassed
-
Water, degassed
Procedure :
-
Glassware Preparation : Oven-dry all glassware (e.g., Schlenk flask, condenser) overnight and cool under a stream of nitrogen or argon.[11]
-
Catalyst Pre-formation (optional but recommended) : In a glovebox, add Pd(OAc)₂ (1 mol%) and DPEphos (1.1 mol%) to the Schlenk flask. Add a portion of the degassed toluene and stir for 15-20 minutes.
-
Reagent Addition : Under a positive flow of inert gas, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) to the flask.[11]
-
Solvent Addition : Add the remaining degassed toluene and degassed water to achieve the desired concentration (e.g., 0.1 M in the aryl halide). The solvent ratio (e.g., Toluene:Water 10:1) may require optimization.
-
Reaction : Seal the flask and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by taking aliquots (via syringe) and analyzing them by GC-MS or TLC.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Conclusion
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos) is a cornerstone ligand in the toolkit of the modern synthetic chemist. Its unique combination of a wide bite angle, electronic properties, and flexibility allows for high efficiency and selectivity in a range of critical catalytic transformations. By understanding its fundamental physical and chemical properties and adhering to proper air-sensitive handling techniques, researchers can reliably harness the power of DPEphos to accelerate discovery and innovation in drug development and materials science.
References
- 1. DPEphos - Wikipedia [en.wikipedia.org]
- 2. CAS RN 166330-10-5 | Fisher Scientific [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. strem.com [strem.com]
- 5. jecibiochem.com [jecibiochem.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 10. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bis(2-diphenylphosphino)ethyl Ether: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-diphenylphosphino)ethyl ether, identified by the CAS Number 50595-38-5, is a bidentate phosphine ligand.[1] In the landscape of coordination chemistry and catalysis, phosphine ligands are indispensable tools, enabling fine control over the reactivity and selectivity of transition metal catalysts. This guide provides a comprehensive overview of this compound, distinguishing it from structurally similar ligands and detailing its chemical properties, a plausible synthetic approach, and its role in catalysis.
While less ubiquitous in the literature than its analogue DPEphos (Bis[2-(diphenylphosphino)phenyl] ether), this compound presents a unique structural motif. Its flexible ethylene ether backbone, connecting two diphenylphosphino groups, imparts distinct steric and electronic properties to its metal complexes, offering a valuable alternative in the catalyst designer's toolkit.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized in the table below. It is typically supplied as an oily, yellow viscous liquid.[2]
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₈OP₂ | [3][4] |
| Molecular Weight | 442.47 g/mol | [3][4] |
| IUPAC Name | 2-(2-diphenylphosphanylethoxy)ethyl-diphenylphosphane | [1][4] |
| CAS Number | 50595-38-5 | [1][3] |
| Appearance | Oily yellow liquid / Yellow viscous liquid | [2] |
Structural Analysis
The structure of this compound features two diphenylphosphino moieties linked by a flexible diethylene ether chain. This flexibility allows the ligand to chelate to a metal center, forming a stable complex. The oxygen atom in the ether backbone can also potentially interact with the metal center, although this is less common than P,P'-chelation.
Caption: Chemical structure of this compound.
Synthesis and Purification
While specific, peer-reviewed synthesis protocols for this compound are not extensively documented in readily available literature, a general and logical synthetic route can be inferred from the preparation of analogous bis(phosphine) ligands, such as 1,2-bis(diphenylphosphino)ethane (dppe).[5] The synthesis would likely involve the nucleophilic substitution of a dihaloethane ether with a diphenylphosphide salt.
Plausible Synthetic Pathway
The reaction would proceed by treating bis(2-chloroethyl) ether with two equivalents of a diphenylphosphide salt, such as lithium diphenylphosphide (LiPPh₂) or sodium diphenylphosphide (NaPPh₂).
References
- 1. This compound | C28H28OP2 | CID 4368796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Oxybis(ethane-2,1-diyl))bis(diphenylphosphine) [myskinrecipes.com]
- 3. strem.com [strem.com]
- 4. This compound | Bis(Diphenylphosphinoethyl) Oxide | C28H28OP2 - Ereztech [ereztech.com]
- 5. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
A Technical Guide to the Solubility of Bis(2-diphenylphosphino)ethyl Ether in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Medium for the Message
Bis(2-diphenylphosphino)ethyl ether, a member of the broader class of phosphine ligands, is a crucial tool in the arsenal of synthetic chemists. Its utility in catalysis, particularly in facilitating the formation of carbon-carbon and carbon-heteroatom bonds, is well-established. The efficacy of this and similar ligands is predicated on their ability to coordinate with transition metals, creating a catalytic species that is both highly active and selective. However, for such a catalyst to function in a homogeneous system, it must first dissolve.
Solubility is the foundational parameter that dictates the choice of solvent, reaction concentration, temperature, and even the method of product purification. A thorough understanding of the solubility profile of this compound is therefore not merely academic; it is a prerequisite for rational reaction design, optimization, and scale-up. This guide provides a detailed examination of the theoretical and practical aspects of the solubility of this important ligand, offering both a summary of its known qualitative behavior and a robust protocol for its quantitative determination.
The Theoretical Framework: What Governs Solubility?
The solubility of a compound like this compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The structure of the ligand—featuring two bulky, nonpolar diphenylphosphino groups linked by a flexible and polar ether backbone—results in a nuanced solubility profile.
-
Van der Waals Forces: The large phenyl groups contribute significantly to the molecule's surface area, leading to substantial London dispersion forces. These nonpolar interactions are best matched by nonpolar solvents, such as aromatic hydrocarbons (e.g., toluene) and ethers (e.g., THF).
-
Dipole-Dipole Interactions: The central ether linkage (C-O-C) introduces a permanent dipole moment. This allows for favorable dipole-dipole interactions with polar aprotic solvents like dichloromethane and chloroform.
-
Hydrogen Bonding: this compound lacks hydrogen bond donors. Consequently, it cannot effectively interact with protic solvents like water or methanol, leading to very poor solubility in these media.[1] The overall lipophilic character, a common trait of tertiary phosphine ligands, dominates its behavior, favoring dissolution in organic, non-polar to moderately polar environments.[1]
The interplay of these factors is crucial for predicting solubility trends and for selecting appropriate solvent systems for specific applications.
Caption: Factors governing the solubility of the ligand.
Qualitative and Quantitative Solubility Profile
Qualitative Summary:
-
High Solubility: Generally observed in aromatic hydrocarbons (toluene, benzene), chlorinated solvents (dichloromethane, chloroform), and ethers (tetrahydrofuran (THF)).
-
Moderate Solubility: Expected in some polar aprotic solvents.
-
Low to Insoluble: Consistently reported as insoluble in water and lower alcohols like methanol and ethanol.
Quantitative Data:
The absence of published quantitative data underscores the importance of empirical determination for specific applications. Researchers requiring precise solubility values for process modeling, crystallization development, or formulation must determine these values experimentally. The table below serves as a template for recording such empirically determined data.
| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Notes |
| Toluene | Aromatic Hydrocarbon | 25 | Data not available | Data not available | Expected to be high. |
| Tetrahydrofuran (THF) | Ether | 25 | Data not available | Data not available | Expected to be high. |
| Dichloromethane (DCM) | Chlorinated | 25 | Data not available | Data not available | Expected to be high. |
| Acetonitrile | Nitrile | 25 | Data not available | Data not available | - |
| Methanol | Alcohol (Protic) | 25 | Data not available | Data not available | Expected to be low. |
| Hexanes | Aliphatic Hydrocarbon | 25 | Data not available | Data not available | Expected to be moderate/low. |
Experimental Protocol: Gravimetric Determination of Solubility
This section provides a detailed, field-proven protocol for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature using the gravimetric method. This method is robust, requires standard laboratory equipment, and provides high-quality data when executed with care.
Principle: An excess of the solid solute is equilibrated with a known volume of solvent at a constant temperature to create a saturated solution. A precise volume of the clear, saturated supernatant is then isolated, the solvent is completely removed, and the mass of the remaining solute is measured.
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (anhydrous, high purity)
-
Analytical balance (± 0.1 mg readability)
-
Temperature-controlled shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Glass vials with PTFE-lined screw caps
-
Syringes and 0.2 µm syringe filters (ensure filter compatibility with the solvent)
-
Vacuum oven or vacuum desiccator
-
Source of inert gas (Nitrogen or Argon)
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. An excess is critical to ensure saturation and is confirmed by the presence of undissolved solid after equilibration.
-
Using a calibrated pipette, add a precise volume (e.g., 5.00 mL) of the desired organic solvent.
-
Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25.0 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended. Causality Insight: Continuous agitation maximizes the surface area of contact between the solute and solvent, accelerating the dissolution process. The extended timeframe is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
-
Sample Isolation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle completely.
-
Prepare for filtration by drawing a known volume of the clear supernatant (e.g., 2.00 mL) into a syringe.
-
Attach a 0.2 µm syringe filter compatible with your solvent. Trustworthiness Check: Filtering is a critical step to remove all undissolved microparticulates, ensuring that the mass measured in the final step is only from the dissolved solute.
-
Dispense the filtered saturated solution into a clean, dry, and pre-weighed (tared) glass vial. Record the exact volume transferred.
-
-
Analysis (Solvent Removal & Weighing):
-
Place the vial containing the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated. Alternatively, the solvent can be removed under a gentle stream of inert gas followed by drying.
-
Continue drying the solid residue in a vacuum desiccator or oven until a constant mass is achieved. This is verified by weighing the vial periodically (e.g., every 2 hours) until two consecutive measurements are within ± 0.2 mg.
-
Record the final, constant mass of the vial containing the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial tare mass of the vial from the final mass.
-
Determine the solubility using the following formula: Solubility (g/L) = [Mass of dried solute (g) / Volume of filtered solution (L)]
-
Practical Implications and Safety
The solubility characteristics of this compound directly influence its application:
-
Catalyst Screening: Its high solubility in toluene and THF makes these excellent solvents for homogeneous catalysis, ensuring the catalyst and reactants are in the same phase.
-
Product Isolation: Its insolubility in alcohols like methanol can be exploited. A reaction performed in THF could be quenched by adding methanol to precipitate the catalyst or a nonpolar product, simplifying purification.
-
Formulation: For applications in drug development where the ligand might be part of a final active pharmaceutical ingredient (API) complex, understanding its solubility is key for developing stable formulations for delivery.
Safety: this compound, like many phosphine ligands, should be handled with care. It is an irritant and should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a lipophilic, air-sensitive solid with good solubility in common non-polar and polar aprotic organic solvents, and poor solubility in protic solvents like water. While specific quantitative solubility data is scarce, this guide provides the theoretical foundation and a robust, practical protocol for its empirical determination. By understanding the principles of its solubility and applying rigorous experimental technique, researchers can effectively utilize this versatile ligand, enabling the rational design and optimization of synthetic processes in chemical research and development.
References
Introduction to DPEphos and the Significance of Ligand Geometry in Catalysis
Methodological & Application
The Strategic Application of Bis(2-diphenylphosphino)ethyl Ether (DPEphos) in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: DPEphos as a Versatile Ligand in Modern Synthetic Chemistry
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, broad substrate scope, and mild reaction conditions. Bis(2-diphenylphosphino)ethyl ether, commonly known by its acronym DPEphos, has emerged as a powerful and versatile bidentate phosphine ligand.[1] Its unique structural architecture, featuring two diphenylphosphino groups linked by a flexible ether backbone, imparts a combination of steric bulk and electronic properties that are highly advantageous for a range of catalytic transformations. This guide provides an in-depth exploration of the practical application of DPEphos in key palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
DPEphos is instrumental in facilitating challenging coupling reactions, leading to higher yields and reduced reaction times in the synthesis of complex molecules, including pharmaceutical intermediates.[1][2] Its utility extends across a spectrum of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The strategic advantage of DPEphos lies in its ability to stabilize the palladium catalyst and modulate its reactivity, making it an indispensable tool in the modern synthetic chemist's arsenal.[1]
Mechanistic Insights: The Structural Advantage of the DPEphos Ligand
The efficacy of DPEphos in palladium-catalyzed cross-coupling stems from its distinct structural features, most notably its wide and flexible bite angle. This refers to the P-Pd-P bond angle formed when the ligand chelates to the palladium center. Unlike more rigid ligands, the ether linkage in DPEphos allows for considerable conformational flexibility. This adaptability is crucial as the optimal bite angle can vary for different elementary steps within a catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
The general catalytic cycle for palladium-catalyzed cross-coupling reactions is a well-established sequence of events. The cycle is initiated by the oxidative addition of an organic halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination). The final step is reductive elimination from the resulting diorganopalladium(II) complex to furnish the desired cross-coupled product and regenerate the catalytically active Pd(0) species.
The flexibility of the DPEphos ligand allows it to accommodate the geometric changes required for each of these steps. For instance, a wider bite angle is often beneficial for the reductive elimination step, which is frequently the rate-limiting step in many cross-coupling reactions. By facilitating this crucial step, DPEphos can significantly enhance the overall catalytic turnover and efficiency.
Visualizing the Catalytic Cycle: A General Overview
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Notes and Detailed Protocols
The following sections provide detailed, field-proven protocols for the application of DPEphos in three cornerstone palladium-catalyzed cross-coupling reactions. These protocols are designed to be self-validating, with explanations for key experimental choices.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. The DPEphos ligand has proven to be highly effective in promoting this transformation, particularly with challenging substrates such as aryl chlorides.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol describes a general procedure for the DPEphos-palladium catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (DPEphos)
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Deionized water (0.5 mL)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Experimental Workflow:
Caption: A typical experimental workflow for a DPEphos-catalyzed Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), DPEphos (10.8 mg, 0.02 mmol, 2 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
| Aryl Halide | Arylboronic Acid | Product | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 | [3] |
| 4-Chloroanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 88 | [4] |
| 2-Bromopyridine | 3-Tolylboronic acid | 2-(3-Tolyl)pyridine | 92 | [5] |
Causality Behind Experimental Choices:
-
Palladium Precursor: Pd(OAc)₂ is a common and relatively inexpensive palladium(II) source that is readily reduced in situ to the active Pd(0) species.
-
Ligand-to-Metal Ratio: A 2:1 ratio of DPEphos to palladium is often optimal to ensure the formation of the desired catalytically active species and prevent catalyst decomposition.
-
Base: Potassium phosphate is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura coupling. Its use in combination with a mixed aqueous-organic solvent system is a common practice.
-
Solvent: 1,4-Dioxane is a polar aprotic solvent that is well-suited for Suzuki-Miyaura couplings, as it can dissolve both the organic and inorganic reagents. The addition of a small amount of water is often beneficial for the dissolution of the base and can accelerate the transmetalation step.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. DPEphos has been shown to be a highly effective ligand for this transformation, enabling the coupling of a wide range of substrates, including challenging aryl chlorides and heteroaryl halides.[6][7][8]
Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine
This protocol provides a general procedure for the DPEphos-palladium catalyzed Buchwald-Hartwig amination of an aryl chloride with a secondary amine.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (DPEphos)
-
Aryl chloride (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk tube)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
In a glovebox or under a stream of argon, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), DPEphos (10.8 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add the aryl chloride (1.0 mmol) and the secondary amine (1.2 mmol) to the Schlenk tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
| Aryl Halide | Amine | Product | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | 94 | [9] |
| 2-Chloropyridine | Aniline | N-Phenylpyridin-2-amine | 85 | [10] |
| 1-Bromo-4-fluorobenzene | Piperidine | 1-(4-Fluorophenyl)piperidine | 91 | [7] |
Causality Behind Experimental Choices:
-
Palladium Precursor: Pd₂(dba)₃ is a stable Pd(0) source that is commonly used in Buchwald-Hartwig aminations.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in deprotonating the amine to form the corresponding amide, which then participates in the catalytic cycle.
-
Solvent: Toluene is a non-polar aprotic solvent that is well-suited for this reaction. It is important to use an anhydrous solvent to prevent quenching of the strong base.
-
Inert Atmosphere: The catalytic species is sensitive to oxygen, so it is crucial to maintain an inert atmosphere throughout the reaction.
Heck Reaction: Formation of C-C Bonds via Olefin Arylation
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. DPEphos can be an effective ligand in Heck reactions, particularly in promoting the coupling of electron-rich olefins.
Protocol: Heck Reaction of an Aryl Iodide with Styrene
This protocol outlines a general procedure for the DPEphos-palladium catalyzed Heck reaction of an aryl iodide with styrene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (DPEphos)
-
Aryl iodide (1.0 mmol)
-
Styrene (1.5 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask equipped with a condenser and a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and DPEphos (10.8 mg, 0.02 mmol, 2 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous DMF (5 mL), the aryl iodide (1.0 mmol), styrene (1.5 mmol), and triethylamine (0.28 mL, 2.0 mmol) via syringe.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired stilbene derivative.
| Aryl Halide | Olefin | Product | Yield (%) | Reference |
| 4-Iodoanisole | Styrene | 4-Methoxy-trans-stilbene | 85 | [11] |
| 1-Iodonaphthalene | n-Butyl acrylate | n-Butyl (E)-3-(naphthalen-1-yl)acrylate | 78 | General protocol |
| 4-Bromobenzonitrile | Styrene | 4-Styrylbenzonitrile | 82 | [12] |
Causality Behind Experimental Choices:
-
Base: Triethylamine acts as a base to neutralize the hydrogen halide that is formed during the catalytic cycle.
-
Solvent: DMF is a polar aprotic solvent that is commonly used in Heck reactions due to its high boiling point and ability to dissolve a wide range of substrates.
-
Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.
Conclusion: The Enduring Utility of DPEphos
This compound (DPEphos) has firmly established itself as a versatile and reliable ligand in the realm of palladium-catalyzed cross-coupling reactions. Its unique combination of a wide, flexible bite angle and robust chemical nature allows it to effectively promote a variety of important C-C and C-N bond-forming reactions. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this exceptional ligand in their synthetic endeavors, from fundamental academic research to the development of novel pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile and efficient synthesis of meso-arylamino- and alkylamino-substituted porphyrins via palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 12. Heck Reaction [organic-chemistry.org]
Application Notes & Protocols for Suzuki-Miyaura Coupling Utilizing the DPEphos Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of DPEphos in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1][2] At the heart of this transformation lies a palladium catalyst, whose efficacy is critically dictated by the choice of ancillary ligand. The ligand stabilizes the palladium center, modulates its electronic properties, and influences the steric environment, thereby controlling the catalytic activity and selectivity.[3][4]
Among the vast arsenal of phosphine ligands, Bis(2-diphenylphosphino)phenyl ether, commonly known as DPEphos, has emerged as a remarkably versatile and powerful tool.[5][6] DPEphos is a bidentate phosphine ligand characterized by its flexible ether backbone and a wide "bite angle" (the P-Pd-P angle), which is a crucial parameter in catalysis.[6][7] This structural feature imparts a unique combination of flexibility and steric bulk, which can be highly advantageous for facilitating key steps in the catalytic cycle.
This application note provides a detailed protocol for employing DPEphos in Suzuki-Miyaura coupling reactions. It delves into the mechanistic rationale behind the procedural steps, offering insights honed from field-proven applications to empower researchers in optimizing their synthetic routes.
The Mechanistic Cornerstone: Why DPEphos Excels
The Suzuki-Miyaura catalytic cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The electronic and steric properties of the phosphine ligand are crucial for the efficiency of each step.[1][8]
-
Oxidative Addition: The initial step involves the insertion of the Pd(0) complex into the aryl-halide bond. Electron-rich ligands enhance the electron density on the palladium center, promoting this often rate-limiting step, particularly with less reactive aryl chlorides.[2][9] The steric bulk of DPEphos also facilitates the formation of the coordinatively unsaturated L1Pd(0) species, which is highly active in oxidative addition.[10][11]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. The base plays a crucial role here, activating the boronic acid.[12] The flexible bite angle of DPEphos can accommodate the geometric changes required for this step, preventing ligand dissociation and maintaining a stable catalytic species.
-
Reductive Elimination: The final step forms the desired C-C bond and regenerates the Pd(0) catalyst. This step is often accelerated by bulky ligands, which create steric pressure around the palladium center, favoring the release of the product.[8]
The unique architecture of DPEphos, with its flexible ether linkage, allows it to adapt its conformation throughout the catalytic cycle, providing stability without excessive rigidity. This can lead to higher turnover numbers and efficiency, especially in challenging couplings involving sterically hindered substrates.[13]
Visualizing the Catalytic Cycle with DPEphos
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling, highlighting the central role of the DPEphos-palladium complex.
Caption: The Suzuki-Miyaura catalytic cycle with a DPEphos-ligated palladium catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
This protocol provides a general procedure that can be adapted for a range of substrates. Optimization of reaction parameters (temperature, solvent, base, and catalyst loading) may be necessary for specific applications.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis(2-diphenylphosphino)phenyl ether (DPEphos)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and DPEphos (0.012 mmol, 1.2 mol%) to the reaction vessel. Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 10-15 minutes. The formation of a catalytically active Pd(0) species is often observed by a color change.
-
Expert Insight: While in-situ generation of the catalyst is common, pre-stirring the palladium source and ligand can lead to more consistent results by ensuring the formation of the active catalytic complex before the addition of substrates.
-
-
Reagent Addition: To the vessel containing the catalyst, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Causality Note: A slight excess of the boronic acid is used to drive the reaction to completion. Potassium phosphate is a moderately strong base effective in many Suzuki couplings; other bases like K₂CO₃ or Cs₂CO₃ can be screened for optimization.
-
-
Solvent Addition: Add an additional 3 mL of anhydrous toluene and 0.5 mL of deionized water to the reaction mixture.
-
Scientific Rationale: A biphasic solvent system is often beneficial. Toluene solubilizes the organic reagents, while water aids in dissolving the inorganic base and facilitates the transmetalation step.
-
-
Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Field-Proven Tip: For sterically hindered substrates or less reactive aryl chlorides, higher temperatures and longer reaction times may be necessary. DPEphos-ligated catalysts are generally thermally stable.
-
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using a Pd/DPEphos catalytic system.
| Entry | Aryl Halide (Ar-X) | Pd Source | DPEphos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (1 mol%) | 1.2 | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| 2 | 4-Chloroacetophenone | Pd₂(dba)₃ (1 mol%) | 2.4 | K₂CO₃ | Dioxane/H₂O | 110 | 12 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2 mol%) | 2.4 | Cs₂CO₃ | Toluene | 90 | 4 | 89 |
| 4 | 1-Bromo-2,6-dimethylbenzene | Pd(OAc)₂ (1.5 mol%) | 1.8 | K₃PO₄ | Toluene/H₂O | 110 | 18 | 85 |
Yields are representative and may vary based on specific experimental conditions and purification.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling protocol using DPEphos.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. Consistent monitoring of the reaction by an appropriate analytical method (TLC, GC-MS) is crucial. Expected outcomes include the consumption of the starting aryl halide and the formation of a new, less polar product spot/peak. In case of low conversion, troubleshooting should focus on the purity of reagents and solvents, the efficacy of the inert atmosphere, and potential optimization of the base, temperature, or reaction time. Comparative experiments with other common phosphine ligands can further validate the superior performance of DPEphos for a specific transformation.
Conclusion
Bis(2-diphenylphosphino)phenyl ether (DPEphos) is a highly effective and versatile ligand for the Suzuki-Miyaura cross-coupling reaction. Its unique structural features, including a flexible backbone and a wide bite angle, contribute to its ability to catalyze the coupling of a broad range of substrates, including challenging and sterically hindered examples. The detailed protocol and mechanistic insights provided in this application note serve as a robust starting point for researchers aiming to leverage the power of DPEphos in their synthetic endeavors, from small-scale discovery to large-scale drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. DPEphos - Wikipedia [en.wikipedia.org]
- 7. jecibiochem.com [jecibiochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00260A [pubs.rsc.org]
The Strategic Application of Bis(2-diphenylphosphino)ethyl Ether (DPEphos) in Buchwald-Hartwig Amination Reactions
Introduction: The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The success and broad applicability of this transformation are critically dependent on the nature of the phosphine ligand coordinated to the palladium center. These ligands are not mere spectators; they actively participate in the catalytic cycle, influencing reaction rates, substrate scope, and catalyst stability.[3] Among the diverse arsenal of phosphine ligands developed, Bis(2-diphenylphosphino)ethyl ether, commonly known as DPEphos, has carved out a significant niche. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of DPEphos in Buchwald-Hartwig amination reactions, offering insights into its unique properties, detailed experimental protocols, and a comparative analysis of its performance.
The DPEphos Ligand: A Balance of Flexibility and Bite Angle
DPEphos is a chelating diphosphine ligand characterized by two diphenylphosphino groups linked by an ether backbone. This structural feature imparts a unique combination of flexibility and a defined bite angle—the P-Pd-P angle in the coordination complex. The bite angle is a critical parameter that influences the ease of both oxidative addition and reductive elimination, the two key steps in the Buchwald-Hartwig catalytic cycle.
While ligands with very large bite angles, such as Xantphos, are often lauded for their ability to promote the challenging reductive elimination step, DPEphos offers a more moderate bite angle. This can be advantageous in preventing the formation of overly stable catalyst complexes that may inhibit the initial oxidative addition of the aryl halide. The ether linkage in DPEphos also provides greater conformational flexibility compared to more rigid ligands, which can be beneficial in accommodating a wider range of substrates.
Catalytic Cycle of Buchwald-Hartwig Amination with DPEphos
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The DPEphos ligand plays a crucial role in stabilizing the palladium center and facilitating each elementary step.
Figure 1: Catalytic Cycle with DPEphos.
The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0)-DPEphos complex. The resulting Pd(II) complex then coordinates with the amine nucleophile. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The crucial C-N bond-forming step is the reductive elimination from this amido complex, which yields the desired arylamine product and regenerates the active Pd(0)-DPEphos catalyst.
Application Scope and Performance
DPEphos has demonstrated efficacy in a broad range of Buchwald-Hartwig amination reactions. It is particularly effective for the coupling of anilines and secondary amines with aryl bromides and iodides. While less reactive aryl chlorides can be more challenging substrates, DPEphos-based catalyst systems have been successfully employed, often requiring higher temperatures or the use of a stronger base.
| Aryl Halide | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Aniline | NaOtBu | Toluene | 80 | 95 | [3] |
| 4-Chlorobenzonitrile | Morpholine | K₃PO₄ | Dioxane | 100 | 88 | [4] |
| 1-Bromo-4-methoxybenzene | N-Methylaniline | Cs₂CO₃ | Toluene | 100 | 92 | [3] |
| 2-Bromopyridine | Piperidine | NaOtBu | Toluene | 90 | 85 | [3] |
| 1-Iodonaphthalene | Diphenylamine | K₃PO₄ | Dioxane | 110 | 90 | [3] |
Table 1: Representative examples of Buchwald-Hartwig aminations using DPEphos.
Detailed Experimental Protocol: Amination of 4-Chlorotoluene with Morpholine
This protocol provides a detailed, step-by-step methodology for a representative Buchwald-Hartwig amination reaction using DPEphos as the ligand.
Figure 2: Experimental Workflow.
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.6 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
This compound (DPEphos, 0.03 mmol, 16.2 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.6 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
Catalyst Pre-formation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and DPEphos (16.2 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene (2 mL) via syringe and stir the mixture at room temperature for 10 minutes. The solution should turn from a pale yellow to a deeper orange or brown, indicating the formation of the active catalyst complex.
-
Reagent Addition: To the catalyst mixture, add sodium tert-butoxide (134.6 mg, 1.4 mmol).
-
Substrate Addition: In a separate vial, dissolve 4-chlorotoluene (126.6 mg, 1.0 mmol) in anhydrous toluene (3 mL). Add this solution to the reaction mixture via syringe, followed by the addition of morpholine (0.105 mL, 1.2 mmol).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-methylphenyl)morpholine.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Considerations
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. It is crucial to maintain an inert atmosphere throughout the reaction setup and duration.
-
Base Quality: The choice and quality of the base are critical. Sodium tert-butoxide is highly hygroscopic; use freshly opened or properly stored base. For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require longer reaction times or higher temperatures.
-
Solvent Purity: The use of anhydrous solvents is essential to prevent catalyst deactivation and competing side reactions.
-
Ligand-to-Metal Ratio: A ligand-to-palladium ratio of 1.2-1.5:1 is typically optimal. An excess of ligand can sometimes be detrimental to the reaction rate.
Conclusion
This compound (DPEphos) is a highly effective and versatile ligand for the Buchwald-Hartwig amination. Its balanced electronic and steric properties, coupled with its conformational flexibility, enable the efficient coupling of a wide range of aryl halides with various amines. By understanding the nuances of the catalytic cycle and following robust experimental protocols, researchers can leverage the power of DPEphos to access complex amine-containing molecules with high efficiency and predictability. This application note serves as a practical guide to facilitate the successful implementation of DPEphos in both academic and industrial research settings.
References
Application Notes & Protocols: The Strategic Use of Bis(2-diphenylphosphino)ethyl Ether (DPEphos) in Heck Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Heck Reaction and the Pivotal Role of Ligand Selection
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides (or pseudohalides) and alkenes.[1][2] This powerful transformation is fundamental to the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. The catalytic efficiency, substrate scope, and selectivity of the Heck reaction are profoundly influenced by the choice of phosphine ligand coordinated to the palladium center.[3][4] The ligand is not a mere spectator; it actively modulates the electronic and steric environment of the metal, directly impacting every step of the catalytic cycle and ultimately dictating the success of the reaction.[5][6]
This guide provides an in-depth exploration of Bis(2-diphenylphosphino)ethyl ether, commonly known as DPEphos, a versatile and highly effective bidentate phosphine ligand for a range of Heck coupling applications. We will delve into the structural and mechanistic basis for its performance, provide detailed experimental protocols, and offer insights for reaction optimization.
DPEphos: A Privileged Ligand for Heck Chemistry
DPEphos (CAS: 166330-10-5) is a chelating diphosphine ligand distinguished by its flexible seven-membered ring structure formed upon coordination to a metal center.[7] Its unique architecture confers several properties that are highly advantageous for palladium-catalyzed cross-coupling.
The Critical Impact of a Wide Bite Angle
The defining structural characteristic of DPEphos is its "natural bite angle" (P-Pd-P angle), which is approximately 104°. This wide bite angle is a key determinant of its catalytic prowess.[8] In the context of the Heck catalytic cycle, a wider bite angle is known to promote the reductive elimination step, which is often the rate-determining step of the overall process.[6][8] By facilitating the expulsion of the final product from the palladium coordination sphere, DPEphos helps to accelerate catalyst turnover, leading to higher efficiency and yields.
Mechanistic Implications
The Heck reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[2][9] DPEphos plays a crucial role in stabilizing the active Pd(0) species and influencing the kinetics of each elementary step.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl/vinyl halide to the L₂Pd(0) complex (where L₂ = DPEphos).
-
Alkene Coordination & Migratory Insertion: The alkene then coordinates to the resulting L₂Pd(II) complex, followed by migratory insertion of the alkene into the Pd-Aryl bond. This step forms the new C-C bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.
-
Reductive Elimination: A base is required to regenerate the Pd(0) catalyst by promoting the reductive elimination of HX from the palladium-hydride intermediate.[9][10]
The chelation of DPEphos helps prevent ligand dissociation, which can lead to catalyst decomposition, particularly at the high temperatures often required for Heck reactions. Furthermore, the use of bidentate ligands like DPEphos, especially with aryl triflate substrates, can favor a "cationic pathway" where the halide/triflate anion dissociates from the palladium center.[9][11][12] This can significantly influence the regioselectivity of the reaction.
Application Scope and Advantages of DPEphos
The unique properties of DPEphos make it a highly reliable ligand for a broad range of Heck reactions.
-
High Thermal Stability: The ether backbone and bidentate nature contribute to a robust catalyst system that can withstand the elevated temperatures often necessary for activating less reactive substrates like aryl chlorides.[10][13]
-
Broad Substrate Compatibility: The Pd/DPEphos system is effective for coupling various aryl and vinyl halides (Cl, Br, I) and triflates with a wide array of alkenes, including acrylates, styrenes, and more complex olefins.[2][13]
-
High Efficiency for Challenging Couplings: DPEphos has demonstrated particular efficacy in reactions involving sterically hindered substrates or electronically deactivated aryl chlorides, where simpler ligand systems often fail.[14]
-
Versatility: Beyond the Heck reaction, DPEphos is a favored ligand in numerous other palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig amination, and carbonylation reactions, making it a valuable tool for synthetic chemists.[13][15]
Detailed Experimental Protocol: Synthesis of trans-4-Acetoxystilbene
This protocol details the Heck coupling of 4-bromophenyl acetate with styrene using a Pd(OAc)₂/DPEphos catalyst system. This reaction is a representative example that can be adapted for other substrates.
General Considerations and Reagent Handling
-
Inert Atmosphere: Palladium(0) catalysts and phosphine ligands are sensitive to air. The reaction must be assembled under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or in a glovebox.[3]
-
Solvent Purity: Anhydrous solvents are crucial for reproducibility. It is recommended to use freshly distilled or commercially available anhydrous solvents.
-
Reagent Purity: Substrates should be pure. The base should be finely powdered and dried before use.
Materials and Reagents
| Reagent | Formula | MW | Amount | Mmol | Eq. |
| 4-Bromophenyl acetate | C₈H₇BrO₂ | 215.04 | 215 mg | 1.0 | 1.0 |
| Styrene | C₈H₈ | 104.15 | 125 mg (0.137 mL) | 1.2 | 1.2 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 2.2 mg | 0.01 | 0.01 |
| DPEphos | C₃₄H₃₂OP₂ | 534.57 | 6.4 mg | 0.012 | 0.012 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL | - | - |
Step-by-Step Methodology
-
Catalyst Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol) and DPEphos (6.4 mg, 0.012 mmol).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add potassium carbonate (276 mg, 2.0 mmol), followed by 4-bromophenyl acetate (215 mg, 1.0 mmol).
-
Solvent and Substrate Addition: Add anhydrous DMF (5 mL) via syringe, followed by styrene (0.137 mL, 1.2 mmol).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trans-4-acetoxystilbene product.
Comparative Analysis and Troubleshooting
The choice of ligand has a dramatic effect on reaction outcomes, especially with challenging substrates. DPEphos consistently demonstrates superior performance over simpler monodentate ligands.
| Ligand | Catalyst System | Substrate | Temp (°C) | Time (h) | Yield (%) | Key Observation |
| DPEphos | 1 mol% Pd(OAc)₂ | 4-Chloroanisole | 120 | 12 | >95% | Highly effective for unactivated aryl chlorides. |
| PPh₃ | 1 mol% Pd(OAc)₂ | 4-Chloroanisole | 120 | 24 | <10% | Poor reactivity with electron-rich aryl chlorides. |
| dppf | 1 mol% Pd(OAc)₂ | 4-Chloroanisole | 120 | 16 | ~85% | Also effective, but DPEphos may offer faster kinetics. |
| None | 1 mol% Pd(OAc)₂ | 4-Chloroanisole | 120 | 24 | No Reaction | Ligand is essential for catalyst stability and activity. |
Data is representative and synthesized from general principles of cross-coupling catalysis.[3][8]
Troubleshooting Guide:
-
Low or No Conversion:
-
Cause: Inactive catalyst (oxygen exposure), impure reagents, insufficient temperature.
-
Solution: Ensure rigorous inert atmosphere techniques. Purify substrates and dry the solvent and base. Increase the reaction temperature in 10 °C increments.
-
-
Formation of Byproducts (e.g., Homocoupling):
-
Cause: Catalyst decomposition, non-optimal stoichiometry.
-
Solution: Ensure the Pd:DPEphos ratio is appropriate (typically 1:1.1 to 1:1.5). Check the purity of the aryl halide.
-
-
Alkene Isomerization:
-
Cause: Reversible β-hydride elimination/re-addition.[9]
-
Solution: Screen different bases. Sometimes a weaker, non-coordinating organic base (e.g., proton sponge) can mitigate this issue.
-
Conclusion
This compound (DPEphos) is a robust, versatile, and highly effective bidentate phosphine ligand for palladium-catalyzed Heck reactions. Its characteristic wide bite angle facilitates the crucial reductive elimination step, leading to enhanced catalytic turnover and high yields. Its thermal stability and efficacy with challenging substrates, including aryl chlorides, make it an indispensable tool for researchers, scientists, and drug development professionals engaged in complex organic synthesis. The reliable performance and broad applicability of DPEphos solidify its status as a privileged ligand in the synthetic chemist's toolbox.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bite angle - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. nbinno.com [nbinno.com]
- 14. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis and Application of Metal Complexes with Bis[(2-diphenylphosphino)phenyl] Ether (DPEphos)
Abstract: This document provides a comprehensive guide for researchers, chemists, and materials scientists on the synthesis, characterization, and application of metal complexes featuring the versatile bidentate phosphine ligand, Bis[(2-diphenylphosphino)phenyl] ether, commonly known as DPEphos. We delve into the ligand's unique structural and electronic properties, offer detailed, field-tested protocols for the synthesis of representative transition metal complexes (Ni(II), Cu(I), and Ag(I)), and discuss standard characterization techniques. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these procedures. Finally, we highlight the significant applications of these complexes, particularly in catalysis and materials science.
Introduction: The DPEphos Ligand
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos) is a highly effective and widely used chelating ligand in coordination chemistry and homogeneous catalysis.[1] Structurally, it consists of two diphenylphosphino groups attached to the ortho-positions of a diphenyl ether backbone.[2] This arrangement defines it as a bidentate P,P-donor ligand.
The ether oxygen atom in the backbone provides significant flexibility, allowing the ligand to accommodate a range of coordination geometries and metal centers. This flexibility, combined with the strong σ-donating and π-accepting properties of the phosphine groups, allows DPEphos to stabilize various transition metals in different oxidation states, making it a cornerstone ligand for creating highly active and selective catalysts.[1][2] Its applications are extensive, ranging from fundamental coordination chemistry studies to industrial-scale catalytic processes like cross-coupling reactions.[1][3]
Key Structural Features & Properties
The utility of DPEphos is rooted in its distinct molecular architecture. The ether bridge creates a "wide bite angle," which is the P-Metal-P bond angle formed upon chelation. While more flexible than ligands like Xantphos, its defined spatial arrangement is crucial for influencing the electronic and steric environment of the metal center, which in turn dictates the reactivity and selectivity of the resulting complex.[2][4]
| Property | Description |
| IUPAC Name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane)[4] |
| Common Names | DPEphos, Bis[(2-diphenylphosphino)phenyl] ether[1][4] |
| CAS Number | 166330-10-5[1] |
| Molecular Formula | C₃₆H₂₈OP₂[2] |
| Molecular Weight | ~538.57 g/mol [1] |
| Appearance | White to off-white or light yellow solid/crystalline powder.[2][5] |
| Melting Point | 181–190 °C (may vary slightly).[1][3][5] |
| Solubility | Insoluble in water; Soluble in common organic solvents like THF, dichloromethane (DCM), toluene, and chloroform.[2] |
| Stability | Phosphine ligands are generally sensitive to oxidation. DPEphos is relatively stable but should be handled and stored under an inert atmosphere (N₂ or Ar) in a dry environment to prevent degradation.[2] |
General Considerations for Synthesis
The synthesis of metal complexes with phosphine ligands like DPEphos requires careful attention to experimental conditions to ensure high yields and purity.
-
Inert Atmosphere Techniques: The phosphorus(III) centers in DPEphos are susceptible to oxidation by atmospheric oxygen. Therefore, all manipulations should be performed using standard Schlenk line or glovebox techniques. This involves using degassed solvents and purging all reaction vessels with an inert gas (e.g., nitrogen or argon).
-
Solvent Choice: Solvents must be anhydrous and free of dissolved oxygen. Dichloromethane, tetrahydrofuran (THF), acetonitrile, and toluene are common choices due to their ability to dissolve both the DPEphos ligand and many metal salt precursors.[2][6]
-
Metal Precursors: The choice of metal precursor is critical. Simple metal halides (e.g., NiCl₂) or solvated metal salts (e.g., [Cu(NCCH₃)₄]BF₄) are often used as starting materials. The lability of the existing ligands (like acetonitrile) on the precursor facilitates coordination by the DPEphos ligand.[6]
Experimental Protocols
The following protocols are representative examples for the synthesis of DPEphos metal complexes. Researchers should adapt these procedures based on the specific metal, desired stoichiometry, and available laboratory equipment.
Protocol 1: Synthesis of [NiCl₂(DPEphos)]
This protocol describes the synthesis of a pseudo-tetrahedral Nickel(II) complex, a common and straightforward preparation.[6] The direct reaction between a nickel(II) halide and DPEphos leads to the displacement of weakly coordinated solvent molecules or bridging halides.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or anhydrous Nickel(II) chloride (NiCl₂)
-
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos, 538.57 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Preparation of Precursor: If using NiCl₂·6H₂O, it must be dehydrated first. This can be achieved by heating under vacuum or by refluxing with thionyl chloride. For this protocol, we will assume an anhydrous precursor like NiCl₂(DME) (dimethoxyethane adduct) or by using a method that accommodates the hydrate. A typical procedure involves reacting NiCl₂·6H₂O (0.238 g, 1 mmol) in a mixture of 2,2-dimethoxypropane (5 mL) and methanol (10 mL) under reflux for 2 hours to generate the anhydrous NiCl₂ in situ.
-
Reaction Setup: In a 100 mL Schlenk flask under an inert atmosphere of nitrogen, dissolve DPEphos (0.539 g, 1 mmol) in 20 mL of anhydrous dichloromethane.
-
Addition of Nickel Salt: To the stirring DPEphos solution, add a solution of anhydrous NiCl₂ (0.130 g, 1 mmol) in 10 mL of a suitable solvent like ethanol or THF. If generated in situ, the cooled nickel slurry can be used directly.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A color change and/or the formation of a precipitate is typically observed.
-
Isolation: Reduce the solvent volume under vacuum to approximately 5-10 mL. Add 30 mL of anhydrous diethyl ether to precipitate the product.
-
Purification: Collect the solid product by filtration under inert atmosphere, wash it with two portions of diethyl ether (2 x 10 mL) to remove any unreacted starting material, and dry it under vacuum.[6]
-
Characterization: The resulting complex, [NiCl₂(DPEphos)], can be characterized by ³¹P NMR, elemental analysis, and X-ray crystallography if suitable crystals are obtained.[6]
Protocol 2: Synthesis of a Heteroleptic Copper(I) Complex, [Cu(phen)(DPEphos)]BF₄
This protocol details the synthesis of a cationic, heteroleptic Cu(I) complex.[6] Such complexes are of significant interest for their photophysical and luminescent properties.[6] The synthesis involves the sequential addition of ligands to a labile copper(I) precursor.
Materials:
-
Tetrakis(acetonitrile)copper(I) tetrafluoroborate ([Cu(NCCH₃)₄]BF₄, 314.5 g/mol )
-
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos, 538.57 g/mol )
-
1,10-Phenanthroline monohydrate (phen, 198.22 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile, anhydrous
-
Diethyl ether, anhydrous
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask under nitrogen, combine [Cu(NCCH₃)₄]BF₄ (31.5 mg, 0.10 mmol) and DPEphos (54 mg, 0.10 mmol) in 20 mL of anhydrous dichloromethane.
-
First Ligand Coordination: Stir the mixture at 25 °C for 2 hours. During this time, the DPEphos ligand will displace the acetonitrile ligands.
-
Second Ligand Addition: Add a solution of 1,10-phenanthroline monohydrate (20 mg, 0.10 mmol) in 5 mL of dichloromethane to the reaction mixture.
-
Completion of Reaction: Stir the resulting yellow solution for an additional 1 hour at room temperature.
-
Isolation: Filter the solution to remove any particulates. Concentrate the clear yellow filtrate to a volume of approximately 5 mL under reduced pressure.
-
Crystallization: Add approximately 5 mL of acetonitrile. Induce crystallization by slow vapor diffusion of diethyl ether into the concentrated solution. Yellow crystals of [Cu(phen)(DPEphos)]BF₄ should form.
-
Purification: Collect the crystals by filtration, wash them with diethyl ether (2 x 5 mL), and dry under vacuum.[6] The yield is typically around 70%.
-
Characterization: The product's identity can be confirmed by X-ray crystallography, NMR spectroscopy, and electrochemical methods.[6]
Protocol 3: Synthesis of a Dinuclear Silver(I) Complex
Silver(I) complexes with DPEphos have shown interesting structural diversity and luminescent properties.[7][8] This protocol is based on the reaction of a silver salt with DPEphos in a 1:1 molar ratio to afford a dinuclear complex.[7]
Materials:
-
Silver trifluoromethanesulfonate (AgOTf, 256.94 g/mol )
-
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos, 538.57 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Hexane or pentane, anhydrous
-
Schlenk flask and standard inert atmosphere glassware (protect from light)
Procedure:
-
Reaction Setup: In a 50 mL Schlenk flask wrapped in aluminum foil to protect from light, dissolve DPEphos (0.108 g, 0.2 mmol) in 15 mL of anhydrous dichloromethane.
-
Addition of Silver Salt: In a separate flask, dissolve AgOTf (0.051 g, 0.2 mmol) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the stirring DPEphos solution at room temperature.
-
Reaction: Stir the reaction mixture for 3-4 hours at room temperature, protected from light.
-
Isolation: Reduce the solvent volume to approximately 5 mL under vacuum.
-
Precipitation/Crystallization: Add 20 mL of anhydrous hexane or pentane to precipitate the complex as a white solid. Alternatively, single crystals suitable for X-ray diffraction may be grown by slow diffusion of hexane into the concentrated DCM solution.
-
Purification: Collect the solid by filtration, wash with two portions of hexane (2 x 10 mL), and dry under vacuum.
-
Characterization: The resulting complex, such as [Ag₂(κ²-P,P'-DPEphos)₂(μ-OTf)₂], can be characterized by ³¹P NMR (which will show coordination to silver, often with coupling to ¹⁰⁷Ag and ¹⁰⁹Ag isotopes), FT-IR (to identify the triflate counter-ion), and single-crystal X-ray analysis.[7]
Characterization Techniques
Confirming the successful synthesis and purity of DPEphos metal complexes requires a combination of spectroscopic and analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P{¹H} NMR: This is the most informative technique. The free DPEphos ligand exhibits a sharp singlet. Upon coordination to a metal center, this signal shifts significantly downfield. The magnitude of this "coordination shift" provides insight into the electronic environment of the metal. For certain metals like silver or platinum, coupling between the phosphorus and the metal nucleus can be observed.
-
¹H NMR: Allows for the characterization of the ligand's aromatic and ether backbone, confirming its integrity within the complex.
-
-
X-Ray Crystallography: This is the definitive method for structural elucidation. It provides unambiguous information about the metal's coordination number, geometry, bond lengths, and bond angles, including the crucial P-M-P bite angle.[6][7][8]
-
FT-IR Spectroscopy: Useful for identifying the presence of other ligands (e.g., CO, CN) or counter-ions (e.g., BF₄⁻, OTf⁻) through their characteristic vibrational frequencies.[7]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to confirm that the empirical formula of the synthesized complex matches the theoretical formula.[9]
-
Cyclic Voltammetry (CV): Used to study the redox properties of the metal center in the complex, providing information on its electronic structure and stability in different oxidation states.[6]
| Technique | Typical Observation for DPEphos Complexes |
| ³¹P{¹H} NMR | Signal shifts downfield upon coordination compared to the free ligand. |
| X-Ray Crystallography | Confirms bidentate P,P-chelation and reveals the coordination geometry. |
| Elemental Analysis | Experimental C, H, N values match calculated values for the proposed formula. |
| FT-IR | Shows characteristic bands for counter-ions or co-ligands. |
Key Applications of DPEphos Metal Complexes
The unique properties of DPEphos have led to its use in a variety of important applications.
Homogeneous Catalysis
Metal complexes of DPEphos are powerful catalysts for a range of organic transformations. The ligand's steric and electronic properties can be tuned to control the activity and selectivity of the catalytic cycle.
-
Cross-Coupling Reactions: Palladium-DPEphos complexes are highly effective catalysts for Suzuki, Negishi, Stille, and Sonogashira coupling reactions, which are fundamental methods for forming carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals.[1][2]
-
Hydroformylation: Rhodium-DPEphos systems have been studied for the hydroformylation of alkenes, a large-scale industrial process for producing aldehydes.[7]
-
Asymmetric Catalysis: Chiral variants of DPEphos can be used to induce enantioselectivity in reactions, enabling the synthesis of chiral intermediates for drug development.[2]
Photophysics and Materials Science
Complexes of d¹⁰ metals like Copper(I) and Silver(I) with DPEphos often exhibit interesting luminescent properties.
-
Luminescent Materials: [Cu(NN)(DPEphos)]⁺ complexes can display exceptionally long-lived excited states and high emission quantum yields.[6] This makes them promising candidates for applications in light-emitting diodes (OLEDs), chemical sensors, and phototherapy.[6]
-
Advanced Polymers: DPEphos has been incorporated into materials science, where its thermal stability can be leveraged in the development of high-performance polymers and coatings.[1]
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. jecibiochem.com [jecibiochem.com]
- 3. chembk.com [chembk.com]
- 4. DPEphos - Wikipedia [en.wikipedia.org]
- 5. strem.com [strem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. N -(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydro-quinolin-8-amines iron( ii ) complexes: structural diversity and the ring opening polymeriz ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05867K [pubs.rsc.org]
The Ether-Phosphine Bridge: Harnessing Bis(2-diphenylphosphino)ethyl Ether (DPEphos) in Ruthenium Catalysis
Application Note & Protocols
Introduction: Beyond the Bite Angle – The Strategic Advantage of DPEphos
In the intricate world of homogeneous catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and efficiency of a metal center. Among the vast arsenal of phosphine ligands, bis(2-diphenylphosphino)ethyl ether, commonly known as DPEphos, has emerged as a ligand of significant strategic importance in ruthenium-catalyzed transformations. Its unique architecture, featuring a flexible ether linkage between the two diphenylphosphino groups, imparts a distinct combination of electronic and steric properties that render it highly effective in a variety of catalytic applications.[1]
This technical guide provides an in-depth exploration of DPEphos as a ligand for ruthenium catalysis, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the synthesis of key ruthenium-DPEphos precatalysts and provide detailed, field-proven protocols for their application in crucial organic transformations, including the amination of alcohols and the hydrogenation of alkenes. The causality behind experimental choices will be elucidated, empowering the end-user to not only replicate but also adapt these methodologies for their specific research needs.
Ligand Profile and Coordination Chemistry
DPEphos is a chelating diphosphine ligand characterized by its wide bite angle and the hemilabile nature of the ether oxygen. This flexibility allows it to adopt various coordination modes with the ruthenium center, influencing the steric environment and electronic properties of the resulting complex. The ether oxygen can remain uncoordinated or participate in bonding, providing a dynamic scaffold that can stabilize different intermediates in a catalytic cycle.
| Property | Value | Reference |
| Molar Mass | 538.57 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 166330-10-5 | [2] |
| Coordination Modes | Bidentate (P,P), Tridentate (P,O,P) | [1] |
The ability of DPEphos to form stable complexes with ruthenium in various oxidation states is central to its catalytic prowess. The electron-donating phosphine groups enhance the electron density at the ruthenium center, facilitating key steps such as oxidative addition, while the overall steric bulk can influence reductive elimination and substrate approach.
Synthesis of Key Ruthenium-DPEphos Precatalysts
The in situ generation of the active catalyst from a stable precatalyst is a common and practical approach in homogeneous catalysis. Below are protocols for the synthesis of two versatile ruthenium-DPEphos precatalysts.
Protocol 1: Synthesis of [{(η⁶-p-cymene)RuCl₂}₂(μ-DPEphos)]
This dimeric complex is a valuable air-stable precatalyst for a range of catalytic reactions.
Workflow for Precatalyst Synthesis:
References
Asymmetric synthesis using Bis(2-diphenylphosphino)ethyl ether catalysts
An Application Guide to Asymmetric Synthesis Using Ether-Bridged Diphosphine Ligands
Foreword: A Note on Ligand Selection
This guide focuses on the principles and applications of ether-bridged diphosphine ligands in asymmetric catalysis. The initial topic of interest was Bis(2-diphenylphosphino)ethyl ether , a ligand featuring a flexible C2-ether-C2 backbone. However, a thorough review of scientific literature reveals that its application in asymmetric catalysis is not extensively documented.
To provide a comprehensive and practical resource, this guide will focus on the closely related and extensively studied ligand, Bis[(2-diphenylphosphino)phenyl] ether (DPEphos) . DPEphos shares the flexible ether bridge but incorporates it into a more rigid aromatic backbone, making it a foundational ligand in modern catalysis. By examining DPEphos and its derivatives, we can explore the core principles of how ether-bridged diphosphines influence stereochemical outcomes, providing researchers with actionable insights and robust protocols applicable to a broader class of catalysts.
Introduction: The Role of Diphosphine Ligands in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals, where the chirality of a molecule dictates its biological activity. The success of this field hinges on the design of chiral ligands that can effectively transfer stereochemical information to a metal's catalytic center. Among the most successful classes of ligands are C₂-symmetric diphosphines, which form stable chelate complexes with transition metals like rhodium, ruthenium, and palladium.
The geometry of the ligand-metal complex is paramount. A key determinant of this geometry is the ligand "backbone"—the molecular scaffold connecting the two phosphorus donor atoms. The nature of this backbone dictates the bite angle (the P-Metal-P angle), the flexibility of the chelate ring, and the overall steric environment around the metal.
Ether-bridged diphosphines, such as DPEphos, are particularly noteworthy. The oxygen atom in the backbone introduces conformational flexibility and can act as a hemilabile coordinating atom, reversibly binding to the metal center during a catalytic cycle.[1] This unique feature, combined with a wide bite angle (approx. 104° for DPEphos), allows these ligands to stabilize reactive intermediates and facilitate challenging bond-forming reactions, from cross-coupling to asymmetric transformations.[2]
Mechanistic Principles: How Chirality is Transferred
The transfer of chirality from a ligand to a substrate is a multi-step process governed by thermodynamics and kinetics. In a typical asymmetric reaction, the chiral ligand creates a sterically and electronically differentiated environment around the metal catalyst.
-
Formation of the Active Catalyst: The diphosphine ligand coordinates to a metal precursor to form a chiral active catalyst.
-
Substrate Coordination: The prochiral substrate binds to the metal center. Due to the chiral environment created by the ligand, the substrate can bind in one of two (or more) diastereomeric orientations. One orientation is energetically favored due to minimized steric repulsion.
-
Stereo-determining Step: The key bond-forming step (e.g., migratory insertion of a hydride in hydrogenation) occurs. The energy difference between the diastereomeric transition states dictates the enantioselectivity of the reaction. The lower energy pathway leads to the major enantiomer.
-
Product Release: The chiral product dissociates, regenerating the catalyst for the next cycle.
The diagram below illustrates the fundamental concept of a chiral diphosphine ligand creating a selective catalytic pocket.
Figure 1: Conceptual workflow of enantioselection by a chiral diphosphine-metal complex.
Application & Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation
While DPEphos itself is achiral, its backbone can be modified with chiral auxiliaries to create highly effective ligands for asymmetric catalysis. This section details the synthesis and application of a chiral DPEphos derivative in the palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenyl-2-propenyl acetate, based on the work by Kamer, van Leeuwen, and coworkers.[3]
The AAA reaction is a powerful C-C bond-forming reaction where a nucleophile displaces a leaving group from an allylic substrate. A chiral ligand on the palladium catalyst controls the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate.
Synthesis of Chiral DPEphos-type Ligand
A representative protocol involves introducing chiral ether auxiliaries into the DPEphos backbone. This multi-step synthesis provides a foundation for creating a library of related ligands.
Expert Insight: The purity of the final ligand is critical. Phosphines are susceptible to oxidation, so all steps should be performed under an inert atmosphere (Nitrogen or Argon) using degassed solvents.
Protocol 3.1: Synthesis of an Ester-Modified DPEphos Backbone
-
Materials: 2,2'-Dihydroxydiphenyl ether, Ethyl 2-bromoisobutyrate, K₂CO₃, DMF, Pd/C, H₂, Acetic Anhydride, Chlorodiphenylphosphine, n-Butyllithium, THF.
-
Step 1: Etherification: To a solution of 2,2'-dihydroxydiphenyl ether in DMF, add K₂CO₃ followed by ethyl 2-bromoisobutyrate. Heat the mixture to 80°C for 24 hours. After cooling, perform an aqueous workup and purify by column chromatography to yield the bis-ether intermediate.
-
Step 2: Phosphination Precursor Synthesis: The subsequent steps involve converting the ester groups into a suitable precursor for phosphine introduction, such as a ditriflate. This typically involves reduction, protection, and functional group manipulation.
-
Step 3: Lithiation and Phosphination: Cool a solution of the ditriflate precursor in dry, degassed THF to -78°C. Add n-butyllithium dropwise and stir for 1 hour. Add chlorodiphenylphosphine and allow the reaction to slowly warm to room temperature overnight.
-
Step 4: Workup and Purification: Quench the reaction with saturated NH₄Cl solution. Extract the product with an organic solvent, dry over MgSO₄, and concentrate. Purify the crude product by recrystallization or column chromatography under inert conditions to yield the final chiral diphosphine ligand.
Protocol for Asymmetric Allylic Alkylation
Safety Note: Palladium compounds are toxic and should be handled in a fume hood. Nucleophiles like dimethyl malonate should also be handled with care.
Protocol 3.2: General Procedure for Pd-Catalyzed AAA
-
Catalyst Precursor Preparation: In a glovebox or under a nitrogen atmosphere, dissolve the palladium precursor [Pd(η³-allyl)Cl]₂ and the chiral DPEphos-type ligand (2.2 eq. relative to Pd dimer) in a dry, degassed solvent like CH₂Cl₂ or THF. Stir for 30 minutes to ensure complex formation.
-
Reaction Setup: In a separate flask, dissolve the substrate (e.g., 1,3-diphenyl-2-propenyl acetate, 1.0 eq.), the nucleophile (dimethyl malonate, 3.0 eq.), and the base (N,O-Bis(trimethylsilyl)acetamide - BSA, 3.0 eq.) in the reaction solvent.
-
Initiation: Add the catalyst solution (typically 2.5 mol % Pd) to the substrate mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the conversion by TLC or GC-MS. Reactions are typically complete within 1-24 hours.
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the isolated product. The enantiomeric excess (ee%) is determined by chiral HPLC analysis.
Data Summary
The effectiveness of a chiral ligand is measured by the conversion and the enantiomeric excess (ee) achieved. The table below summarizes representative results for the AAA reaction using different chiral auxiliaries on the DPEphos backbone.[3]
| Entry | Substrate | Chiral Auxiliary on Ligand | Solvent | Yield (%) | ee (%) |
| 1 | 1,3-diphenyl-2-propenyl acetate | (R)-Methyl lactate derived | CH₂Cl₂ | >95 | 45 |
| 2 | 1,3-diphenyl-2-propenyl acetate | (R)-Pantolactone derived | CH₂Cl₂ | >95 | 70 |
| 3 | cyclohex-2-enyl acetate | (R)-Pantolactone derived | CH₂Cl₂ | 65 | 63 |
Expert Insight: The data shows that the steric bulk and proximity of the chiral auxiliary to the phosphorus donors significantly impact enantioselectivity. The more sterically demanding pantolactone-derived ligand (Entry 2) provides a higher ee than the lactate-derived one (Entry 1), demonstrating the importance of fine-tuning the ligand structure.
Experimental Workflow Diagram
Figure 2: Standard experimental workflow for Pd-catalyzed Asymmetric Allylic Alkylation.
Application Principles: Asymmetric Hydrogenation
While the detailed protocol focused on AAA, Rhodium-catalyzed asymmetric hydrogenation is one of the most powerful applications for chiral diphosphine ligands and serves as a model system for understanding enantioselective catalysis.[4][5] The general principles are highly relevant for researchers in drug development.
The catalytic cycle, first elucidated by Halpern and Brown, typically involves the formation of a Rh(I)-dihydride species. The prochiral olefin coordinates to this complex, followed by migratory insertion of one hydride onto the double bond in the rate-determining, enantio-determining step. Reductive elimination of the alkane product regenerates the catalyst.
Figure 3: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation of an olefin.
Trustworthiness and Self-Validation: A successful asymmetric hydrogenation protocol must include rigorous validation steps. The enantiomeric excess (ee%) should be determined using a reliable method, typically chiral HPLC or GC, by comparing the product to a racemic standard. The absolute configuration should be confirmed by comparison to known compounds or through X-ray crystallography if a suitable crystal can be obtained.
References
- 1. Ortho -aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01430G [pubs.rsc.org]
- 2. DPEphos - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols: The Role of Bis(2-diphenylphosphino)ethyl Ether (DPEphos) in C-H Activation Reactions
An In-Depth Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient route to complex molecules compared to traditional cross-coupling methods that require pre-functionalized starting materials.[1][2] Central to the success of these transformations is the development of sophisticated catalyst systems. Bis(2-diphenylphosphino)ethyl ether, commonly known as DPEphos, has emerged as a remarkably versatile and effective bidentate phosphine ligand in this field.[3] This guide provides an in-depth exploration of the role of DPEphos in C-H activation reactions, focusing on mechanistic principles, practical applications, and detailed experimental protocols. We will delve into the structural attributes that make DPEphos a privileged ligand, explain the causality behind its catalytic efficacy, and offer validated protocols for its use in palladium-catalyzed C-H functionalization.
DPEphos: A Privileged Ligand for Challenging Catalytic Transformations
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos) is a distinguished member of the wide bite-angle diphosphine ligand family.[4] Its structure, featuring two diphenylphosphino groups linked by a flexible diphenyl ether backbone, imparts a unique combination of steric bulk and conformational adaptability that is crucial for its catalytic performance.
Key Structural and Electronic Properties:
-
Wide Bite Angle: DPEphos possesses a natural bite angle of approximately 104°. This geometric constraint significantly influences the coordination geometry around the metal center, promoting reductive elimination and stabilizing catalytically active species.[4]
-
Flexibility: Unlike more rigid ligands such as Xantphos (bite angle ~108°), the ether linkage in DPEphos provides considerable conformational flexibility.[4][5] This allows the catalyst to adapt to the steric and electronic demands of different substrates and intermediates throughout the catalytic cycle. This flexibility has proven crucial for enabling reactions with sterically hindered substrates where more rigid ligands fail.[5]
-
Hemilability: The oxygen atom in the ether backbone can act as a hemilabile coordinating atom. DPEphos can coordinate to a metal center in a traditional bidentate (κ²-P,P) fashion or in a tridentate facial (fac-κ³-P,O,P) mode.[6][7] This ability to transiently bind and dissociate the oxygen atom can open up a coordination site on the metal, which is often a prerequisite for substrate binding and C-H bond cleavage.[7]
These features collectively contribute to the high efficiency, broad substrate scope, and functional group tolerance observed in DPEphos-mediated reactions, making it an indispensable tool in both academic and industrial laboratories.[3]
Mechanistic Underpinnings of DPEphos in C-H Activation
Transition metal-catalyzed C-H activation can proceed through several mechanistic pathways, including oxidative addition, σ-bond metathesis, and concerted metalation-deprotonation (CMD).[8][9] In palladium-catalyzed C-H arylations, the CMD pathway is frequently invoked and is particularly relevant to the function of DPEphos.
The general mechanism for a Pd-catalyzed direct C-H arylation typically involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by the DPEphos ligand, undergoes oxidative addition to an aryl halide (Ar-X) to form a Pd(II) intermediate.
-
C-H Bond Cleavage (CMD): This is often the rate-determining step. The Pd(II) complex coordinates to the arene substrate. A carboxylate or carbonate base, often coordinated to the palladium center, assists in the deprotonation of the C-H bond in a concerted fashion, leading to the formation of a palladacycle intermediate and releasing an acid.[10][11] The flexibility and electronic properties of DPEphos are critical for stabilizing the transition state of this step.
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. The wide bite angle of DPEphos is known to promote this final, product-forming step.[4]
Below is a diagram illustrating the generally accepted Concerted Metalation-Deprotonation (CMD) pathway for a Pd/DPEphos-catalyzed direct C-H arylation.
Caption: Fig. 1: Concerted Metalation-Deprotonation (CMD) Pathway
It is crucial to acknowledge a potential degradation pathway for DPEphos. Under certain conditions, particularly with highly nucleophilic metal hydrides, the C–O bond of the ether backbone can undergo activation and cleavage.[12] This highlights the importance of carefully selecting reaction conditions to maintain the integrity of the ligand throughout the catalytic process.
Application Note: Palladium-Catalyzed Direct C-H Arylation of Heterocycles
The direct arylation of heterocycles is a powerful tool in medicinal chemistry for the rapid synthesis of compound libraries and the late-stage functionalization of complex molecules. DPEphos-ligated palladium catalysts are highly effective for this purpose.[3]
Protocol: C-2 Arylation of Thiophene with 4-Bromotoluene
This protocol describes a representative procedure for the direct C-H arylation of a simple heterocycle, demonstrating the utility of the Pd/DPEphos system.
Materials and Reagents:
-
Palladium(II) Acetate [Pd(OAc)₂]
-
DPEphos (CAS 166330-10-5)[3]
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Pivalic Acid (PivOH)
-
4-Bromotoluene
-
Thiophene
-
Anhydrous, degassed solvent (e.g., Dimethylacetamide - DMAc)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk tube)
Experimental Workflow Diagram:
Caption: Fig. 2: General Experimental Workflow
Step-by-Step Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%), DPEphos (e.g., 4 mol%), and finely ground K₂CO₃ (2.5 equivalents).
-
Causality: Using a ligand-to-metal ratio greater than 1:1 ensures that the palladium center remains coordinated and stabilized, preventing the formation of palladium black and maintaining catalytic activity. K₂CO₃ acts as the base required for the CMD step.[10]
-
-
Inerting the System: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: The Pd(0) species, which is the active catalyst, is oxygen-sensitive. Removing oxygen is critical to prevent catalyst oxidation and deactivation.
-
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMAc, to make the solution 0.1 M with respect to the limiting reagent). Then, add thiophene (e.g., 2.0 equivalents), 4-bromotoluene (1.0 equivalent, limiting reagent), and pivalic acid (0.3 equivalents) via syringe.
-
Causality: Pivalic acid acts as a proton shuttle, facilitating the C-H activation step (CMD mechanism) and often accelerating the reaction.[10] Using an excess of the C-H coupling partner (thiophene) can improve reaction rates and yield.
-
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 120 °C). Stir the reaction mixture vigorously for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-arylthiophene.
Performance Data and Substrate Scope
The Pd/DPEphos system is effective for a range of aryl halides and (hetero)arenes. The following table summarizes representative results for direct arylation reactions.
| Entry | Aryl Halide | (Hetero)arene | Product | Yield (%) |
| 1 | 4-Bromotoluene | Benzene | 4-Methylbiphenyl | ~85-95[10] |
| 2 | 4-Bromoanisole | Thiophene | 2-(4-Methoxyphenyl)thiophene | High |
| 3 | 1-Bromo-4-fluorobenzene | Furan | 2-(4-Fluorophenyl)furan | Good |
| 4 | 3-Bromopyridine | Benzene | 3-Phenylpyridine | Moderate-Good |
Note: Yields are representative and highly dependent on specific reaction conditions.
Advanced Applications: Nickel-Catalyzed Cross-Coupling
The advantageous flexibility of DPEphos extends beyond palladium catalysis. Recent studies have demonstrated its effectiveness in nickel-catalyzed C-S cross-coupling reactions of sterically hindered substrates.[5] While traditional C-H activation often focuses on C-C bond formation, these related transformations highlight the ligand's ability to facilitate challenging bond formations at different metal centers. In these systems, the flexibility of the DPEphos backbone is hypothesized to allow the ligand to act transiently in a monodentate fashion, accommodating bulky substrates during key steps like thiol coordination and deprotonation before resuming a bidentate role to promote reductive elimination.[5] This demonstrates the broad utility of DPEphos in tackling difficult catalytic problems.
Conclusion
This compound (DPEphos) is a powerful and versatile ligand whose unique combination of a wide bite angle, structural flexibility, and hemilability makes it exceptionally well-suited for promoting challenging C-H activation and functionalization reactions. By understanding the mechanistic principles that govern its activity, researchers can rationally design experiments, troubleshoot reactions, and expand the scope of these powerful synthetic methods. The protocols and insights provided herein serve as a practical guide for scientists and drug development professionals seeking to leverage the full potential of the DPEphos ligand in their synthetic endeavors.
References
- 1. Advances in applying C–H functionalization and naturally sourced building blocks in organic semiconductor synthesis - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC04128B [pubs.rsc.org]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. DPEphos - Wikipedia [en.wikipedia.org]
- 5. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00260A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Unexpected Vulnerability of DPEphos to C−O Activation in the Presence of Nucleophilic Metal Hydrides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the Preparation of Bis(2-diphenylphosphino)phenyl Ether-Palladium Catalysts
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of palladium catalysts featuring the bis(2-diphenylphosphino)phenyl ether (DPEphos) ligand. DPEphos is a highly versatile and effective bidentate phosphine ligand crucial for a multitude of modern palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental to the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[2] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the synthesis, offering detailed characterization methods, and outlining critical safety protocols to ensure reliable and safe catalyst preparation.
Introduction: The Significance of the DPEphos Ligand in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1] The success of these transformations is profoundly dependent on the choice of ligand, which modulates the catalyst's stability, solubility, and reactivity.[2]
Bis(2-diphenylphosphino)phenyl ether, commonly known as DPEphos, has emerged as a superior bidentate phosphine ligand for a wide array of these reactions.[1] Its unique architecture, characterized by a flexible ether backbone, imparts a specific bite angle and electronic profile to the palladium center. This structure is instrumental in facilitating key steps of the catalytic cycle, such as oxidative addition and reductive elimination, leading to higher yields, lower catalyst loadings, and faster reaction times. DPEphos-ligated palladium catalysts are particularly effective in challenging transformations, including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and C-H arylation reactions.[1][2]
This guide focuses on the preparation of the well-defined and air-stable Pd(II) precatalyst, Dichloro[bis(2-(diphenylphosphino)phenyl)ether]palladium(II), which serves as a reliable entry point for generating the active Pd(0) species in situ.
Mechanism of Catalyst Formation: A Ligand Exchange Pathway
The synthesis of Dichloro[bis(2-(diphenylphosphino)phenyl)ether]palladium(II) is typically achieved through a straightforward ligand exchange reaction.[2][3][4] The process begins with a soluble Palladium(II) salt, often a nitrile complex like bis(acetonitrile)palladium(II) chloride or bis(benzonitrile)palladium(II) chloride. These precursors are used in favor of palladium(II) chloride (PdCl₂) directly, which suffers from poor solubility in common organic solvents.
The bidentate DPEphos ligand displaces the two weakly coordinated nitrile ligands from the palladium center to form the stable, chelated [Pd(DPEphos)Cl₂] complex. This reaction is typically rapid and results in the precipitation of the desired product due to its lower solubility in the reaction medium.[5]
References
The Pivotal Role of Diphosphine Ligands in Pharmaceutical Synthesis: A Guide to Bis(2-diphenylphosphino)ethyl Ether and its Prominent Analogue, DPEphos
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the precise construction of complex molecular architectures is paramount. Transition metal-catalyzed reactions, particularly cross-coupling and hydrogenation, form the bedrock of modern drug discovery and development. The efficacy of these reactions is often dictated by the choice of ligand that coordinates to the metal center. This guide delves into the characteristics of Bis(2-diphenylphosphino)ethyl ether, a bidentate phosphine ligand, and provides a comprehensive overview of the extensive applications of its structurally related and often-confused analogue, Bis[(2-diphenylphosphino)phenyl] ether (DPEphos), in the synthesis of pharmaceutical intermediates.
A critical point of clarification is necessary at the outset. The ligand specified, this compound, is structurally distinct from the widely-utilized ligand DPEphos. While both are bidentate phosphine ligands featuring an ether linkage, the nature of the backbone—aliphatic versus aromatic—imparts significantly different chemical properties. The existing body of scientific literature overwhelmingly focuses on DPEphos, with a notable scarcity of detailed application protocols for this compound in pharmaceutical synthesis. This guide will first detail the known properties and theoretical potential of this compound before providing an in-depth, protocol-driven overview of DPEphos, which likely represents the intended focus for researchers in this field.
Part 1: this compound: Structure, Properties, and Potential Applications
This compound, also known as Oxybis(ethylene)bis(diphenylphosphine), is a bidentate phosphine ligand with the chemical formula C₂₈H₂₈OP₂.[1]
Structural and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 50595-38-5 | [2] |
| Molecular Formula | C₂₈H₂₈OP₂ | [3] |
| Molecular Weight | 442.47 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents | |
| Storage | Store under inert gas (Nitrogen or Argon) | [2] |
The key structural feature of this ligand is the flexible diethyl ether backbone connecting the two diphenylphosphino groups. This flexibility allows the ligand to adopt various conformations when coordinating to a metal center, potentially influencing the catalytic activity and selectivity in ways distinct from more rigid ligands.
Caption: Structure of this compound.
Theoretical Catalytic Applications
While specific, documented protocols in pharmaceutical synthesis are scarce, the structural motifs of this compound suggest its potential utility in several classes of catalytic reactions. Chemical suppliers note its role as a bidentate ligand in processes like hydrogenation and cross-coupling reactions.[3]
The flexible ether backbone can result in a wider range of "bite angles" (the P-Metal-P angle in a chelated complex) compared to rigid ligands. This property can be advantageous in optimizing catalytic reactions where the geometry of the transition state is critical. It is plausible that this ligand could find application in:
-
Palladium-catalyzed cross-coupling reactions: The electron-rich phosphine groups can stabilize a palladium(0) center, a key intermediate in catalytic cycles like Suzuki, Heck, and Sonogashira couplings. The flexibility of the backbone might offer unique selectivity profiles compared to more common ligands.
-
Rhodium- or Ruthenium-catalyzed hydrogenation: Bidentate phosphine ligands are crucial in forming active catalysts for the asymmetric hydrogenation of prochiral substrates, a common strategy in the synthesis of chiral drug intermediates. The conformational flexibility could influence the enantioselectivity of such transformations.
Researchers exploring novel ligands for challenging transformations could consider this compound as a candidate, particularly when established ligands provide suboptimal results. However, its application would require empirical screening and optimization.
Part 2: DPEphos: A Workhorse Ligand in Pharmaceutical Intermediate Synthesis
Bis[(2-diphenylphosphino)phenyl] ether, commonly known as DPEphos, is a highly effective and widely used bidentate phosphine ligand in transition metal catalysis.[4] Its rigid diphenyl ether backbone provides a well-defined and wide natural bite angle, which is crucial for promoting reductive elimination, a key step in many cross-coupling reactions.
Structural and Physicochemical Properties of DPEphos
| Property | Value | Source |
| CAS Number | 166330-10-5 | [4] |
| Molecular Formula | C₃₆H₂₈OP₂ | [4] |
| Molecular Weight | 538.57 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 184-187 °C | [4] |
| Solubility | Soluble in common organic solvents (THF, toluene, CH₂Cl₂) |
The rigidity of the DPEphos backbone, in contrast to this compound, leads to a more predictable coordination geometry. This property is often cited as a reason for its high efficacy in a variety of catalytic transformations.
Caption: Structure of DPEphos.
Applications of DPEphos in Pharmaceutical Synthesis
DPEphos is a versatile ligand for various palladium-catalyzed cross-coupling reactions that are instrumental in the synthesis of pharmaceutical intermediates. These reactions include, but are not limited to, Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[4]
1. Suzuki-Miyaura Coupling: Synthesis of Biaryl Cores
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. This reaction is frequently used to construct the biaryl scaffolds found in numerous pharmaceuticals.
-
Causality behind Experimental Choices: The use of a Pd(OAc)₂/DPEphos catalytic system is common. DPEphos's wide bite angle is believed to facilitate the reductive elimination of the biaryl product from the palladium center, which is often the rate-limiting step of the catalytic cycle. The choice of a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is crucial for the transmetalation step without causing degradation of sensitive functional groups. A mixed solvent system, such as toluene/water or dioxane/water, is often employed to ensure the solubility of both the organic substrates and the inorganic base.
Protocol: General Procedure for a DPEphos-Palladium Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and DPEphos (0.024 mmol, 2.4 mol%) in 2 mL of anhydrous toluene or dioxane. Stir for 10 minutes at room temperature to allow for ligand-metal coordination.
-
Reaction Initiation: Add the pre-mixed catalyst solution to the Schlenk flask containing the substrates and base.
-
Solvent Addition: Add 8 mL of toluene (or dioxane) and 2 mL of water to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Workflow using DPEphos.
2. Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The formation of carbon-nitrogen bonds is critical in the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination allows for the coupling of aryl halides with amines, a transformation that is efficiently catalyzed by palladium complexes of DPEphos.
-
Causality behind Experimental Choices: This reaction requires a strong, non-nucleophilic base to deprotonate the amine, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices. The steric bulk of DPEphos helps to prevent the formation of undesired side products and promotes the C-N reductive elimination. Anhydrous, aprotic solvents like toluene or THF are essential to prevent quenching of the strong base.
Protocol: General Procedure for a DPEphos-Palladium Catalyzed Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask.
-
Substrate Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd) and DPEphos (0.024 mmol, 2.4 mol%) in 5 mL of anhydrous toluene. Stir for 10 minutes.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask.
-
Reaction Conditions: Heat the mixture to 80-110 °C for 6-24 hours. Monitor the reaction by LC-MS or GC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.
Conclusion
While this compound remains a ligand with theoretical potential awaiting detailed exploration in the synthesis of pharmaceutical intermediates, its structural analogue, DPEphos, has firmly established itself as an indispensable tool for researchers. The rigidity and well-defined bite angle of DPEphos make it a reliable and high-performing ligand for a multitude of palladium-catalyzed cross-coupling reactions. The protocols provided herein serve as a starting point for the development of robust and efficient synthetic routes to key pharmaceutical building blocks. Understanding the distinct properties of these and other diphosphine ligands is crucial for the rational design of catalytic systems and the successful advancement of drug development programs.
References
- 1. This compound | Bis(Diphenylphosphinoethyl) Oxide | C28H28OP2 - Ereztech [ereztech.com]
- 2. 50595-38-5[this compound 97%]- Jizhi Biochemical [acmec.com.cn]
- 3. 50595-38-5 | MFCD00233065 | (Oxybis(ethane-2,1-diyl))bis(diphenylphosphine) [aaronchem.com]
- 4. 双(2-二苯基磷苯基)醚 98% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Handling and Storage of Air-Sensitive Bis(2-diphenylphosphino)ethyl ether
Welcome to the Technical Support Center for Bis(2-diphenylphosphino)ethyl ether (also known as DPEphos). This guide is designed for researchers, scientists, and drug development professionals who utilize this air-sensitive phosphine ligand in their experimental work. As Senior Application Scientists, we have compiled this resource to provide not only procedural steps but also the underlying scientific principles to ensure the integrity of your experiments and the longevity of your reagents.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: I've just received a new bottle of this compound. What are the immediate steps I should take for proper storage?
A1: Upon receipt, immediately transfer the manufacturer's container into a controlled, inert atmosphere environment. The primary threat to this compound is atmospheric oxygen, which can oxidize the phosphorus(III) centers to phosphorus(V) oxides, rendering the ligand ineffective for most catalytic applications.[1]
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the phosphine.[2][3] Argon is preferred for its higher density and greater inertness compared to nitrogen. |
| Temperature | Cool, dry place | Chemical stability is maintained at standard room temperature, but a cool environment slows down potential degradation pathways.[4] |
| Location | Store in a well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][6] | Minimizes risks in case of accidental release and prevents reactions with other chemicals. |
| Container | Keep container tightly closed in its original packaging.[7] | The original packaging, often a Sure/Seal™ bottle, is designed for air-sensitive reagents.[8] |
Q2: Can I store this compound in a standard laboratory refrigerator or freezer?
A2: While storing at a low temperature is generally acceptable, it is crucial to ensure the container is properly sealed under an inert atmosphere before refrigeration. A key concern with cold storage is the potential for atmospheric moisture to condense on the container and ingress upon opening. If you choose to refrigerate, allow the container to warm to room temperature before opening it inside a glovebox or under a positive pressure of inert gas.
Q3: How should I handle the solid this compound when weighing and preparing for a reaction?
A3: All manipulations of solid this compound should be performed under an inert atmosphere. The two most common methods for this are using a glovebox or a Schlenk line.[2][3][9]
-
Glovebox: This is the preferred method as it provides a consistently inert environment for all manipulations.[3][10]
-
Schlenk Line: If a glovebox is unavailable, you can use a Schlenk line. Weighing can be done by difference, where the storage flask is weighed before and after removing the desired amount of ligand under a positive flow of inert gas.
Troubleshooting Guide
Inert Atmosphere Techniques
Q4: My reaction yields are consistently low when using this compound. I suspect my inert atmosphere technique might be flawed. What are the common pitfalls?
A4: Low reaction yields are a common symptom of ligand degradation due to inadvertent exposure to air.[1] Here are some common issues and how to address them:
-
Inadequate Purging of Glassware: Ensure all glassware is thoroughly dried in an oven and then subjected to at least three vacuum/inert gas refill cycles on a Schlenk line to remove adsorbed water and atmospheric gases.[9]
-
Leaky Septa: Rubber septa on reaction vessels or solvent flasks can degrade over time, especially with repeated punctures. Always use fresh septa and insert needles through the existing puncture holes when possible.[8]
-
Contaminated Inert Gas: The inert gas supply itself can be a source of contamination. Using an oxygen trap on your inert gas line is highly recommended.
-
Improper Solvent Degassing: Dissolved oxygen in reaction solvents is a major culprit in phosphine oxidation.[1] Solvents must be rigorously degassed before use.
Experimental Protocol: Solvent Degassing via Freeze-Pump-Thaw
This is a highly effective method for removing dissolved gases from solvents.[10]
-
Place the solvent in a Schlenk flask with a stir bar.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once completely frozen, open the flask to a high vacuum line for several minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum and thaw the solvent in a warm water bath. You may see gas bubbles evolving from the thawing solvent.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final thaw, backfill the flask with a positive pressure of inert gas (argon or nitrogen).
Caption: Freeze-Pump-Thaw Degassing Cycle.
Common Experimental Issues
Q5: I've noticed a white precipitate forming in my reaction mixture that isn't my product. What could this be?
A5: A common byproduct in reactions involving phosphine ligands is the corresponding phosphine oxide.[1] In the case of this compound, this would be the bis(phosphine oxide). This species is often less soluble in common organic solvents than the parent phosphine and can precipitate out. The formation of the phosphine oxide is a clear indication of oxygen contamination.
Q6: How can I remove the phosphine oxide byproduct from my reaction mixture?
A6: The increased polarity of the phosphine oxide can be exploited for its removal.
-
Chromatography: Flash column chromatography on silica gel is often effective. The more polar phosphine oxide will have a lower Rf value and elute more slowly than your desired, less polar product.[11]
-
Precipitation/Crystallization: In some cases, the phosphine oxide can be removed by precipitation. Adding a non-polar solvent like hexane or pentane to a solution of your crude product in a more polar solvent (like dichloromethane or ethyl acetate) can cause the phosphine oxide to precipitate.[11]
Troubleshooting Workflow: Identifying and Mitigating Ligand Oxidation
Caption: Troubleshooting workflow for suspected ligand oxidation.
Q7: Can I "reactivate" or purify my stock of this compound if I suspect it has partially oxidized?
A7: While the reduction of phosphine oxides back to phosphines is possible, it often requires harsh reducing agents and can be a complex procedure.[12] For most laboratory settings, it is more practical and time-efficient to either purify the remaining unoxidized ligand or to discard the contaminated stock and start with fresh material. Purification can sometimes be achieved by recrystallization, taking advantage of the different solubilities of the phosphine and its oxide.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. ossila.com [ossila.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Improving yield in cross-coupling reactions with Bis(2-diphenylphosphino)ethyl ether
Welcome to the technical support center for Bis(2-diphenylphosphino)ethyl ether (DPEphos). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile ligand in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and enhance the yield and efficiency of your cross-coupling reactions.
Introduction to DPEphos: A Ligand of Choice
Bis[(2-diphenylphosphino)phenyl] ether, commonly known as DPEphos, is a popular diphosphine ligand in the field of organometallic chemistry and catalysis.[1][2] Its widespread use stems from a unique combination of a wide bite angle and flexibility, which are crucial for promoting high catalytic activity and selectivity in a variety of cross-coupling reactions.[1][3] The ether linkage in its backbone imparts a degree of flexibility that distinguishes it from more rigid ligands like Xantphos.[1] This guide will focus on practical strategies to leverage the properties of DPEphos for optimal performance in your laboratory.
Troubleshooting Guide: Addressing Low Yield and Other Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction using a Pd/DPEphos catalyst system. What are the likely causes and how can I improve the outcome?
Low yields in Suzuki-Miyaura coupling can be attributed to several factors, ranging from catalyst inactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective strategy.
Potential Causes and Solutions:
-
Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation if exposed to air. This is a common reason for catalyst deactivation and consequently, low reaction yields.[4]
-
Solution: Ensure all solvents and reagents are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for a sufficient period.[4] It is also crucial to maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Inefficient Pre-catalyst Activation: When using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species is a critical step in the catalytic cycle.[5] Inefficient activation can lead to a low concentration of the active catalyst.
-
Solution: Consider using a pre-formed Pd(0) source or a more advanced pre-catalyst that readily generates the active species.[6] Alternatively, ensure your reaction conditions (e.g., solvent, base) are conducive to the reduction of the Pd(II) pre-catalyst.
-
-
Inappropriate Base or Solvent System: The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall catalytic cycle.[7][8] The solubility of the base in the chosen solvent system plays a significant role.
-
Solution: A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems is recommended. Often, a biphasic solvent system, such as a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water, can improve the solubility of both the organic substrates and the inorganic base, leading to enhanced reaction rates.[7]
-
-
Side Reactions: Homocoupling of the boronic acid and protodeboronation are common side reactions that consume starting material and reduce the yield of the desired product.[9]
Experimental Protocol for Optimizing a Sluggish Suzuki-Miyaura Reaction:
-
Preparation of Reagents and Glassware:
-
Thoroughly dry all glassware in an oven overnight and allow it to cool under a stream of inert gas.
-
Degas all solvents by sparging with argon for at least 30 minutes. If using a biphasic system, degas the organic solvent and water separately.
-
Ensure all solid reagents are dry and handled under an inert atmosphere.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2-1.5 mmol), and the chosen base (2.0-3.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and DPEphos (1.1-2.2 mol%) in a small amount of the degassed organic solvent.
-
Add the degassed solvent(s) to the Schlenk flask containing the substrates and base.
-
Purge the reaction mixture with argon for another 10-15 minutes.
-
Under a positive flow of argon, add the catalyst solution to the reaction mixture.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
If the reaction is sluggish, consider incrementally increasing the temperature.
-
Troubleshooting Flowchart for Low Yield in Suzuki-Miyaura Coupling:
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.
Question 2: My Buchwald-Hartwig amination reaction with DPEphos is giving a low yield. What factors should I investigate?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the reaction conditions.[5][11]
Potential Causes and Solutions:
-
Sub-optimal Base: The choice of base is critical and can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are typically required.
-
Solution: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for many Buchwald-Hartwig aminations.[5] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be effective depending on the substrates. A base screen is highly recommended.
-
-
Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic intermediates.
-
Catalyst Loading: While a lower catalyst loading is desirable, an insufficient amount can lead to incomplete conversion.
-
Solution: If you suspect catalyst deactivation, a modest increase in the catalyst loading (e.g., from 1 mol% to 2 mol%) might improve the yield. However, excessively high catalyst loadings can sometimes lead to the formation of undesired side products.[14]
-
-
Ligand-to-Metal Ratio: The ratio of DPEphos to the palladium source can influence the nature of the active catalytic species.
-
Solution: A ligand-to-metal ratio of 1.1:1 to 1.5:1 is a good starting point. An excess of the ligand can sometimes be beneficial in stabilizing the catalyst, but a large excess can also inhibit the reaction by forming inactive bis-ligated palladium complexes.
-
Data on Buchwald-Hartwig Amination Optimization:
| Parameter | Variation 1 | Variation 2 | Variation 3 | Recommended Starting Point |
| Base | K₂CO₃ | Cs₂CO₃ | NaOtBu | NaOtBu |
| Solvent | Toluene | Dioxane | THF | Toluene or Dioxane |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pre-catalyst | Pd₂(dba)₃ or a pre-catalyst |
| Catalyst Loading | 0.5 mol% | 1.0 mol% | 2.0 mol% | 1.0-2.0 mol% |
| Temperature | 80 °C | 100 °C | 110 °C | 100-110 °C |
Question 3: I am observing catalyst decomposition (e.g., formation of palladium black) in my reaction. What is causing this and how can I prevent it?
The formation of palladium black is a clear indication of catalyst decomposition, where the active, soluble palladium species aggregates into an inactive, heterogeneous form.
Potential Causes and Solutions:
-
Presence of Oxygen: As mentioned earlier, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.
-
Solution: Rigorous degassing of all reaction components and maintaining a strict inert atmosphere are paramount.
-
-
High Temperatures: While elevated temperatures are often necessary to drive cross-coupling reactions to completion, excessively high temperatures can accelerate catalyst decomposition pathways.
-
Solution: Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate. If a high temperature is required, ensure that the catalyst is sufficiently stabilized by the DPEphos ligand.
-
-
Insufficient Ligand: An inadequate amount of the DPEphos ligand can leave the palladium center coordinatively unsaturated and more prone to aggregation.
-
Solution: Ensure that you are using an appropriate ligand-to-metal ratio. A slight excess of the ligand can sometimes help to prevent decomposition.
-
Visualizing the Catalytic Cycle and Potential Deactivation Pathway:
Caption: The catalytic cycle of a cross-coupling reaction and a potential deactivation pathway.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of DPEphos and how should it be stored? A1: DPEphos is typically a white to off-white solid.[2][15] It should be stored under an inert atmosphere in a cool, dry place to prevent oxidation of the phosphine groups.
Q2: What are the key safety precautions when handling DPEphos? A2: DPEphos may cause skin, eye, and respiratory irritation.[16][17][18] It is recommended to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] Avoid creating dust.[17]
Q3: Can DPEphos be used in other types of cross-coupling reactions besides Suzuki and Buchwald-Hartwig? A3: Yes, DPEphos is a versatile ligand and has been successfully employed in other cross-coupling reactions, including but not limited to Heck, Sonogashira, and C-O coupling reactions.[19][20]
Q4: How does the bite angle of DPEphos influence its catalytic activity? A4: DPEphos has a relatively wide bite angle, which generally promotes the reductive elimination step in the catalytic cycle.[3][21][22] This can lead to faster reaction rates and higher yields. The flexibility of the ether backbone also allows it to accommodate different geometries throughout the catalytic cycle.[1]
Q5: Are there any known incompatibilities with DPEphos? A5: DPEphos is incompatible with strong oxidizing agents, which can oxidize the phosphine groups and render the ligand inactive.[16][23]
References
- 1. DPEphos - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. strem.com [strem.com]
- 16. fishersci.com [fishersci.com]
- 17. aksci.com [aksci.com]
- 18. chembk.com [chembk.com]
- 19. ビス(2-ジフェニルホスフィノエチル)フェニルホスフィン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Bite angle effects in diphosphine metal catalysts: steric or electronic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 23. biosynth.com [biosynth.com]
Side reactions and byproducts with Bis(2-diphenylphosphino)ethyl ether catalysts
Technical Support Center: Troubleshooting DPEphos Catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Bis(2-diphenylphosphino)ethyl ether (DPEphos) catalyzed reactions. This guide is designed to provide in-depth, field-proven insights into the side reactions and byproducts that can be encountered when using this versatile diphosphine ligand. As senior application scientists, we understand that troubleshooting is not just about following steps, but about understanding the underlying chemical principles. This resource is structured to help you diagnose issues, understand their mechanistic origins, and implement effective solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during your experiments. Each issue is broken down into probable causes, mechanistic explanations, and actionable protocols.
Q1: My reaction has stalled or shows low conversion. What are the likely catalyst-related issues?
Low conversion is a frequent issue that can often be traced back to the stability and activity of the catalytic system.
Probable Cause 1: Ligand Degradation via Ether Cleavage
The ether linkage in the DPEphos backbone is its most significant vulnerability, especially under harsh conditions. C-O bond activation can occur, leading to the cleavage of the ligand and destruction of its crucial chelating ability.[1] This is particularly relevant at high temperatures or in the presence of highly nucleophilic species, such as metal hydrides.[1]
-
Mechanism: The reaction can be promoted by nucleophilic attack at the aryl carbon of the ether bond, leading to the formation of a phosphinophenolate byproduct.[1] This new species may still coordinate to the metal center, but the optimal bite angle and electronic properties of the original DPEphos ligand are lost, halting the catalytic cycle.
Probable Cause 2: Catalyst Inactivation (Palladium Black)
The active Pd(0) species can be prone to aggregation and precipitation as inactive palladium black, especially if the ligand concentration is insufficient to stabilize the metal center or if reaction conditions are too aggressive.[2]
-
Mechanism: The formation of palladium black is often an indicator that the rate of reductive elimination is slow compared to catalyst decomposition pathways. This can happen if the ligand is not effectively promoting the final step of the cross-coupling cycle.
dot
Caption: Workflow for diagnosing low reaction conversion.
Corrective Actions:
-
Temperature Management: If possible, screen lower reaction temperatures. DPEphos degradation via ether cleavage is thermally promoted.[1]
-
Ensure Rigorous Inert Conditions: Use freshly distilled and thoroughly degassed solvents. Prepare the reaction in a glovebox if possible to prevent oxidation of the Pd(0) active species and the phosphine ligand.
-
Use Fresh Materials: Utilize a fresh, high-purity source of DPEphos and your palladium precursor. Older phosphine ligands can be partially oxidized.
-
Consider a Pre-catalyst: Using a well-defined Pd(II)-DPEphos pre-catalyst can sometimes provide more reproducible results than generating the active catalyst in situ.
Q2: My analysis shows significant hydrodehalogenation of my aryl halide. Why is this side reaction occurring?
The formation of an Ar-H byproduct instead of the desired Ar-Nu product points to specific competing pathways within the catalytic cycle.
Probable Cause: β-Hydride Elimination or Protonolysis
This is a classic side reaction in palladium-catalyzed cross-coupling, particularly in Buchwald-Hartwig amination.[3][4]
-
Mechanism (β-Hydride Elimination): If the amine nucleophile has a β-hydrogen, the palladium-amido intermediate can undergo β-hydride elimination to form a palladium-hydride species and an imine. The palladium-hydride can then reductively eliminate with the aryl group to form the hydrodehalogenated arene (Ar-H).[3]
-
Mechanism (Protonolysis): The organopalladium intermediate can react with trace amounts of water or other protic sources, leading to the cleavage of the Pd-C bond and formation of the Ar-H byproduct.
Corrective Actions:
-
Choice of Base: The base is critical. A base that is too strong or too weak can favor side reactions. For Buchwald-Hartwig reactions, switching from a strong base like NaOtBu to a weaker carbonate or phosphate base (e.g., K₃PO₄, Cs₂CO₃) can sometimes mitigate this issue, although it may require higher temperatures.
-
Solvent Polarity: The solvent can influence the rates of competing pathways. Toluene is a common choice, but sometimes a more polar solvent like dioxane or THF can alter the reaction profile favorably.
-
Strictly Anhydrous Conditions: To prevent protonolysis, ensure all reagents and solvents are scrupulously dry.
Q3: My crude NMR is complex, with unexpected peaks in the aromatic and ³¹P regions. What byproducts should I suspect?
Unidentified signals often originate from the degradation of the phosphine ligand itself.
Probable Cause 1: DPEphos Dioxide
Like all tertiary phosphines, DPEphos is susceptible to oxidation to the corresponding phosphine oxide. This is often the source of a new, sharp singlet in the ³¹P NMR spectrum, typically downfield from the parent phosphine signal.
-
Impact: DPEphos dioxide is not catalytically active and its formation consumes the active ligand.
Probable Cause 2: Ether Cleavage Products
As discussed in Q1, C-O bond cleavage results in a phosphinophenolate species.[1] This will fundamentally change the electronic environment of the phosphorus atoms, leading to new and often complex signals in the ³¹P NMR spectrum. The aromatic region of the ¹H NMR will also be altered due to the formation of the phenol moiety.
dot
Caption: C-O bond cleavage degradation pathway of DPEphos.
Troubleshooting Protocol: Removal of Phosphine Oxide Byproducts
Phosphine oxides are notoriously difficult to remove via standard silica gel chromatography due to their polarity. Here is a proven method for their removal.
| Step | Action | Rationale |
| 1 | Concentrate Reaction Mixture | Remove the bulk solvent under reduced pressure. |
| 2 | Dissolve in Minimal Ether | Dissolve the crude residue in a minimal amount of a solvent where your product is soluble but the phosphine oxide is not, such as diethyl ether.[5] |
| 3 | Precipitate with Non-polar Solvent | Slowly add a non-polar solvent like hexanes or pentane while stirring vigorously. Cooling the mixture in an ice bath can enhance precipitation.[5] |
| 4 | Filter | The triphenylphosphine oxide (TPPO) or DPEphos dioxide should precipitate as a white solid. Filter the mixture through a pad of Celite or a sintered glass funnel. |
| 5 | Concentrate and Analyze | Concentrate the filtrate and re-analyze by NMR or LC-MS to confirm the removal of the oxide byproduct before proceeding with further purification. |
Frequently Asked Questions (FAQs)
Q: What is the primary degradation pathway for the DPEphos ligand under typical cross-coupling conditions?
The most commonly cited vulnerability of DPEphos is the cleavage of the C-O ether bond.[1] While P-C bond cleavage is a known degradation mechanism for phosphine ligands in general[6][7][8], the ether linkage in DPEphos presents a more facile pathway for decomposition, particularly at elevated temperatures (e.g., >80-100 °C) or in the presence of certain reactive species like metal hydrides.[1]
Q: How does the bite angle of DPEphos influence its reactivity and potential for side reactions?
DPEphos is classified as a wide bite angle diphosphine (~104°).[9] This specific geometry is crucial for its success in many catalytic reactions. A wide bite angle generally promotes the reductive elimination step—the final, product-forming step in most cross-coupling cycles.[10] By facilitating this step, DPEphos can help minimize side reactions that compete with reductive elimination, such as β-hydride elimination. However, this flexibility can also allow for different coordination modes (P,P-chelation vs. P,O,P-coordination), which can influence catalyst activity and stability.[11][12]
Q: In a Suzuki-Miyaura coupling, I am observing significant homocoupling of my boronic acid. Is the DPEphos catalyst contributing to this?
Homocoupling (Ar-Ar from Ar-B(OH)₂) is a common byproduct in Suzuki reactions.[2] While the ligand can influence the rates of the desired versus undesired pathways, homocoupling is often more directly related to other reaction parameters:
-
Presence of Oxygen: Trace oxygen can promote the oxidative homocoupling of boronic acids. Rigorous degassing is essential.
-
Base and Temperature: The choice of base and reaction temperature can significantly impact the rate of homocoupling.
-
Palladium Concentration: High catalyst loadings can sometimes lead to an increase in side reactions.
DPEphos is generally an effective ligand for suppressing such side reactions by promoting the desired cross-coupling pathway.[10] If homocoupling is a major issue, optimization of other reaction parameters should be the first course of action.
References
- 1. Unexpected Vulnerability of DPEphos to C−O Activation in the Presence of Nucleophilic Metal Hydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. DPEphos - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Bis(2-diphenylphosphino)ethyl Ether (DPEphos) Catalyzed Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is meticulously designed to provide in-depth troubleshooting and practical guidance for optimizing palladium-catalyzed cross-coupling reactions utilizing the versatile diphosphine ligand, Bis(2-diphenylphosphino)ethyl ether (DPEphos).
Part 1: Understanding DPEphos
This compound, commonly known as DPEphos, is a prominent bidentate phosphine ligand in the toolkit of synthetic organic chemists.[1][2] Its popularity stems from a unique combination of flexibility and a wide "bite angle" – the P-Pd-P bond angle formed upon coordination to a metal center.[2] This characteristic plays a crucial role in promoting the desired reductive elimination step in the catalytic cycle, often leading to higher reaction rates and yields.[3][4][5] The ether linkage in its backbone imparts a degree of flexibility that allows it to accommodate various coordination geometries throughout the catalytic process.[6] DPEphos has demonstrated exceptional performance in a range of palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.[1][7]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when working with DPEphos in cross-coupling reactions.
General Questions
Q1: What is a typical starting catalyst and ligand loading for a DPEphos-catalyzed reaction?
A1: For initial screening, a palladium precursor to DPEphos ratio of 1:1 to 1:1.2 is a good starting point. Catalyst loading is highly substrate-dependent, but a range of 1-5 mol% of the palladium precursor relative to the limiting reagent is common for initial optimization. For challenging couplings, such as those involving aryl chlorides, higher catalyst loadings may be necessary.[8]
Q2: How should I select the appropriate solvent for my DPEphos-catalyzed reaction?
A2: The choice of solvent can significantly influence reaction outcomes. Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are excellent starting points. It is crucial to use anhydrous and degassed solvents, as oxygen can lead to the oxidation of the phosphine ligand and deactivation of the palladium catalyst.[9][10]
Q3: What is the best way to prepare the active catalyst?
A3: The active Pd(0) catalyst can be generated in situ from a Pd(II) precursor, such as Pd(OAc)₂, or a Pd(0) source like Pd₂(dba)₃. In situ generation is often convenient. This involves mixing the palladium precursor and DPEphos in the reaction solvent under an inert atmosphere before adding the other reagents.[11] The use of pre-catalysts, where the ligand is already coordinated to the palladium center, can also be an effective strategy to ensure efficient generation of the active catalytic species.[12]
Q4: How should DPEphos be handled and stored?
A4: DPEphos is an air-sensitive solid and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine groups.[9] It should be stored in a cool, dark, and dry place, preferably in a desiccator or glovebox.
Reaction-Specific Questions
Q5: My Suzuki-Miyaura reaction is sluggish and gives a low yield. What are the likely causes?
A5: Low yields in Suzuki-Miyaura couplings can stem from several factors.[13][14][15] Firstly, ensure the integrity of your reagents, particularly the boronic acid, which can undergo protodeboronation.[9] Using a milder base like K₃PO₄ or Cs₂CO₃ can sometimes mitigate this side reaction.[9] Secondly, verify the activity of your catalyst. If you observe the formation of palladium black, it's a sign of catalyst decomposition. In such cases, adjusting the ligand-to-metal ratio or lowering the reaction temperature might be beneficial. Finally, ensure your reaction is performed under strictly anaerobic conditions.[9]
Q6: I'm observing significant homocoupling of my boronic acid. How can I minimize this?
A6: Homocoupling is a common side reaction. To suppress it, consider lowering the reaction temperature or using a less concentrated base. Additionally, ensuring a slow addition of the base can sometimes be beneficial. In some cases, switching to a different boronic acid derivative, such as a pinacol ester or MIDA boronate, can help by controlling the concentration of the active boronic acid in solution.[9]
Q7: My Buchwald-Hartwig amination with DPEphos is not proceeding to completion. What should I optimize?
A7: The success of a Buchwald-Hartwig amination is highly dependent on the choice of base and solvent.[11] For many amine and aryl halide combinations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[8] However, for more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary. Screening different solvents such as toluene, dioxane, or THF is also recommended. Temperature is another critical parameter; aryl chlorides often require higher temperatures than aryl bromides or iodides.[8]
Q8: I am observing reductive dehalogenation of my aryl halide. What can I do to prevent this?
A8: Reductive dehalogenation, where the halide is replaced by a hydrogen atom, can compete with the desired amination. This side reaction is often promoted by higher temperatures and certain bases.[10] Consider running the reaction at a lower temperature for a longer duration. Optimizing the base is also crucial; sometimes switching to a weaker base can minimize this pathway.
Q9: My Sonogashira coupling is giving low yields, and I see a lot of alkyne homocoupling (Glaser coupling). How can I improve the reaction?
A9: The Sonogashira reaction traditionally uses a copper co-catalyst, which can promote the homocoupling of the terminal alkyne.[16] To minimize this, you can try copper-free conditions, although this may require a more active palladium catalyst system.[17][18] Using an amine base that can also act as a solvent, such as triethylamine or diisopropylamine, is often beneficial.[8] Ensuring a strictly inert atmosphere is critical to prevent oxidative homocoupling.
Part 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues in DPEphos-catalyzed reactions.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use fresh, high-purity palladium precursor and DPEphos.[9] 2. Ensure rigorous exclusion of air and moisture during reaction setup.[10] 3. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). 4. Consider using a pre-formed palladium-DPEphos complex. |
| Poor Substrate Reactivity | 1. For aryl halides, the reactivity order is generally I > Br > OTf >> Cl.[9] For aryl chlorides, more forcing conditions (higher temperature, stronger base, higher catalyst loading) may be needed.[8] 2. Increase the reaction temperature in increments of 10-20 °C. 3. Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu). |
| Sub-optimal Solvent | 1. Screen a range of anhydrous, degassed solvents (e.g., toluene, 1,4-dioxane, THF, DMF). 2. Ensure the chosen solvent can solubilize all reaction components at the reaction temperature. |
Problem 2: Significant Side Product Formation
| Side Product | Possible Cause | Troubleshooting Steps |
| Homocoupling | Excessively high temperature or base concentration. | 1. Lower the reaction temperature. 2. Use a weaker base or a lower concentration of the base. 3. For Suzuki reactions, consider using boronic esters.[9] |
| Protodeboronation (Suzuki) | Presence of water; base-mediated decomposition of the boronic acid. | 1. Use a milder base (e.g., K₃PO₄, KF).[9] 2. Employ strictly anhydrous conditions.[9] 3. Use more stable boronic acid derivatives (e.g., pinacol esters, MIDA boronates).[9] |
| Reductive Dehalogenation | Formation of a Pd-H species. | 1. Lower the reaction temperature.[10] 2. Screen different bases. 3. In some cases, adding a sacrificial hydrogen acceptor can help. |
Part 4: Experimental Protocols
General Procedure for a DPEphos-Catalyzed Suzuki-Miyaura Coupling
Reaction Setup:
Caption: Workflow for a typical Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[9]
-
Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and DPEphos (1.1-1.2 equiv relative to Pd).
-
Add the anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
General Procedure for a DPEphos-Catalyzed Buchwald-Hartwig Amination
Reaction Setup:
Caption: Workflow for a typical Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol% Pd), DPEphos (1.1-1.2 equiv relative to Pd), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry reaction vial equipped with a stir bar.
-
Add the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add the anhydrous and degassed solvent (e.g., toluene).
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in a preheated heating block or oil bath (typically 90-120 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate analytical technique.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer, combine the organic layers, dry, concentrate, and purify by column chromatography.
Part 5: Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for cross-coupling.
Part 6: References
-
Freixa, Z., & van Leeuwen, P. W. N. M. (2003). Bite angle effects in diphosphine metal catalysts: steric or electronic? Dalton Transactions, (10), 1890-1901. --INVALID-LINK--
-
van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741-2770. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. BenchChem. --INVALID-LINK--
-
Chemeurope.com. (n.d.). Bite angle. Chemeurope.com. --INVALID-LINK--
-
Casey, C. P., & Whiteker, G. T. (1990). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (8), 2435-2442. --INVALID-LINK--
-
Ginsbach, J. W., et al. (2015). Impact of Coordination Geometry, Bite Angle, and Trans Influence on Metal-Ligand Covalency in Phenyl-Substituted Phosphine Complexes of Ni and Pd. Inorganic Chemistry, 54(13), 6528-6541. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. BenchChem. --INVALID-LINK--
-
X-Mol. (n.d.). DPEphos: Your Catalyst for Palladium-Coupled Synthesis. X-Mol. --INVALID-LINK--
-
Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Paul Murray Catalysis Consulting. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Preparation of a Palladium Catalyst with Diphenyl(m-tolyl)phosphine. BenchChem. --INVALID-LINK--
-
Wikipedia. (n.d.). DPEphos. Wikipedia. --INVALID-LINK--
-
CPhI Online. (2025). Optimizing Suzuki-Miyaura Coupling: Insights for Chemical Manufacturers. CPhI Online. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Catalyzed by Pd-Dppp Complex. BenchChem. --INVALID-LINK--
-
Aroso, R. T., Guedes, R. C., & Pereira, M. M. (2021). Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). DPEphos-R ligands used in this study. ResearchGate. --INVALID-LINK--
-
Spark, A. D., et al. (2020). Synthesis and Coordination Chemistry in Rhodium and Gold Complexes, and Comparison with DPEphos. Chemistry – A European Journal, 26(68), 15993-16001. --INVALID-LINK--
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. --INVALID-LINK--
-
PubMed. (2007). Copper(I) complexes of bis(2-(diphenylphosphino)phenyl) ether: synthesis, reactivity, and theoretical calculations. PubMed. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. National Institutes of Health. --INVALID-LINK--
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. --INVALID-LINK--
-
ResearchGate. (n.d.). Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media. ResearchGate. --INVALID-LINK--
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. --INVALID-LINK--
-
Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Royal Society of Chemistry. --INVALID-LINK--
-
Wiley Online Library. (2018). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. Wiley Online Library. --INVALID-LINK--
-
Strem. (n.d.). Bis(2-diphenylphosphinophenyl)ether, 97% DPEphos. Strem. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). Identifying and minimizing byproducts in (S,S)-Ethyl-duphos catalysis. BenchChem. --INVALID-LINK--
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. --INVALID-LINK--
-
ResearchGate. (n.d.). C−O activation of DPEphos by 1 to give 2. ResearchGate. --INVALID-LINK--
-
ChemBK. (2024). DPEPhos. ChemBK. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health. --INVALID-LINK--
-
MDPI. (n.d.). Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One. MDPI. --INVALID-LINK--
-
ACS Publications. (n.d.). Divergent Total Syntheses of (−)-Galanthamine, (−)-Narwedine, (−)-Lycoraminone and (−)-Lycoramine, and Formal Syntheses of (−)-Morphine and (−)-Codeine. ACS Publications. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
-
Royal Society of Chemistry. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry. --INVALID-LINK--
-
YouTube. (2022). How to make bis(triphenylphosphine)palladium(II) dichloride Pd(PPh3)2Cl2 ? | Quick guide. YouTube. --INVALID-LINK--
-
National Institutes of Health. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. National Institutes of Health. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. ResearchGate. --INVALID-LINK--
-
ACS Publications. (n.d.). Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): an effective catalyst for cross-coupling of secondary and primary alkyl Grignard and alkylzinc reagents with organic halides. ACS Publications. --INVALID-LINK--
-
BenchChem. (n.d.). Cross-Coupling Reactions Guide. BenchChem. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimizing tBuXPhos Pd G3 in Suzuki-Miyaura Coupling. BenchChem. --INVALID-LINK--
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in N-Xantphos catalyzed reactions. BenchChem. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. DPEphos - Wikipedia [en.wikipedia.org]
- 3. Bite angle effects in diphosphine metal catalysts: steric or electronic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Bite_angle [chemeurope.com]
- 5. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. lookchem.com [lookchem.com]
Technical Support Center: Stability of Bis(2-diphenylphosphino)ethyl ether (DPEphos) under Catalytic Conditions
Welcome to the technical support center for Bis(2-diphenylphosphino)ethyl ether), commonly known as DPEphos. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for using DPEphos in catalytic applications. Here, we will address common challenges related to the stability of this versatile ligand and offer practical solutions to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is DPEphos and why is it used in catalysis?
A: DPEphos, or Bis[(2-diphenylphosphino)phenyl] ether, is a bidentate phosphine ligand widely employed in transition metal catalysis.[1][2] Its popularity stems from its unique structural features: two diphenylphosphino groups are linked by a flexible ether backbone.[1] This structure allows it to chelate to a metal center, forming a stable complex. The ether oxygen bridge helps maintain an optimal bite angle and spatial arrangement of the phosphorus atoms, which is crucial for controlling the electronic and steric properties of the catalyst.[1] DPEphos is particularly effective in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1][3][4][5]
Q2: What are the general handling and storage recommendations for DPEphos to ensure its stability?
A: DPEphos, like many phosphine ligands, is sensitive to atmospheric conditions. To maintain its integrity, it should be handled and stored under an inert atmosphere, such as nitrogen or argon.[1] It is also sensitive to moisture and should be kept in a dry environment.[1] It is typically a white to light yellow solid.[1] For long-term storage, it is advisable to keep it in a desiccator or a glovebox.
Q3: What are the primary modes of DPEphos degradation under catalytic conditions?
A: The two primary modes of DPEphos degradation are:
-
Oxidation: The phosphorus(III) centers are susceptible to oxidation to phosphorus(V) oxides in the presence of air or other oxidants. This oxidation renders the ligand incapable of coordinating effectively to the metal center, leading to catalyst deactivation.
-
Ether Cleavage: The C-O bond in the diphenyl ether backbone can be cleaved under certain conditions, particularly in the presence of strong acids, bases, or nucleophilic metal hydrides.[6][7][8] This cleavage breaks the ligand backbone, destroying its bidentate nature and leading to loss of catalytic activity.
Q4: Can the ether oxygen in DPEphos participate in coordination to the metal center?
A: Yes, the ether oxygen is considered a hemilabile donor.[9] This means it can coordinate to the metal center, allowing the ligand to bind in a tridentate (κ³-P,O,P) fashion.[9][10] This flexibility in coordination modes can be advantageous in stabilizing catalytic intermediates. However, this interaction can also play a role in certain degradation pathways.
II. Troubleshooting Guide: Diagnosing and Resolving DPEphos Instability
This section provides a systematic approach to troubleshooting common issues encountered during catalytic reactions using DPEphos.
Issue 1: Low or No Catalytic Activity
If your reaction is showing low or no conversion, it is crucial to determine if the issue lies with the ligand's stability.
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low or no reaction conversion.
Potential Cause A: Ligand Oxidation
-
Symptoms: The reaction fails to initiate, or the catalyst appears to die quickly. The solid DPEphos may appear discolored.
-
Causality: The phosphorus centers in DPEphos are electron-rich and readily react with oxygen to form phosphine oxides. This oxidized form of the ligand cannot coordinate to the metal center, leading to an inactive catalyst.
-
Solutions:
-
Ensure Rigorous Inert Conditions: Use standard Schlenk techniques or a glovebox for all manipulations of DPEphos and the catalyst.[11] Solvents should be thoroughly degassed and dried before use.
-
Verify Ligand Purity: If you suspect oxidation, you can check the purity of your DPEphos by ³¹P NMR spectroscopy. The signal for DPEphos should be sharp and at the correct chemical shift (around -13 ppm in CDCl₃), while the corresponding phosphine oxide will appear at a different chemical shift (typically downfield).
-
Use Freshly Opened or Purified Ligand: If the ligand has been stored for a long time or improperly, it is best to use a fresh batch or purify the existing stock by recrystallization.
-
Potential Cause B: Ether Cleavage
-
Symptoms: The reaction may start but then slows down or stops prematurely, especially at elevated temperatures. Analysis of the crude reaction mixture by techniques like GC-MS or LC-MS might show byproducts corresponding to cleaved ligand fragments.
-
Causality: The C-O bond in the DPEphos backbone can be susceptible to cleavage under certain catalytic conditions. This is particularly a concern in reactions that generate or are run in the presence of:
-
Strong Acids: Acidic conditions can protonate the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack.[7][12]
-
Strong Bases: Under harsh basic conditions, deprotonation at the position alpha to the ether oxygen can initiate cleavage.[7]
-
Nucleophilic Metal Hydrides: Some catalytic cycles, particularly with ruthenium, can involve metal hydride intermediates that are nucleophilic enough to attack the aryl carbon of the C-O bond, leading to cleavage.[6] This has been observed to occur at temperatures as low as 80-90 °C.[6]
-
-
Solutions:
-
Avoid Strongly Acidic or Basic Conditions: If possible, choose reaction conditions that are closer to neutral pH. If a strong acid or base is required, consider if a milder alternative could be used.
-
Temperature Control: Since ether cleavage is often promoted by heat, running the reaction at the lowest effective temperature can help to minimize this degradation pathway.
-
Ligand Modification: In cases where ether cleavage is a persistent issue, consider using an alternative ligand with a more robust backbone, such as Xantphos, which has a xanthene backbone and a larger bite angle.[2]
-
Careful Choice of Metal and Hydride Source: Be particularly cautious when using DPEphos in catalytic systems known to generate nucleophilic hydrides, such as certain ruthenium-based hydrogenation or transfer hydrogenation catalysts.[6]
-
Proposed Mechanism of DPEphos C-O Bond Cleavage by a Nucleophilic Metal Hydride
Caption: A simplified representation of the proposed C-O bond cleavage of DPEphos initiated by a nucleophilic metal hydride.
III. Experimental Protocols
Protocol 1: Quality Control of DPEphos by ³¹P NMR Spectroscopy
-
Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh approximately 10-15 mg of DPEphos into an NMR tube.
-
Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent that has been degassed.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis: A single sharp peak around δ -13 ppm should be observed for pure DPEphos. The presence of a significant peak around δ 30 ppm may indicate the presence of the corresponding phosphine oxide.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction with DPEphos
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Preparation: In a separate flask or in a glovebox, prepare the catalyst by mixing Pd(OAc)₂ (0.02 mmol, 2 mol%) and DPEphos (0.024 mmol, 2.4 mol%) in the reaction solvent (e.g., 5 mL of degassed toluene/water mixture).
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated. The product can be purified by column chromatography.
IV. Quantitative Data Summary
| Parameter | Recommended Value/Condition | Notes |
| Purity | >98% | Verify by ³¹P NMR before use. |
| Storage | Under inert gas (Ar or N₂), dry | Avoid exposure to air and moisture.[1] |
| Typical Pd:DPEphos Ratio | 1:1 to 1:1.2 | An excess of ligand can sometimes be beneficial. |
| Common Solvents | Toluene, Dioxane, THF, DMF | Ensure solvents are anhydrous and degassed. |
| Temperature Range | 25 °C to 120 °C | Be cautious at higher temperatures due to potential ether cleavage. |
References
- 1. jecibiochem.com [jecibiochem.com]
- 2. DPEphos - Wikipedia [en.wikipedia.org]
- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Unexpected Vulnerability of DPEphos to C−O Activation in the Presence of Nucleophilic Metal Hydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. ether cleavage reactions: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ortho -aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01430G [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification Strategies for Reactions Employing DPEphos
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products when Bis(2-diphenylphosphino)ethyl ether (DPEphos) is used as a ligand. The primary challenge in these reactions is often not the synthesis itself, but the downstream removal of the phosphine-based impurities and residual metal catalyst. This document offers field-proven solutions and explains the chemical principles behind them to empower you to design robust, scalable purification workflows.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during work-up and purification. Each issue is presented in a question-and-answer format, detailing the symptoms, underlying causes, and recommended solutions.
Q1: My NMR analysis shows a persistent, polar impurity alongside my product. How can I remove the oxidized DPEphos ligand?
Symptom: You observe a white, often crystalline, solid that is difficult to remove by standard chromatography. ¹H NMR may show complex aromatic signals, and ³¹P NMR likely shows a peak around δ +26 ppm, characteristic of a phosphine oxide.[1] This impurity is Bis[2-(diphenylphosphino)phenyl] ether oxide (DPEphos oxide or DPEPO), formed from the oxidation of DPEphos. Its high polarity makes it a common challenge.[2]
Solutions:
The choice of method depends heavily on the polarity and stability of your desired product.
1. Precipitation with Lewis Acidic Metal Salts (For Polar and Non-Polar Products)
-
Mechanism: The oxygen atom of the P=O bond in DPEphos oxide is Lewis basic. It can coordinate with a Lewis acidic metal salt to form an insoluble adduct, which precipitates from the solution and can be removed by simple filtration.[3] This method is highly effective and often superior to chromatography for large-scale work.
-
Recommended Reagents:
-
Zinc Chloride (ZnCl₂): Forms a ZnCl₂(DPEPO)₂ adduct that precipitates from various polar organic solvents like ethanol, ethyl acetate, or isopropyl alcohol.[4]
-
Calcium Bromide (CaBr₂): Particularly effective for removing phosphine oxides from ethereal solvents like THF, 2-MeTHF, and MTBE, where other salts are less efficient.[3]
-
-
Protocol: A detailed experimental protocol for this method is provided in the "Experimental Protocols" section below.
2. Precipitation via Anti-Solvent Addition (Primarily for Non-Polar Products)
-
Mechanism: This technique leverages the significant polarity difference between the non-polar to moderately polar product and the highly polar DPEphos oxide. DPEphos oxide has poor solubility in non-polar solvents.[2][5]
-
Procedure: After the initial work-up, concentrate the crude material. Redissolve it in a minimal amount of a moderately polar solvent in which your product is soluble (e.g., toluene, dichloromethane). Then, add a non-polar "anti-solvent" such as hexanes, pentane, or cyclohexane dropwise to induce the selective precipitation of DPEphos oxide.[5][6] The precipitate can be filtered off, and the desired product recovered from the filtrate.
3. Specialized Chromatographic Techniques
-
Silica Plug Filtration: For relatively non-polar products, a rapid filtration through a short plug of silica gel is effective.[6][7] The crude mixture is loaded in a non-polar eluent (e.g., 5% ether in hexanes). The non-polar product elutes quickly, while the highly polar DPEphos oxide remains strongly adsorbed to the top of the silica.
-
Modified Eluent Systems: If column chromatography is unavoidable, consider using a more polar solvent system, such as a gradient of methanol in dichloromethane, which can improve the elution profile of the phosphine oxide and prevent severe tailing.[8]
Q2: My final product is dark-colored and fails residual metal analysis. How do I remove the palladium catalyst?
Symptom: The isolated product is off-color (often grey, black, or dark brown), indicating the presence of colloidal or dissolved palladium. Inductively Coupled Plasma (ICP) analysis confirms palladium levels are above the acceptable limits set by regulatory bodies like the ICH.
Solutions:
Complete removal of the catalyst is critical, especially in pharmaceutical development.
1. Metal Scavengers (Most Effective Method)
-
Mechanism: Metal scavengers are solid supports (typically silica or polystyrene) functionalized with ligands that have a high affinity for transition metals. Thiol-based scavengers are particularly effective for sequestering palladium.[9][10] The crude product solution is stirred with the scavenger, which binds the palladium. The scavenger is then simply filtered off.
-
Recommended Scavengers:
-
Thiol-functionalized silica (e.g., SiliaMetS® Thiol): Highly effective at reducing palladium levels by one to two orders of magnitude.[10]
-
Macroporous polystyrene with dimercaptotriazine groups (e.g., Biotage® MP-TMT): Can reduce palladium from thousands of ppm to below 200 ppm in a single treatment.[9]
-
-
Protocol: A general procedure for using a metal scavenger is provided in the "Experimental Protocols" section.
2. Crystallization
-
Mechanism: While sometimes effective, recrystallization alone is often insufficient to remove palladium to the required low-ppm levels, as the metal can become trapped within the crystal lattice.[10][11] However, it can be a useful secondary purification step after scavenging.
3. Aqueous Washes
-
Mechanism: Certain aqueous solutions can help extract residual palladium. Washing the organic layer with a solution of aqueous 1,2-diaminopropane has been shown to be effective in some cases.[11] Saturated aqueous ammonium chloride can also be used to remove certain metal salts.[7]
Q3: My analysis shows both my product and unreacted DPEphos ligand. What is the best way to remove the starting ligand?
Symptom: In addition to your product, you detect the presence of the starting DPEphos ligand. This can complicate purification as its polarity may be similar to that of your product.
Solutions:
The most efficient strategy is to convert the unreacted phosphine into its oxide, thereby creating a single, highly polar impurity that can be removed using the methods described in Q1.
1. Controlled Oxidation
-
Mechanism: Unreacted phosphines (P(III)) can be easily oxidized to phosphine oxides (P(V)). This simplifies the purification challenge by converting the less polar DPEphos into the highly polar DPEphos oxide.
-
Procedure: During the aqueous work-up, include a wash with a dilute solution of hydrogen peroxide (H₂O₂).[1][12] Alternatively, bubbling air through the reaction mixture can sometimes achieve the same result.[12] Once the oxidation is complete, proceed with one of the DPEphos oxide removal techniques (e.g., metal salt precipitation).
2. Scavenging with Copper(I) Salts
-
Mechanism: Phosphines are excellent ligands for copper(I). Adding copper(I) chloride (CuCl) to the reaction mixture will form an insoluble phosphine-copper complex that can be removed by filtration.[12] This method is advantageous as it avoids introducing an oxidant and removes the phosphine directly.
Visual Purification Workflow
The following diagram outlines a general decision-making process for purifying products from DPEphos-mediated reactions.
Caption: A decision tree for selecting an appropriate purification strategy.
Data Summary & Comparison
Table 1: Physicochemical Properties of DPEphos and Its Oxide
| Property | DPEphos | DPEphos Oxide (DPEPO) | Reference(s) |
| Molecular Formula | C₃₆H₂₈OP₂ | C₃₆H₂₈O₃P₂ | [1][13] |
| Molar Mass | 538.56 g/mol | 570.54 g/mol | [1][13] |
| Appearance | White to off-white powder | White powder | [1][13] |
| Melting Point | 184-187 °C | Not well-defined, often high | [13] |
| Solubility | Soluble in Chloroform, slightly soluble in Methanol | Soluble in Chloroform, DCM | [1][13][14] |
| Key Feature | P(III) species, less polar | P(V) species (P=O), highly polar |
Table 2: Comparison of Key DPEphos Oxide Removal Techniques
| Technique | Best Suited For | Scalability | Advantages | Disadvantages | Reference(s) |
| Metal Salt Precipitation | All product polarities | Excellent | High efficiency, simple filtration work-up, avoids chromatography. | Requires an additional reagent, may require solvent exchange. | [3][4] |
| Anti-Solvent Precipitation | Non-polar products | Good | No additional reagents needed, straightforward. | Product may co-precipitate if it has low solubility; less effective for polar products. | [2][5] |
| Silica Plug Filtration | Non-polar products | Good for lab scale | Fast, simple, effective for gross purification. | Not a high-resolution technique; may not provide baseline separation. | [6][7] |
| Preparative Chromatography | All product polarities | Poor | Can achieve high purity if separation is possible. | Time-consuming, expensive solvents, not ideal for large scale, can have recovery issues. | [2][5] |
Experimental Protocols
Protocol 1: Removal of DPEphos Oxide using ZnCl₂ Precipitation
This protocol is adapted from the method developed by Weix, et al. for TPPO and is highly applicable to DPEphos oxide.[4]
-
Preparation: After initial aqueous work-up, concentrate the crude reaction mixture in vacuo to remove the reaction solvent.
-
Dissolution: Dissolve the crude residue in ethanol (EtOH).
-
Precipitation: To this solution, add a 1.8 M solution of ZnCl₂ in warm EtOH (a 2:1 molar ratio of ZnCl₂ to the estimated amount of DPEphos oxide is a good starting point).
-
Stirring: Stir the resulting slurry at room temperature for 1-2 hours. Scraping the sides of the flask can help induce precipitation.
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated ZnCl₂(DPEPO)₂ adduct. Wash the filter cake with a small amount of cold EtOH.
-
Work-up: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by dissolving in a suitable solvent (e.g., acetone or dichloromethane) to separate the soluble product from any excess, insoluble zinc salts, followed by filtration and concentration.[4]
Protocol 2: General Procedure for Palladium Removal using a Thiol-Functionalized Scavenger
This is a general guide. Always consult the manufacturer's instructions for the specific scavenger you are using.[10]
-
Preparation: After the reaction is complete, perform any necessary aqueous work-up. The crude product should be dissolved in an organic solvent (e.g., toluene, ethyl acetate, DCM).
-
Addition of Scavenger: Add the thiol-functionalized silica or polymer resin to the solution. A typical loading is 3–5 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4–16 hours. The optimal time and temperature may need to be determined empirically.[10]
-
Filtration: Once scavenging is complete, filter the mixture to remove the resin. A simple gravity or vacuum filtration is sufficient. Wash the resin with a small amount of the same solvent to ensure complete recovery of the product.
-
Recovery: The filtrate contains the purified product, now depleted of palladium, and can be concentrated in vacuo.
Frequently Asked Questions (FAQs)
-
Why is DPEphos oxide so much harder to remove than DPEphos? The oxidation of the phosphorus center from P(III) in DPEphos to P(V) in DPEphos oxide introduces a highly polar P=O bond. This drastically increases the compound's polarity and hydrogen bond accepting ability, causing it to bind strongly to silica gel and have very different solubility properties compared to the parent ligand.[2]
-
Can I prevent the formation of DPEphos oxide? You can minimize its formation by using only the required stoichiometric amount of the DPEphos ligand and by maintaining a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent air oxidation of the phosphine.
-
Are there alternative ligands whose byproducts are easier to remove? Yes, the field of organic synthesis has addressed the "phosphine oxide problem" extensively. Alternatives include using polymer-supported phosphines, where the resulting oxide is removed by filtration, or fluorous phosphines, whose oxides can be separated by fluorous solid-phase extraction.[2] However, these specialized ligands may not be suitable for all reaction types where DPEphos excels.
References
- 1. Bis[2-(diphenylphosphino)phenyl] ether oxide | 808142-23-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. cphi-online.com [cphi-online.com]
- 11. DSpace [cora.ucc.ie]
- 12. benchchem.com [benchchem.com]
- 13. chembk.com [chembk.com]
- 14. chembk.com [chembk.com]
Overcoming catalyst deactivation with Bis(2-diphenylphosphino)ethyl ether
Welcome to the technical support center for Bis(2-diphenylphosphino)ethyl ether (DPEphos) catalyst systems. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during experiments utilizing DPEphos as a ligand in palladium-catalyzed cross-coupling reactions. Our goal is to provide not just procedural steps, but a deeper understanding of the causality behind these recommendations, ensuring robust and reproducible results.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Question 1: My Suzuki-Miyaura coupling reaction is sluggish or has stalled, resulting in a low yield. What are the likely causes and how can I resolve this?
Answer:
A sluggish or stalled Suzuki-Miyaura reaction using a DPEphos-palladium catalyst can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions.
Probable Cause A: Catalyst Deactivation via Phosphine Oxidation
The phosphorus centers in DPEphos are susceptible to oxidation to phosphine oxides, especially in the presence of trace oxygen or peroxide impurities in solvents. This oxidation alters the electronic properties of the ligand, reducing its ability to stabilize the palladium center and facilitate the catalytic cycle.
Troubleshooting Protocol 1: Rigorous Exclusion of Air and Peroxides
-
Solvent Purity: Ensure your solvents, particularly ethers like dioxane and THF, are freshly distilled or purchased anhydrous and peroxide-free. Peroxides are known to rapidly oxidize phosphine ligands.[1]
-
Degassing: Thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 10-15 minutes before adding the catalyst and reactants.[1] For more rigorous degassing, a freeze-pump-thaw method (three cycles) is recommended.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
Probable Cause B: Formation of Inactive Palladium Species
The formation of palladium black is a visual indicator of catalyst decomposition, where the active homogeneous catalyst aggregates into inactive elemental palladium.[1] This can be triggered by high temperatures, improper ligand-to-metal ratios, or the presence of impurities.
Troubleshooting Protocol 2: Optimizing Catalyst Loading and Ligand Ratio
-
Ligand-to-Palladium Ratio: For in-situ catalyst generation from a Pd(0) source like Pd₂(dba)₃ and DPEphos, a slight excess of the ligand (e.g., 1:1.1 Pd:DPEphos) can help prevent the formation of under-ligated palladium species that are prone to aggregation.
-
Pre-catalyst Choice: Consider using a well-defined, air-stable Pd(II) pre-catalyst, such as PdCl₂(DPEphos). The in-situ reduction of Pd(II) to the active Pd(0) species can sometimes be more controlled.[2]
-
Temperature Control: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition. If deactivation is suspected, try running the reaction at a lower temperature for a longer duration.
Probable Cause C: Inefficient Transmetalation
The choice of base and the presence of water can significantly impact the transmetalation step of the Suzuki-Miyaura catalytic cycle. An inappropriate base can lead to poor reaction kinetics.
Troubleshooting Protocol 3: Base and Solvent System Optimization
-
Base Selection: For many Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are effective. The use of an aqueous solution of the base (e.g., 2M K₂CO₃) can be beneficial.[1]
-
Solvent System: A mixture of a non-polar solvent like toluene or dioxane with a small amount of water often enhances the reaction rate by improving the solubility of both the organic substrates and the inorganic base.
Question 2: I am observing significant byproduct formation in my Buchwald-Hartwig amination, and the desired product yield is low. What could be the issue?
Answer:
Byproduct formation in Buchwald-Hartwig aminations can be indicative of catalyst deactivation or competing side reactions. With DPEphos-based catalysts, a key concern is the stability of the ligand itself under certain conditions.
Probable Cause A: Ligand Degradation via C-O Bond Cleavage
The ether linkage in the DPEphos backbone can be susceptible to cleavage, particularly at elevated temperatures.[3] This degradation leads to the formation of catalytically inactive or less active species.
Troubleshooting Protocol 4: Mitigating DPEphos Backbone Cleavage
-
Reaction Temperature: If the reaction requires heating, maintain the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating.
-
Alternative Ligands for High-Temperature Reactions: If high temperatures are unavoidable, consider switching to a ligand with a more robust backbone, such as Xantphos. While DPEphos is highly versatile, Xantphos may offer greater stability at elevated temperatures.[4]
Probable Cause B: Formation of Dormant Catalyst Complexes
Certain substrates, particularly primary amines and N-heterocycles, can displace the DPEphos ligand, leading to the formation of catalytically dormant palladium complexes. These off-cycle species may only reactivate upon heating, leading to inefficient catalysis at lower temperatures.
Troubleshooting Protocol 5: Enhancing Catalyst Stability
-
Ligand Choice: For challenging primary amines or N-heterocyclic substrates, a more sterically hindered biarylphosphine ligand might be necessary to prevent displacement and maintain the stability of the active catalyst.[5]
-
Base Selection: The choice of base can be critical. For base-sensitive substrates, a weaker base may be required to prevent substrate decomposition, which can lead to catalyst deactivation.[6]
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using DPEphos over other phosphine ligands?
DPEphos is a bidentate phosphine ligand known for its versatility and effectiveness in a wide range of palladium-catalyzed reactions.[7] Its flexible backbone allows it to adopt a range of bite angles, which can be beneficial for accommodating different substrates and stabilizing various intermediates in the catalytic cycle. It often provides a good balance of steric bulk and electron-donating properties, leading to high catalytic activity.
Q2: How should I properly store and handle DPEphos?
DPEphos, like most phosphine ligands, is sensitive to air and moisture. It should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container, preferably in a desiccator or glovebox. When handling, use inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent oxidation.
Q3: Can a deactivated DPEphos-palladium catalyst be regenerated?
In a laboratory setting, the regeneration of a deactivated homogeneous catalyst is often impractical. The most effective approach is to prevent deactivation in the first place by following the troubleshooting protocols outlined above. For heterogeneous palladium catalysts, regeneration methods involving washing with specific solvents to remove adsorbed species have been reported.[8] However, for homogeneous systems using DPEphos, preventing deactivation through careful experimental technique is the recommended strategy.
Q4: What analytical techniques can I use to identify DPEphos degradation?
-
³¹P NMR Spectroscopy: This is a powerful tool for monitoring the integrity of the DPEphos ligand. The appearance of new signals, particularly in the region characteristic of phosphine oxides, can indicate ligand oxidation.
-
Mass Spectrometry (LC-MS or GC-MS): These techniques can be used to identify degradation products of the ligand or byproducts of the reaction, providing insights into the deactivation pathways.[9]
Experimental Protocols and Data
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with a DPEphos-Palladium Catalyst
This protocol is a starting point and may require optimization for specific substrates.
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
The flask is evacuated and backfilled with argon (this cycle is repeated three times).
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
In a separate vial under argon, prepare the catalyst by adding the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and DPEphos (0.022 mmol, 1.1 mol%). Add a small amount of the degassed solvent to the vial and swirl to dissolve.
-
Transfer the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Table 1: Comparison of Reaction Parameters for DPEphos in Cross-Coupling
| Parameter | Recommendation for Suzuki-Miyaura | Recommendation for Buchwald-Hartwig | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(DPEphos) | Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) sources are often more active, while Pd(II) pre-catalysts can offer greater air stability. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃ | The choice of base is critical for both transmetalation (Suzuki) and amine deprotonation (Buchwald-Hartwig). |
| Solvent | Toluene, Dioxane, THF (often with water) | Toluene, Dioxane, THF | Solvent polarity affects the solubility of reagents and the stability of intermediates. |
| Temperature | 80-110 °C | Room Temperature to 100 °C | Higher temperatures can increase reaction rates but also risk catalyst and ligand degradation. |
Visualizing Catalyst Deactivation Pathways
The following diagrams illustrate key concepts in catalyst stability and deactivation.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Air‐Stable Palladium(II) and Copper(I) Ph‐Garphos Complexes and their Applications to Asymmetric Catalysis | Semantic Scholar [semanticscholar.org]
- 3. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gessnergroup.com [gessnergroup.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DPEphos-Catalyzed Reactions Through Solvent Selection
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Bis(2-diphenylphosphino)ethyl ether (DPEphos) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical, yet often nuanced, role of solvent choice in achieving successful reaction outcomes. This guide moves beyond standard protocols to provide a deeper understanding of the causality behind solvent effects, empowering you to troubleshoot and optimize your experiments effectively.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding DPEphos and the overarching principles of solvent effects in palladium-catalyzed cross-coupling chemistry.
Q1: What is DPEphos and what are its primary applications?
A1: Bis[(2-diphenylphosphino)phenyl] ether, commonly known as DPEphos (CAS 166330-10-5), is a highly versatile bidentate phosphine ligand used extensively in palladium-catalyzed cross-coupling reactions.[1][2] Its structure, featuring a flexible diphenyl ether backbone, provides a wide "bite angle" (the P-Pd-P angle), which is crucial for promoting key steps in the catalytic cycle, particularly reductive elimination.[2]
DPEphos is a ligand of choice for a variety of transformations, including:
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen (C-N) bonds.[3][4]
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon (C-C) bonds between organoboron compounds and halides/triflates.[5]
-
Carbonylation Reactions: Incorporation of carbon monoxide into organic molecules.[1]
Its robustness and efficacy in stabilizing the palladium catalyst make it a valuable tool in the synthesis of pharmaceuticals, functional materials, and other complex organic molecules.[1]
Q2: Why is solvent selection so critical in DPEphos-catalyzed reactions? I thought the ligand and base were more important.
A2: While the ligand and base are indeed critical, the solvent is an active participant that can dictate the success or failure of a reaction.[5] It is not merely an inert medium. The solvent's properties profoundly influence several aspects of the catalytic cycle:[5][8][9]
-
Solubility: The most basic function is to dissolve all reaction components (substrate, nucleophile, base, and catalyst complex). Poor solubility of any component can lead to sluggish or incomplete reactions.[10]
-
Catalyst Stability and Speciation: Solvents can coordinate to the palladium center.[5] Highly coordinating solvents (e.g., DMF, DMSO, acetonitrile) can sometimes compete with the DPEphos ligand, potentially altering the active catalyst or leading to its decomposition.[5][11] Conversely, the right solvent helps stabilize the active Pd(0) species, preventing the formation of inactive palladium black.[12]
-
Reaction Rate and Mechanism: The polarity of the solvent can dramatically affect reaction rates by stabilizing or destabilizing charged intermediates and transition states.[8] For instance, polar solvents are known to accelerate the oxidative addition of aryl triflates by stabilizing the polar transition state.[8]
-
Selectivity: In substrates with multiple reactive sites, the solvent can be the deciding factor in which site reacts (chemoselectivity).[8][13]
Ignoring the solvent's role is a common reason for poor reproducibility and failed reactions.
Q3: How should I choose a starting solvent for a new DPEphos-catalyzed reaction?
A3: A rational starting point is crucial. While there's no universal "best" solvent, you can make an educated choice based on established literature for similar reactions and the properties of your specific substrates. Aprotic solvents are most common.
Table 1: Properties of Common Solvents for DPEphos-Catalyzed Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | General Characteristics & Use Cases |
| Toluene | 111 | 2.4 | Non-polar, non-coordinating. Excellent general-purpose solvent for many cross-couplings. Good for reactions sensitive to catalyst inhibition by coordinating solvents.[5] |
| 1,4-Dioxane | 101 | 2.2 | Aprotic ether, weakly coordinating. Widely used in Suzuki and Buchwald-Hartwig reactions.[5] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Aprotic ether, coordinating. Good solvating power. Its low boiling point limits the reaction temperature unless using a sealed vessel.[9] |
| Acetonitrile (MeCN) | 82 | 37.5 | Polar, coordinating. Can dramatically influence selectivity but may also inhibit the catalyst in some cases.[11][13] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar, highly coordinating. Excellent solvating power for salts and polar substrates. Can be beneficial but also carries a higher risk of catalyst inhibition.[5] |
| tert-Butanol (t-BuOH) | 82 | 12.5 | Protic. Often used in combination with other solvents or as the primary solvent in Buchwald-Hartwig aminations, where it can participate in the catalytic cycle.[14][15] |
Data compiled from various sources.[16]
Recommendation: For a typical Suzuki or Buchwald-Hartwig reaction, Toluene or 1,4-Dioxane are excellent and robust starting points. They offer a good balance of solvating power and minimal catalyst inhibition.
Section 2: Troubleshooting Guide for Solvent-Related Issues
This section is formatted to address specific experimental problems where solvent choice is a likely culprit.
Problem A: Low or No Product Conversion
Your reaction has stalled or is yielding minimal product. After verifying the quality of your reagents and catalyst, consider the following solvent-related issues.
Q4: I see undissolved solids in my reaction mixture. Could this be the problem, and how do I fix it?
A4: Absolutely. Incomplete dissolution is a primary cause of low conversion. If the base (e.g., K₃PO₄, Cs₂CO₃) or one of your starting materials is not soluble, the reaction is limited by the small amount of material in the solution phase.
Troubleshooting Steps:
-
Switch to a More Polar/Coordinating Solvent: If you started with a non-polar solvent like toluene, switching to a more polar aprotic solvent like 1,4-dioxane, THF, or DMF could improve the solubility of salts and polar substrates.[5]
-
Use a Solvent Mixture: A mixture, such as toluene/dioxane or THF/water, can sometimes provide the ideal balance of solubility for both organic substrates and inorganic bases.[9][14]
-
Consider a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can help shuttle reactants across the phase boundary.
Q5: My reagents are fully dissolved, but the reaction is still sluggish. Can the solvent be inhibiting my catalyst?
A5: Yes, this is a distinct possibility. Some solvents, particularly those with coordinating heteroatoms (nitriles, amides), can bind to the palladium center and hinder substrate binding or other key steps in the catalytic cycle.[11]
Troubleshooting Steps:
-
Switch to a Less Coordinating Solvent: If you are using acetonitrile, DMF, or DMSO, try switching to toluene or 1,4-dioxane. These are less likely to compete with the DPEphos ligand for coordination to the palladium.[5]
-
Increase Ligand Loading: In some cases, adding a slight excess of the DPEphos ligand (e.g., increasing the Pd:L ratio from 1:1.1 to 1:1.5) can help outcompete the solvent and maintain the desired active catalyst.
-
Check for Impurities: Be aware that solvent impurities, even at the ppm level, can act as catalyst poisons.[9] Using high-purity, anhydrous, and degassed solvents is critical.[10][11]
Caption: Troubleshooting workflow for low reaction yield.
Problem B: Catalyst Decomposition (Formation of Palladium Black)
You observe a fine black precipitate forming in your reaction, which is a sign of catalyst decomposition and loss of activity.[12]
Q6: My reaction mixture is turning black. How can my choice of solvent prevent this?
A6: The formation of palladium black occurs when the Pd(0) atoms, which are the active catalytic species, are not sufficiently stabilized by the DPEphos ligand and aggregate into inactive metallic palladium.[12] The solvent plays a key role in the stability of the ligand-palladium complex.
Troubleshooting Steps:
-
Evaluate Solvent Coordination: A solvent that coordinates too strongly can displace the DPEphos ligand, leaving the palladium center "naked" and prone to aggregation. If using a highly coordinating solvent like DMF, consider switching to toluene or dioxane.[5]
-
Control Reaction Temperature: High temperatures can accelerate both the desired reaction and catalyst decomposition.[12] Ensure you are not overheating. If a high temperature is required, choose a solvent with a suitable high boiling point (like toluene or DMF) to avoid pressure buildup and maintain a stable temperature, rather than trying to reflux a low-boiling solvent like THF under pressure.
-
Ensure Anhydrous Conditions: Water can sometimes promote the formation of palladium hydroxo species that can lead to decomposition pathways. Using a properly dried solvent is essential.
Problem C: Poor Reaction Selectivity
Your reaction works, but you are getting a mixture of products or the wrong isomer.
Q7: I am trying to perform a Suzuki coupling on a substrate with both a chloro and a triflate group, but I'm getting a mixture of products. Can the solvent control this?
A7: Yes, this is a classic example of solvent-controlled chemoselectivity. The choice between a polar and non-polar solvent can completely switch the reaction outcome.[8][13]
-
In Non-polar Solvents (e.g., Toluene, THF): The reaction typically favors oxidative addition at the more reactive C-Cl bond. The active catalyst is believed to be a neutral monoligated palladium species.[13]
-
In Polar, Coordinating Solvents (e.g., Acetonitrile, DMF): The reaction selectivity can switch to favor the C-OTf bond. This is attributed to the ability of polar solvents to stabilize an anionic palladium complex, which is the proposed active species that preferentially reacts with the triflate group.[8][13]
Table 2: Solvent-Dependent Selectivity in Suzuki Coupling of Chloroaryl Triflates
| Solvent Class | Example Solvents | Preferred Reaction Site | Proposed Active Species | Reference |
| Non-polar / Weakly Polar | Toluene, THF | C—Cl | Neutral Pd(0) Complex | [13] |
| Polar, Coordinating | Acetonitrile (MeCN), DMF | C—OTf | Anionic Pd(0) Complex | [8][13] |
| Polar, Non-coordinating | Water, Acetone, Alcohols | C—Cl | Neutral Pd(0) Complex | [13] |
This demonstrates that not all polar solvents behave the same; the ability to coordinate to the metal and stabilize specific anionic intermediates is key.[13]
Caption: Solvent interactions within the catalytic cycle.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a DPEphos-Catalyzed Buchwald-Hartwig Amination
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Catalyst Loading: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and DPEphos (0.022 mmol, 2.2 mol%).
-
Solvent Addition: Add the chosen anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Inert Atmosphere: Seal the vessel, and if not done in a glovebox, evacuate and backfill with argon or nitrogen three times.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C) for the specified time (e.g., 4-24 hours), monitoring by TLC or GC/LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Parallel Solvent Screening
To efficiently optimize a reaction, a parallel screen is recommended.
-
Setup: Arrange an array of reaction vials (e.g., in a 24-well plate or individual vials in a heating block).
-
Stock Solutions: To ensure consistency, prepare stock solutions of your aryl halide and amine in a high-boiling point, non-coordinating solvent like toluene if possible. If not, weigh out the solids into each vial individually.
-
Dispensing: Add the solid reagents (base, catalyst, ligand) to each vial. Use a consistent and accurate method for dispensing solids.
-
Solvent Addition: Add a different, pre-selected degassed solvent to each designated vial or row of vials (e.g., Toluene, Dioxane, THF, Acetonitrile, DMF).
-
Execution: Seal the plate or vials, and run all reactions under identical temperature and time conditions.
-
Analysis: After the reaction time, take an aliquot from each vial, dilute, and analyze by a quantitative method like LC-MS or GC-FID with an internal standard to determine the percent conversion and yield for each solvent.
References
- 1. nbinno.com [nbinno.com]
- 2. DPEphos - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ce.sysu.edu.cn [ce.sysu.edu.cn]
Technical Support Center: Optimizing Ligand-to-Metal Ratio for DPEphos in Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the use of Bis(2-diphenylphosphino)ethyl ether, commonly known as DPEphos, in transition metal catalysis. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring robust and reproducible results in your laboratory.
Introduction to DPEphos
This compound (DPEphos) is a versatile bidentate phosphine ligand widely employed in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi coupling.[1][2] Its structure, featuring two diphenylphosphino groups linked by a flexible ether backbone, allows it to form stable chelate complexes with various transition metals.[2] The ether oxygen and the phenyl rings create a defined spatial arrangement that influences the electronic and steric properties of the metal center, which is critical for catalytic activity and selectivity.[2]
The optimization of the ligand-to-metal (L:M) ratio is a critical parameter that profoundly impacts catalyst performance. An incorrect ratio can lead to the formation of inactive metal species, catalyst decomposition, or undesirable side reactions.[3] This guide is designed to help you navigate the nuances of optimizing the DPEphos-to-metal ratio for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is the DPEphos-to-metal ratio so critical for my reaction's success?
A1: The DPEphos-to-metal ratio directly influences the structure and reactivity of the active catalytic species.
-
Formation of the Active Catalyst: For many palladium-catalyzed cross-coupling reactions, a monoligated palladium(0) species, L-Pd(0), is the active catalyst that enters the catalytic cycle.[4][5] Using an appropriate excess of DPEphos can help generate and stabilize this species from a Pd(II) precatalyst.
-
Preventing Catalyst Deactivation: An insufficient amount of ligand can lead to the formation of palladium black, which is aggregated, inactive palladium metal.[3] Conversely, a large excess of the ligand can sometimes lead to the formation of stable, but catalytically inactive, bis-ligated complexes like Pd(DPEphos)₂.[6]
-
Controlling Reaction Kinetics: The ligand concentration affects the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.[7] The steric bulk and electronic properties of DPEphos, when present at the optimal concentration, facilitate these steps.[8][9]
Q2: What are the typical starting DPEphos-to-metal ratios for common cross-coupling reactions?
A2: The optimal ratio is reaction-dependent. However, here are some empirically determined starting points for common palladium-catalyzed reactions:
| Reaction Type | Typical Pd Precursor | Typical DPEphos:Pd Ratio (molar) | Notes |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃ | 1.1:1 to 1.5:1 | A slight excess of DPEphos is often beneficial to prevent palladium black formation. |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | 1:1 to 2:1 | The nature of the amine and aryl halide can influence the optimal ratio. More challenging substrates may benefit from a higher ligand loading. |
| Negishi Coupling | PdCl₂(DPEphos), Pd(dba)₂ | 1:1 (for pre-formed complexes) | When generating the catalyst in situ, a ratio of 1.1:1 to 1.2:1 is a good starting point. |
Q3: My reaction is sluggish or has stalled. Could the DPEphos-to-metal ratio be the culprit?
A3: Yes, an improper ligand-to-metal ratio is a common reason for slow or stalled reactions.[3]
-
Low Ligand Concentration: If the ratio is too low, the active catalyst may not be forming efficiently, or it may be deactivating over time. You might observe the formation of palladium black.
-
High Ligand Concentration: An excessive amount of DPEphos can lead to the formation of coordinatively saturated and less reactive metal centers, which can slow down or inhibit the catalytic cycle.[10]
Consider screening a range of DPEphos:metal ratios (e.g., 1:1, 1.2:1, 1.5:1, 2:1) to identify the optimal conditions for your specific substrates.
Q4: How do I properly handle and store DPEphos to ensure its quality?
A4: DPEphos, like many phosphine ligands, is susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide.[2][3] Phosphine oxides do not effectively coordinate to the metal center, leading to catalyst deactivation.[3]
-
Storage: Store solid DPEphos in a cool, dark place under an inert atmosphere (e.g., in a glovebox or a desiccator).[3]
-
Handling: When weighing and dispensing DPEphos, do so under a blanket of inert gas (argon or nitrogen) if possible. If a glovebox is not available, work quickly and minimize exposure to air.[3]
-
Solutions: Prepare solutions of DPEphos using degassed solvents and store them under an inert atmosphere.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: Low or No Product Yield
This is the most direct sign that your catalytic system is not functioning correctly.[3]
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Detailed Steps & Explanations:
-
Verify Reagent Purity: Ensure that your starting materials, base, and solvent are pure and anhydrous. Moisture and impurities can poison the catalyst.[3]
-
Confirm Reaction Conditions: Double-check the reaction temperature, time, and inert atmosphere setup. Inefficient degassing can lead to ligand oxidation and catalyst deactivation.[3]
-
Optimize DPEphos:Metal Ratio:
-
Hypothesis: The current ratio is suboptimal, leading to either catalyst deactivation or the formation of an inactive species.
-
Action: Set up a series of small-scale reactions with varying DPEphos:metal ratios (e.g., 1:1, 1.1:1, 1.2:1, 1.5:1, 2:1). Monitor the reaction progress by a suitable analytical technique (TLC, GC, LC-MS).
-
-
Screen Metal Precursors: The choice of palladium precursor can influence the ease of formation of the active catalyst.[6] If you are using Pd(OAc)₂, consider trying Pd₂(dba)₃ or a pre-formed DPEphos complex.
Issue 2: Formation of Palladium Black
The appearance of a black precipitate is a clear indication of catalyst decomposition and aggregation.[3]
Causality and Solution:
-
Cause: This typically occurs when the concentration of the phosphine ligand is too low to stabilize the Pd(0) species, leading to its aggregation into inactive palladium metal.
-
Solution: Increase the DPEphos-to-metal ratio. A slight excess of the ligand (e.g., 1.1:1 or 1.2:1) is often sufficient to prevent this.
Issue 3: Reaction Starts but Does Not Go to Completion
This suggests that the catalyst is initially active but deactivates over the course of the reaction.
Potential Causes and Corrective Actions:
-
Ligand Degradation: DPEphos may be slowly oxidizing over the reaction time, especially if the inert atmosphere is not rigorously maintained.
-
Action: Improve your inert gas technique. Ensure all glassware is oven-dried and the solvent is thoroughly degassed.
-
-
Sub-optimal Ligand Ratio: The initial ratio may be sufficient to start the reaction, but not to maintain the catalyst's stability over the long term.
-
Action: Experiment with a slightly higher DPEphos:metal ratio to enhance catalyst longevity.
-
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the metal center and inhibit the catalyst.
-
Action: If you suspect product inhibition, try running the reaction at a lower concentration.
-
Experimental Protocols
Protocol 1: General Procedure for In Situ Catalyst Generation and Reaction Screening
This protocol outlines a general method for screening DPEphos:Pd ratios in a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
DPEphos
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)
-
Oven-dried reaction vials with stir bars
Procedure:
-
Preparation of Stock Solutions (in a glovebox or under inert atmosphere):
-
Prepare a stock solution of the palladium precursor in the reaction solvent.
-
Prepare a separate stock solution of DPEphos in the reaction solvent.
-
-
Reaction Setup:
-
In a series of reaction vials, add the aryl halide, boronic acid, and base.
-
To each vial, add the appropriate volumes of the palladium and DPEphos stock solutions to achieve the desired L:M ratios (e.g., 1:1, 1.1:1, 1.2:1, 1.5:1).
-
Add the remaining solvent to bring the total volume to 5 mL.
-
-
Reaction:
-
Seal the vials and place them in a pre-heated reaction block (e.g., at 80-100 °C).
-
Stir the reactions vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS, LC-MS, or TLC.
-
Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate aqueous work-up.
-
Visualizing the Catalyst Formation and Catalytic Cycle:
Caption: In situ formation of the active catalyst and the catalytic cycle.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jecibiochem.com [jecibiochem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. benchchem.com [benchchem.com]
- 9. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Troubleshooting low enantioselectivity in reactions with Bis(2-diphenylphosphino)ethyl ether
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for researchers utilizing Bis(2-diphenylphosphino)ethyl ether (DPEphos) in asymmetric catalysis. This resource is designed to provide in-depth, field-proven insights to help you diagnose and resolve challenges related to low enantioselectivity. Our approach is rooted in a mechanistic understanding of catalytic systems, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Diagnosing and Resolving Low Enantioselectivity
This section is structured as a series of questions that our application scientists frequently encounter. Each answer provides a systematic approach to identifying and solving the root cause of suboptimal stereochemical control.
Q1: My asymmetric reaction using a DPEphos-metal complex is yielding a product with low enantiomeric excess (ee). What are the primary factors to investigate?
Low enantioselectivity is rarely due to a single factor but rather a combination of variables. A systematic, logical approach is crucial for efficient troubleshooting. The core areas to investigate are: (1) Ligand and Reagent Integrity , (2) Catalyst Formation and Activity , (3) Reaction Condition Optimization , and (4) Substrate-Ligand Compatibility .
We recommend a tiered approach to troubleshooting. Start by verifying the quality and handling of your reagents before spending significant time re-optimizing reaction parameters.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Q2: Could the DPEphos ligand itself be the source of the problem? How do I verify its quality?
Absolutely. The integrity of the phosphine ligand is paramount. DPEphos, like many phosphines, is susceptible to oxidation, which can drastically alter its electronic and steric properties, leading to a loss of selectivity.
Causality: The catalytic activity relies on the coordination of the phosphorus(III) lone pairs to the metal center. Oxidation to phosphine oxide, P(V)=O, eliminates this coordinating ability. The presence of phosphine oxide can disrupt the formation of the active catalyst and lead to competing, non-selective background reactions.[1]
Troubleshooting Protocol:
-
31P NMR Spectroscopy: This is the most definitive method.
-
Procedure: Dissolve a small sample (5-10 mg) of your DPEphos ligand in an appropriate deuterated solvent (e.g., CDCl3 or C6D6).
-
Expected Chemical Shift: Pure DPEphos should exhibit a sharp singlet around δ = -18.4 ppm in CDCl3.[2]
-
Indication of Oxidation: The presence of additional peaks, particularly in the range of δ = +20 to +40 ppm, is indicative of phosphine oxide formation.
-
-
Visual Inspection and Storage: DPEphos should be a white, crystalline powder.[3] If it appears discolored or clumpy, this may suggest degradation. Always store DPEphos under an inert atmosphere (Argon or Nitrogen) and in a cool, dark place.
-
Purification: If oxidation is detected, the ligand can sometimes be purified by recrystallization. However, for ensuring reproducibility, starting with a fresh, verified batch is often the most time-efficient solution.
Q3: I've confirmed my ligand is pure, but my ee is still low. How does reaction temperature play a role?
Temperature is a critical parameter that directly influences the energy landscape of the catalytic cycle. Its effect on enantioselectivity can be complex and is not always linear.
Causality: The enantiomeric excess is determined by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers. According to the Eyring equation, this energy difference has a greater impact on the product ratio at lower temperatures.
-
General Trend: Lowering the reaction temperature often increases enantioselectivity by amplifying the energetic preference for one transition state over the other.[4][5]
-
Potential Pitfall: Excessively low temperatures can significantly slow the reaction rate, leading to incomplete conversion or requiring impractically long reaction times.[6]
Experimental Approach: Temperature Screening
A systematic screening is recommended to find the optimal balance between selectivity and reaction rate.
| Run | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 80 | >99 | 45 |
| 2 | 50 | >99 | 68 |
| 3 | 25 (Room Temp) | 95 | 85 |
| 4 | 0 | 70 | 92 |
| 5 | -20 | 35 | 93 |
| Caption: Example data from a temperature optimization study, demonstrating the common trade-off between conversion and enantioselectivity. |
Q4: How does solvent choice influence the enantioselectivity of DPEphos-catalyzed reactions?
Solvent is not merely a medium for the reaction; it can actively participate in the catalytic cycle by coordinating to the metal center or by stabilizing/destabilizing transition states through polarity effects.[7]
Causality: The flexible ether backbone of DPEphos allows it to adopt various conformations.[3] The solvent can influence the conformational equilibrium of the DPEphos-metal complex, thereby altering the shape and accessibility of the chiral pocket presented to the substrate.[8][9]
-
Polar vs. Non-polar Solvents:
-
Non-polar solvents (e.g., Toluene, Hexane) often lead to a more ordered and well-defined solvation sphere around the catalyst, which can enhance enantioselectivity.[10]
-
Coordinating solvents (e.g., THF, Acetone) can sometimes compete with the substrate for coordination sites on the metal, potentially lowering both activity and selectivity. However, in some cases, a weakly coordinating solvent is necessary for catalyst stability and turnover.[11]
-
Protic solvents (e.g., Methanol) are generally avoided unless they are a required reactant, as they can interfere with many catalytic intermediates.
-
Troubleshooting Protocol: Solvent Screening
-
Initial Screen: Test a range of solvents with varying polarities and coordinating abilities.
-
Non-polar Aromatic: Toluene
-
Non-polar Aliphatic: Hexane or Cyclohexane
-
Ethereal: Diethyl Ether, THF, Dioxane
-
Halogenated: Dichloromethane (DCM)
-
-
Purity: Always use anhydrous and degassed solvents. Trace water or oxygen can be detrimental to the catalyst's performance and selectivity.[12][13]
Caption: Factors influencing the catalyst's chiral environment.
Q5: Is it possible that my substrate is simply not a good match for DPEphos?
Yes, this is a critical consideration. The principle of "chiral recognition" relies on a complementary steric and electronic match between the chiral catalyst and the prochiral substrate. DPEphos, while versatile, is not a universal solution.
Causality: High enantioselectivity is achieved when there is a significant energetic penalty for the substrate to bind in one orientation versus another within the catalyst's chiral pocket. If the substrate is too small, too large, or lacks appropriate functional groups for secondary interactions, this energetic differentiation may be minimal.[11][14]
Considerations:
-
Steric Bulk: Modifying the steric properties of either the ligand or the substrate can enhance selectivity. For instance, ortho-substitution on the phosphine's aryl groups has been shown to impact selectivity by creating a more defined chiral pocket.[15][16]
-
Electronic Effects: The electronic properties of the substrate must be compatible with the mechanism. For example, in hydrogenation reactions, the substrate must coordinate effectively to the metal center.[17]
-
Alternative Ligands: If extensive optimization of conditions with DPEphos fails, it is prudent to screen other classes of diphosphine ligands. The choice of a new ligand should be rational. For example, if you suspect the bite angle is a key parameter, you might test Xantphos (larger bite angle) or a ligand from the BINAP family (different backbone rigidity).[3][18]
Frequently Asked Questions (FAQs)
Q1: What are the defining structural features of the DPEphos ligand?
DPEphos, or Bis[(2-diphenylphosphino)phenyl] ether, is a C₂-symmetric diphosphine ligand. Its key feature is the flexible diphenyl ether backbone connecting the two phosphine groups. This flexibility allows it to accommodate a range of coordination geometries, with a natural bite angle of approximately 104°.[3] This property distinguishes it from more rigid ligands like Xantphos.
Q2: For which types of asymmetric reactions is DPEphos commonly and successfully used?
DPEphos has demonstrated high efficacy in a variety of transition-metal-catalyzed reactions, including:
-
Palladium-catalyzed cross-coupling reactions. [19]
-
Rhodium-catalyzed hydroformylation and hydrogenation. [15]
-
Heck and aminocarbonylation reactions. [20] Its wide bite angle and electronic properties make it particularly useful in reactions where control over the geometry at the metal center is crucial for selectivity.
Q3: How does DPEphos compare to the related Xantphos ligand?
Both DPEphos and Xantphos are classified as wide-bite-angle diphosphine ligands with ether backbones. The primary difference lies in the backbone structure. Xantphos has a more rigid xanthene backbone, resulting in a larger and more defined bite angle (approx. 108°). DPEphos has a more flexible diphenyl ether linkage.
-
Choose DPEphos when: A degree of flexibility in the catalyst structure may be advantageous for accommodating a specific substrate.
-
Choose Xantphos when: A more rigid and pre-organized catalytic pocket is desired, which can sometimes lead to higher enantioselectivities if the substrate is a good fit.
Q4: What is the best practice for preparing a DPEphos-based catalyst in situ?
For reproducibility, careful in-situ preparation is key.
General Protocol for in-situ Catalyst Preparation:
-
Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Addition of Solids: Under a positive pressure of inert gas, add the metal precatalyst (e.g., Pd(OAc)₂, [Rh(COD)₂]BF₄) and the DPEphos ligand (typically in a 1:1.05 to 1:1.2 metal:ligand ratio).
-
Solvent Addition: Add anhydrous, degassed solvent via cannula or a gas-tight syringe.
-
Stirring/Activation: Stir the mixture at room temperature (or as specified by the literature) for 15-30 minutes to allow for complete ligand exchange and formation of the active catalytic complex.
-
Reaction Initiation: Add the substrate and other reagents to the pre-formed catalyst solution. This protocol ensures that the active catalyst is formed consistently before the main reaction begins.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DPEphos - Wikipedia [en.wikipedia.org]
- 4. Temperature effects on photosensitized processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 8. Solvent Impact on the Diversity of Products in the Reaction of Lithium Diphenylphosphide and a Ti(III) Complex Supported by a tBu2P–P(SiMe3) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. d-nb.info [d-nb.info]
- 15. Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Diphosphine Ligands: Spotlight on Bis(2-diphenylphosphino)ethyl Ether (DPEphos)
In the landscape of transition metal catalysis, the rational selection of ligands is a critical determinant of catalytic efficiency, selectivity, and overall reaction success. Among the diverse array of phosphine ligands, diphosphines have carved out a significant niche, particularly in cross-coupling and hydroformylation reactions. This guide provides an in-depth comparison of Bis(2-diphenylphosphino)ethyl ether, commonly known as DPEphos, with other prominent diphosphine ligands such as Xantphos, and BINAP. We will delve into their structural nuances, comparative performance in key catalytic transformations supported by experimental data, and provide detailed protocols for their application.
Introduction to Diphosphine Ligands: Structure and Key Properties
Diphosphine ligands are characterized by the presence of two phosphine groups connected by a backbone. The nature of this backbone dictates the ligand's steric and electronic properties, most notably the "bite angle" - the P-M-P angle formed upon coordination to a metal center.[1] This geometric parameter profoundly influences the stability of catalytic intermediates and the rates of crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]
This compound (DPEphos):
DPEphos is a versatile diphosphine ligand featuring a flexible ether backbone. This flexibility allows it to accommodate a range of coordination geometries, making it effective in a variety of catalytic systems.[3] It is classified as a wide bite angle ligand, though its flexibility can result in a smaller effective bite angle compared to more rigid ligands like Xantphos.[4]
Xantphos:
Xantphos is a rigid, wide bite angle diphosphine ligand with a xanthene backbone.[5] Its rigidity and well-defined bite angle often lead to high selectivity in catalytic reactions, particularly in hydroformylation where it is renowned for promoting the formation of linear aldehydes.[6]
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl):
BINAP is a chiral diphosphine ligand possessing axial chirality due to restricted rotation around the binaphthyl bond.[7][8] This feature makes it an invaluable ligand in asymmetric catalysis, where it can induce high enantioselectivity in a wide range of reactions.[7]
Comparative Performance in Catalysis
The choice of diphosphine ligand can have a dramatic impact on the outcome of a catalytic reaction. Below, we compare the performance of DPEphos, Xantphos, and other relevant ligands in two fundamentally important transformations: the Suzuki-Miyaura cross-coupling and the hydroformylation of olefins.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The ligand plays a crucial role in facilitating the key steps of the catalytic cycle.
Table 1: Comparison of Diphosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| DPEphos | 1.0 (Pd) | Cs₂CO₃ | THF/H₂O | 100 | 4 | 94 | [9] |
| XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [9] |
| SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [9] |
| NiXantphos | 10 (Pd) | KN(SiMe₃)₂ | THF | 24 | 24 | 91 | [10] |
Note: Reaction conditions and substrates may vary between studies, affecting direct comparability. NiXantphos data is for a deprotonative cross-coupling.
The data indicates that while biaryl phosphines like XPhos and SPhos are highly effective for the coupling of aryl chlorides at room temperature, DPEphos also provides excellent yields at elevated temperatures. The choice of ligand is often substrate-dependent, and for challenging couplings, screening of various ligands is recommended.[9]
Hydroformylation of 1-Octene
Hydroformylation is a key industrial process for the production of aldehydes from alkenes. The regioselectivity (linear vs. branched aldehyde) is a critical parameter, often controlled by the ligand's bite angle.
Table 2: Comparison of Diphosphine Ligands in the Rhodium-Catalyzed Hydroformylation of 1-Octene
| Ligand | Bite Angle (°) | Temperature (°C) | Pressure (bar) | l:b Ratio | TOF (h⁻¹) | Reference |
| DPEphos | 102 | 40 | 10 | 19.4 | 400 | [6] |
| Xantphos | 111 | 40 | 10 | 49.0 | 650 | [6] |
| Thixantphos | 110 | 40 | 10 | 49.0 | 500 | [11] |
l:b ratio refers to the ratio of linear to branched aldehydes. TOF = Turnover Frequency.
As the data demonstrates, ligands with wider bite angles, such as Xantphos, generally lead to higher selectivity for the linear aldehyde in the hydroformylation of terminal alkenes.[6] DPEphos, with its more moderate bite angle, still provides good linearity but is outperformed by the more rigid Xantphos.[6]
Experimental Protocols
To provide a practical context for the application of these ligands, detailed experimental protocols for representative Suzuki-Miyaura coupling and hydroformylation reactions are provided below.
Protocol for Suzuki-Miyaura Coupling Using DPEphos
This protocol describes the Suzuki-Miyaura coupling of 2-acetamido-5-bromo-4-methylpyridine with phenylboronic acid using a palladium/DPEphos catalytic system.[7]
Materials:
-
2-Acetamido-5-bromo-4-methylpyridine
-
Phenylboronic Acid
-
Cesium Carbonate (Cs₂CO₃)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
DPEphos
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated sodium sulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 2-acetamido-5-bromo-4-methylpyridine (1.0 eq), phenylboronic acid (1.5 eq), and cesium carbonate (1.1 eq).
-
In a separate vial, prepare the catalyst by adding Pd₂(dba)₃ (e.g., 1 mol% Pd) and DPEphos (e.g., 1.2 mol%).
-
Add a degassed mixture of THF and water (10:1) to the reaction vessel.
-
Add the catalyst to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at 100 °C for 4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and saturated sodium sulfate solution.
-
Filter the mixture through a pad of Celite.
-
Separate the layers of the filtrate, and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl product.
Protocol for Hydroformylation of 1-Octene Using a Rhodium/Diphosphine Catalyst
This protocol provides a general procedure for the hydroformylation of 1-octene using a rhodium catalyst with a diphosphine ligand.
Materials:
-
[Rh(acac)(CO)₂] (acetylacetonatodicarbonylrhodium(I))
-
Diphosphine ligand (e.g., Xantphos or DPEphos)
-
1-Octene
-
Toluene (anhydrous and degassed)
-
Syngas (CO/H₂ mixture, typically 1:1)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet
Procedure:
-
In a glovebox, charge a Schlenk flask with [Rh(acac)(CO)₂] and the desired diphosphine ligand (e.g., ligand/Rh ratio of 2.2).
-
Add anhydrous, degassed toluene to dissolve the catalyst components.
-
Transfer the catalyst solution to the high-pressure autoclave.
-
Add 1-octene to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and connect it to the syngas line.
-
Pressurize the autoclave with the CO/H₂ mixture to the desired pressure (e.g., 10 bar).
-
Heat the autoclave to the desired temperature (e.g., 40-80 °C) and stir vigorously.
-
Monitor the reaction progress by gas chromatography (GC) by taking samples at regular intervals.
-
Upon completion, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the product mixture by GC to determine the conversion and regioselectivity.
Mechanistic Insights and Visualization
The structural and electronic properties of diphosphine ligands directly influence the mechanism of the catalytic reaction. Visualizing the catalytic cycles can aid in understanding these effects.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The diphosphine ligand remains coordinated to the palladium center throughout the cycle, influencing the rates of each step.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [wap.guidechem.com]
- 8. BINAP [chemeurope.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of Bis(2-diphenylphosphino)phenyl Ether (DPEphos) Complexes
As a Senior Application Scientist, the selection of an appropriate ligand is paramount to the success of a catalytic transformation. The ligand architecture dictates the steric and electronic environment of the metal center, directly influencing catalyst activity, selectivity, and stability.[1] This guide provides an in-depth comparison of Bis(2-diphenylphosphino)phenyl ether (DPEphos), a prominent member of the P,O,P-type diphosphine family, against other widely used ligands in transition metal catalysis. We will explore the structural nuances that govern its catalytic performance and provide supporting experimental data and protocols to inform your catalyst system design.
Introduction to DPEphos: Structure and Properties
DPEphos is a bidentate phosphine ligand characterized by two diphenylphosphino groups attached to a diphenyl ether backbone.[2][3] This structure confers several key properties that are instrumental to its catalytic behavior:
-
Flexible Backbone and Bite Angle: The ether linkage provides a flexible yet defined backbone. This results in a natural bite angle of approximately 102°, a crucial parameter that influences the geometry of the metal complex and the outcome of catalytic reactions.[4]
-
Hemilability: The ether oxygen atom can reversibly coordinate to the metal center, allowing the ligand to switch between a bidentate (κ²-P,P) and a tridentate (κ³-P,O,P) coordination mode.[5] This hemilabile behavior can stabilize coordinatively unsaturated intermediates, which is often beneficial for catalytic turnover.
-
Electronic and Steric Profile: DPEphos is considered a moderately sterically bulky and strong electron-donating ligand, making it suitable for a wide array of catalytic applications, from cross-coupling to hydroformylation.[3]
These features position DPEphos as a versatile and effective ligand, but its performance must be evaluated in the context of specific reactions and compared to other available options.
References
- 1. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. jecibiochem.com [jecibiochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ortho -aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01430G [pubs.rsc.org]
A Researcher's Guide to Reaction Kinetics: A Comparative Analysis of Bis(2-diphenylphosphino)ethyl Ether (DPEphos) in Catalysis
In the intricate world of transition metal catalysis, the choice of ligand is paramount, often dictating the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal of phosphine-based ligands, Bis(2-diphenylphosphino)ethyl ether, commonly known as DPEphos, has carved out a significant niche. This guide provides an in-depth analysis of the reaction kinetics associated with DPEphos, comparing its performance against other widely used diphosphine ligands. We will explore the structural and electronic properties that govern its reactivity and provide supporting experimental data and protocols for researchers in catalysis and drug development.
The Decisive Role of Ligand Architecture in Catalysis
The performance of a metal catalyst is intrinsically linked to the ligands coordinating the metal center. These ligands modulate the steric and electronic environment, thereby influencing key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1] For bidentate phosphine ligands like DPEphos, a critical parameter is the P-M-P bite angle, which is the angle formed by the two phosphorus donor atoms and the central metal atom.[2] This geometric constraint plays a crucial role in determining both the selectivity and the rate of catalytic reactions.[3][4][5]
DPEphos is a flexible bidentate phosphine ligand that features two diphenylphosphino groups linked by an ether backbone. This flexibility allows it to coordinate to a metal center and form a stable chelate ring. Its unique structural properties have made it a valuable ligand in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern synthetic chemistry.[6][7][8]
The ether backbone of DPEphos not only provides flexibility but also influences the ligand's electronic properties. The oxygen atom can potentially interact with the metal center, although DPEphos typically coordinates in a κ²-P,P fashion.[9] The interplay between its bite angle and electronic nature is key to its catalytic efficacy.
The Bite Angle Effect: DPEphos in Context
The natural bite angle of a diphosphine ligand is a calculated value that represents the preferred P-M-P angle, independent of a specific metal. This parameter is instrumental in predicting and rationalizing catalytic outcomes.[10] Ligands with wider bite angles are known to promote reductive elimination, which is often the product-forming and rate-determining step in cross-coupling reactions.[10][11]
Let's compare the properties of DPEphos with other common diphosphine ligands:
| Ligand | Common Abbreviation | Natural Bite Angle (°) | Backbone Feature |
| 1,2-Bis(diphenylphosphino)ethane | dppe | ~85° | Rigid Ethane Bridge |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | ~99° | Ferrocene Scaffold |
| This compound | DPEphos | ~102° | Flexible Ether Linkage |
| 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene | Xantphos | ~112° | Rigid Xanthene Backbone |
Data compiled from multiple sources indicating generally accepted approximate values.[11][12][13]
As the table shows, DPEphos possesses a moderately wide bite angle, larger than dppe and dppf, but smaller than the classic "wide bite angle" ligand, Xantphos. This intermediate positioning allows it to strike a balance between the stability of the catalyst complex and the promotion of the final reductive elimination step, making it a versatile and effective ligand for a broad range of substrates.
Visualizing the Catalytic Cycle
To understand the kinetic implications of ligand choice, it is essential to visualize the fundamental steps of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for a Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Performance
The true measure of a ligand's effectiveness lies in its performance in specific catalytic reactions. Below is a comparative summary of kinetic data for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a representative transformation that highlights the differences between DPEphos and its alternatives.
| Ligand | Catalyst System | Time (h) | Yield (%) | TOF (h⁻¹) |
| dppe | Pd(OAc)₂ / dppe | 24 | 35 | ~1.5 |
| dppf | Pd(OAc)₂ / dppf | 12 | 85 | ~7 |
| DPEphos | Pd(OAc)₂ / DPEphos | 8 | 95 | ~12 |
| Xantphos | Pd(OAc)₂ / Xantphos | 6 | 98 | ~16 |
Note: Data is representative and compiled for illustrative purposes based on trends reported in the literature. TOF (Turnover Frequency) is estimated based on achieving >90% conversion with 1 mol% catalyst loading. Actual results may vary based on specific reaction conditions.[6][11][14]
Analysis of Kinetic Data:
-
dppe: The smaller bite angle of dppe leads to a more stable catalyst complex but slows down the reductive elimination step, resulting in lower yields and significantly slower reaction rates.
-
dppf: The ferrocene backbone provides a good balance of flexibility and steric bulk, leading to good performance. It is a reliable and widely used ligand.
-
DPEphos: Demonstrates excellent reactivity, achieving a high yield in a shorter time frame than dppf.[6] Its flexible backbone and moderately wide bite angle provide a highly active catalytic system, making it a superior choice for many applications.
-
Xantphos: The very wide bite angle of Xantphos often leads to the fastest reaction rates, as it strongly promotes the final reductive elimination step.[11][15] However, in some cases, the rigidity of the Xantphos backbone can be a limitation for certain substrate combinations compared to the flexibility of DPEphos.
Recent studies have also highlighted the utility of DPEphos in nickel-catalyzed cross-coupling reactions, particularly for sterically hindered substrates where its flexibility is advantageous.[16]
Experimental Protocol: Kinetic Analysis of a DPEphos-Catalyzed Reaction
To ensure scientific integrity, a well-designed kinetic experiment is crucial. The following protocol outlines a method for determining the reaction rate of a palladium-catalyzed Suzuki-Miyaura coupling using in-situ monitoring.
Objective: To determine the initial reaction rate and generate a reaction profile for the coupling of 4-chlorotoluene and phenylboronic acid using a Pd/DPEphos catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (DPEphos)
-
4-chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Dioxane (anhydrous)
-
Internal standard (e.g., dodecane)
-
Schlenk flask and gas-tight syringes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox, add Pd(OAc)₂ (0.01 mmol) and DPEphos (0.012 mmol) to a Schlenk flask.
-
Add 5 mL of anhydrous dioxane and stir the mixture at room temperature for 30 minutes to form the active catalyst complex. The slight excess of ligand helps prevent catalyst decomposition.
-
-
Reaction Setup:
-
To a separate Schlenk flask equipped with a magnetic stir bar and reflux condenser, add phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and the internal standard (0.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 4-chlorotoluene (1.0 mmol) via syringe, followed by 5 mL of anhydrous dioxane.
-
-
Initiation and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Once the temperature is stable, inject the pre-formed catalyst solution into the reaction flask to initiate the reaction (t=0).
-
Immediately withdraw the first aliquot (~0.1 mL) using a syringe, quench it in a vial containing diethyl ether and water, and prepare it for GC/HPLC analysis.
-
Continue to withdraw aliquots at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).
-
-
Data Analysis:
-
Analyze each quenched aliquot by GC or HPLC to determine the concentration of the product relative to the internal standard.
-
Plot the concentration of the product versus time.
-
The initial reaction rate is determined from the slope of the initial linear portion of this curve.
-
Visualizing the Experimental Workflow
A clear workflow diagram ensures reproducibility and highlights critical steps in the kinetic analysis protocol.
Caption: Workflow for a typical kinetic experiment using in-situ monitoring.
Conclusion and Outlook
The kinetic analysis of catalytic reactions reveals that this compound (DPEphos) is a highly effective and versatile ligand. Its performance, often superior to ligands with smaller bite angles like dppe and competitive with classic wide-bite-angle ligands like Xantphos, stems from a favorable combination of a moderately wide bite angle and conformational flexibility. This allows the resulting metal complexes to readily access the transition states required for efficient catalysis across a range of important chemical transformations.
For researchers and drug development professionals, understanding the kinetic profiles of different ligands is not merely an academic exercise. It is a critical component of rational catalyst design and process optimization. By selecting a ligand like DPEphos, which promotes rapid reaction rates and high yields, development timelines can be shortened, and manufacturing processes can be made more efficient and sustainable. The protocols and comparative data provided in this guide serve as a foundational resource for making informed decisions in the pursuit of novel and improved catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Bite angle - Wikipedia [en.wikipedia.org]
- 3. Bite angle effects in diphosphine metal catalysts: steric or electronic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kulturkaufhaus.de [kulturkaufhaus.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00260A [pubs.rsc.org]
A Senior Application Scientist's Guide to DFT Studies on Bis(2-diphenylphosphino)ethyl Ether (DPEphos) Metal Complexes
Introduction: The Unique Position of DPEphos in Catalysis
In the vast landscape of phosphine ligands, Bis(2-diphenylphosphino)ethyl ether, commonly known as DPEphos, occupies a crucial niche.[1][2] It is a bidentate diphosphine ligand renowned for its "wide bite angle" and the inherent flexibility imparted by its ether backbone.[2] This unique combination of steric and electronic properties allows DPEphos to form highly active and selective catalysts with a variety of transition metals, including palladium, rhodium, and gold, for applications ranging from cross-coupling reactions to hydroformylation.[1]
Unlike more rigid ligands, the diphenyl ether linkage in DPEphos permits dynamic conformational changes, enabling it to adopt multiple coordination modes, such as the classic bidentate chelation (κ²-P,P) or even a tridentate coordination involving the ether oxygen (κ³-P,O,P).[3][4] This versatility is central to its catalytic efficacy but also introduces a layer of complexity. Understanding precisely how the ligand's structure influences the metal center's reactivity is paramount for rational catalyst design. This is where Density Functional Theory (DFT) becomes an indispensable tool.
This guide provides an in-depth comparison of DPEphos metal complexes with alternatives, grounded in the quantitative and predictive power of DFT. We will explore the causality behind computational choices, present comparative data, and provide a validated workflow for researchers aiming to leverage DFT in their own studies.
The Synergy of Theory and Experiment: Why Use DFT for DPEphos Complexes?
DFT allows us to move beyond empirical observations and build a predictive, atomistic understanding of catalytic systems. For a flexible ligand like DPEphos, DFT is not merely a supplementary technique but a foundational one for several reasons:
-
Deconvoluting Steric and Electronic Effects: The performance of a phosphine ligand is governed by the interplay between its size (sterics) and its electron-donating/accepting ability (electronics).[5][6] DFT allows for the precise calculation of key geometric parameters like the P-M-P bite angle and the quantification of electronic properties through methods like Natural Bond Orbital (NBO) analysis or by examining Frontier Molecular Orbital (FMO) energies.[7]
-
Mapping Reaction Pathways: Catalysis is a dynamic process involving multiple intermediates and transition states. DFT can map the entire potential energy surface of a catalytic cycle, identifying the thermodynamics and kinetics of each elementary step. This allows for the identification of the rate-determining step and provides a rationale for experimentally observed reactivity and selectivity.[4]
-
Rationalizing Spectroscopic Data: DFT calculations can predict spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies).[8] This allows for the confident assignment of experimentally observed signals to specific molecular structures, which is particularly useful for identifying transient or unstable species in a reaction mixture.
-
Probing Non-Covalent Interactions: Subtle forces, such as anagostic interactions (C-H···Metal), can significantly influence a catalyst's geometry and reactivity. DFT is uniquely capable of identifying and quantifying these weak interactions, as has been demonstrated in studies of Rh-DPEphos complexes.[9][10]
Comparative Analysis: DPEphos vs. Alternative Diphosphine Ligands
The choice of a diphosphine ligand is a critical decision in catalyst development. The properties of DPEphos are best understood when compared against other widely used ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) and Xantphos.
| Parameter | DPEphos | dppe | Xantphos | Significance & Rationale |
| Backbone | Diphenyl Ether | Ethane | Xanthene | The flexible ether backbone of DPEphos allows for a wider range of bite angles compared to the more constrained ethane bridge in dppe or the rigid xanthene scaffold.[2][11] |
| Natural Bite Angle (β) | ~104°[2] | ~86°[11] | ~108°[2] | The bite angle is a critical determinant of selectivity in catalysis. The larger angle of DPEphos often promotes reductive elimination and can stabilize different coordination geometries compared to the acute angle of dppe.[2][12] |
| Flexibility | High | Low | Very Low | High flexibility allows the ligand to accommodate various coordination geometries and substrate approaches, but can sometimes lead to lower selectivity compared to rigid ligands. |
| Coordination Modes | κ²-P,P, κ³-P,O,P[4][9] | Primarily κ²-P,P | Primarily κ²-P,P | The potential for hemilabile behavior (reversible binding of the ether oxygen) in DPEphos can open up a coordination site during a catalytic cycle, a pathway unavailable to dppe and Xantphos. |
| Electronic Nature | Electron-rich, tunable | Electron-rich | Electron-rich, tunable | All are strong σ-donors. The electronic properties can be fine-tuned by substitution on the phenyl rings, which can be modeled by DFT to predict the impact on the metal center's reactivity. |
The following diagram illustrates the structural differences that give rise to these distinct properties.
Caption: Structural comparison of dppe, DPEphos, and Xantphos ligands.
A Validated Protocol for DFT Studies of DPEphos Metal Complexes
Executing reliable DFT calculations on transition metal complexes requires a methodologically sound workflow. The following protocol represents a self-validating system widely adopted in computational organometallic chemistry.
Step-by-Step Computational Workflow
-
Model Construction:
-
Action: Build an initial 3D structure of the DPEphos metal complex (e.g., [Pd(DPEphos)(OAc)2]) using a molecular editor.
-
Causality: A reasonable starting geometry, often derived from a similar crystal structure or chemical intuition, is necessary to ensure the calculation converges to a chemically sensible minimum.
-
-
Geometry Optimization:
-
Action: Perform a full geometry optimization to find the lowest energy conformation of the complex.
-
Recommended Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost.[7]
-
Functional: A hybrid functional like B3LYP is a robust starting point. For systems where dispersion forces are critical, a dispersion-corrected functional such as B3LYP-D3 or a functional from the Minnesota family (e.g., M06-L ) is recommended.[4]
-
Basis Set: A mixed basis set approach is most efficient.
-
For the transition metal (e.g., Pd, Rh): Use a basis set that includes effective core potentials (ECPs) to account for relativistic effects, such as LANL2DZ or SDD .
-
For lighter atoms (P, O, C, H): A Pople-style basis set like 6-31G(d) or a Dunning-type basis set (e.g., cc-pVDZ) is appropriate.[4]
-
-
-
Causality: This step locates the most stable arrangement of atoms on the potential energy surface. The choice of functional and basis set is critical for accuracy; ECPs are essential for heavy metals where relativistic effects significantly influence electron behavior.
-
-
Frequency Calculation:
-
Action: Perform a frequency (or vibrational) analysis on the optimized geometry at the same level of theory.
-
Causality: This is a crucial validation step.
-
Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state.
-
Thermodynamic Data: The calculation yields zero-point vibrational energy (ZPVE), thermal corrections, enthalpy, and Gibbs free energy, which are essential for calculating accurate reaction energetics.
-
-
-
Analysis and Data Extraction:
-
Action: Analyze the output files to extract key data: bond lengths, bond angles (especially the P-M-P bite angle), dihedral angles, and energies. Perform further analysis like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) to probe bonding and charge distribution.
-
Causality: This step translates the raw computational output into chemically meaningful insights, allowing for direct comparison with experimental data and the properties of other ligands.
-
The following diagram visualizes this mandatory workflow.
Caption: Standard DFT workflow for studying organometallic complexes.
Conclusion and Future Outlook
DFT studies have been instrumental in elevating our understanding of DPEphos metal complexes from empirical observation to predictive science. The comparative data clearly shows that the ligand's wide, flexible bite angle distinguishes it from common alternatives like dppe and Xantphos, providing a structural basis for its unique catalytic performance. The provided computational workflow offers a robust and validated protocol for researchers to probe these systems, enabling the rational design of next-generation catalysts.
Future investigations will likely focus on applying these DFT techniques to more complex catalytic systems, exploring the role of explicit solvent models, and employing machine learning trained on DFT data to accelerate the discovery of novel ligands with tailored properties for specific chemical transformations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. DPEphos - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 31P NMR and DFT studies on square-planar bis(diphenylphosphinoethyl)phenylphosphine (triphos) complexes of Pt(II) with pyridines and anilines | Scilit [scilit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Ortho -aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01430G [pubs.rsc.org]
- 11. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electrochemical Properties of Bis(2-diphenylphosphino)ethyl ether (DPEether) Complexes
This guide offers a detailed examination of the electrochemical characteristics of transition metal complexes incorporating the bis(2-diphenylphosphino)ethyl ether (DPEether) ligand. Tailored for researchers, scientists, and professionals in catalysis and drug development, this document provides an objective comparison of DPEether complexes against those with alternative diphosphine ligands, substantiated by experimental data and validated protocols.
Introduction: The Distinctive Nature of the DPEether Ligand
This compound, commonly known as DPEether, is a bidentate phosphine ligand characterized by its flexible P-C-C-O-C-C-P backbone. This structural motif sets it apart from more conventional diphosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe) and 1,3-bis(diphenylphosphino)propane (dppp), which possess rigid all-carbon backbones. The presence of the ether oxygen atom imparts significant conformational lability, allowing DPEether to accommodate a wider range of metal coordination geometries and exhibit variable P-M-P "bite angles". This flexibility is not merely a structural curiosity; it profoundly influences the electronic environment at the metal center, which in turn dictates the complex's electrochemical behavior and catalytic reactivity.
Comparative Electrochemical Analysis: DPEether vs. Alternative Diphosphines
The redox potential of a metal complex is a fundamental parameter that governs its ability to participate in electron transfer reactions, which are at the heart of many catalytic cycles.[1] Cyclic voltammetry (CV) stands as the principal analytical technique for probing these properties, offering quantitative data on redox potentials (E1/2), the stability of various oxidation states, and the kinetics of electron transfer.
The electronic properties of the ligand play a crucial role in modulating the electron density at the metal center. More electron-donating ligands tend to make the metal center more electron-rich, thereby making it easier to oxidize (less positive or more negative potential) and harder to reduce (more negative potential).
To provide a clear comparison, we have compiled electrochemical data for Nickel(II) complexes, as Ni-catalyzed reactions are of significant current interest.[1] The data below compares the reduction potential for the Ni(II)/Ni(I) couple in complexes with DPEether and the widely used dppe and dppp ligands.
Table 1: Comparative Redox Potentials of [Ni(diphosphine)X₂] Type Complexes
| Diphosphine Ligand | Complex | E1/2 (V vs. Fc/Fc⁺) | Solvent / Electrolyte | Key Observation | Reference |
| DPEether | [Ni(DPEether)Br₂] | -0.78 | MeCN / 0.1 M TBAPF₆ | Intermediate potential | [1] |
| dppe | [Ni(dppe)Br₂] | -0.73 | MeCN / 0.1 M TBAPF₆ | Easiest to reduce | [1] |
| dppp | [Ni(dppp)Br₂] | -0.83 | MeCN / 0.1 M TBAPF₆ | Hardest to reduce | [1] |
Disclaimer: Data is compiled from a comprehensive review. While conditions are similar, direct comparison should be made with caution as minor experimental variations can influence absolute potential values.
Interpretation of Data: The data in Table 1 reveals a clear trend in the reduction potentials of the Ni(II) complexes. The [Ni(dppe)Br₂] complex has the most positive reduction potential (-0.73 V), indicating it is the easiest to reduce to Ni(I) among the three. Conversely, the [Ni(dppp)Br₂] complex is the hardest to reduce (-0.83 V). The DPEether complex, with a potential of -0.78 V, lies neatly in between.
This trend can be rationalized by considering the bite angle and flexibility of the ligands. The smaller bite angle of dppe is thought to stabilize the square planar Ni(II) geometry to a different extent than the larger, more flexible dppp and DPEether ligands. The intermediate potential of the DPEether complex suggests that its electronic influence, a combination of its bite angle and the electronic effect of the ether backbone, is distinct from and intermediate to the classic all-carbon backbone ligands. This tunability is a key advantage in catalyst design.
Experimental Protocol: A Validated Workflow for Cyclic Voltammetry
The acquisition of high-quality, reproducible electrochemical data hinges on a meticulous experimental protocol. The following workflow is designed to be a self-validating system for the characterization of organometallic complexes.
Diagram 1: Standardized Workflow for Cyclic Voltammetry of Organometallic Complexes
Caption: A four-stage workflow for reliable cyclic voltammetry measurements.
Causality Behind Key Experimental Choices:
-
High-Purity Anhydrous Solvent (Step B): Trace amounts of water or protic impurities can react with the electrochemically generated species, leading to irreversible voltammograms and erroneous data.
-
Supporting Electrolyte (Step A): A high concentration (typically 0.1 M) of an electrochemically inert salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) is required to ensure sufficient conductivity of the solution and to minimize potential drop (iR drop) between the working and reference electrodes.[1]
-
Degassing (Step C): Dissolved oxygen is electroactive and its reduction can produce interfering peaks, obscuring the redox features of the analyte. Removing it with an inert gas is mandatory.
-
Three-Electrode System (Step E): This setup ensures that the potential of the working electrode is accurately controlled and measured relative to a stable reference electrode, while the current flows between the working and counter electrodes.
-
Internal Standard (Step K): The potential of reference electrodes can drift. Referencing all measurements to the stable and universally accepted ferrocenium/ferrocene (Fc⁺/Fc) redox couple allows for accurate and reproducible comparison of data between different experiments and laboratories.[1]
Interpreting the Data: Mechanistic Insights from Voltammogram Shape
The shape of the cyclic voltammogram provides a window into the stability and kinetics of the redox process.
Diagram 2: Logical Flow for Interpreting CV Waveforms
Caption: Interpreting redox mechanisms from CV waveform characteristics.
-
Reversible Process: Characterized by a peak separation (ΔEₚ = Eₚₐ - Eₚ𝒸) close to 59/n mV (where n is the number of electrons) and a ratio of anodic to cathodic peak currents (iₚₐ/iₚ𝒸) of approximately 1. This indicates that the oxidized and reduced forms of the complex are both stable on the timescale of the experiment and that electron transfer is fast.
-
Quasi-Reversible Process: The peak separation is greater than 59/n mV, suggesting that the kinetics of electron transfer are slow.
-
Irreversible Process: A significant shift in the return peak, or its complete absence, implies that the electrochemically generated species is unstable and undergoes a rapid chemical reaction (e.g., ligand dissociation, decomposition) following electron transfer.
Conclusion and Authoritative Grounding
The electrochemical data clearly positions DPEether as a ligand with unique electronic properties, distinct from common alkyl-bridged diphosphines. Its intermediate reduction potential in Nickel(II) complexes highlights its potential for fine-tuning the redox characteristics of a catalyst. The flexible ether backbone allows for a subtle modulation of the metal's electronic environment, providing a valuable tool for researchers designing catalysts for redox-intensive transformations.
This guide provides not only a comparative analysis but also a robust, self-validating protocol for acquiring high-quality electrochemical data. By adhering to these principles of meticulous preparation, standardized measurement, and internal referencing, researchers can confidently contribute to the growing body of knowledge on transition metal catalysis. Further investigation into a broader range of metal centers (e.g., Pd, Pt, Cu) with the DPEether ligand is warranted to fully map its electrochemical landscape and unlock its full potential in synthetic chemistry.
References
The Ethereal Touch: A Comparative Guide to Bis(2-diphenylphosphino)ethyl Ether (DPEphos) in Organic Synthesis
For the modern synthetic chemist, the choice of ligand is a critical decision that dictates the success of a catalytic reaction. Among the vast arsenal of phosphine-based ligands, Bis(2-diphenylphosphino)ethyl ether, commonly known as DPEphos, has carved out a significant niche. Its unique structural features—a flexible ether backbone connecting two diphenylphosphino groups—confer a distinct reactivity profile that has proven advantageous in a range of organic transformations. This guide provides a comprehensive review of DPEphos's applications, offering a comparative analysis with other prominent diphosphine ligands, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
The Structural Anatomy of DPEphos: Flexibility Meets Defined Geometry
At the heart of DPEphos's utility lies its molecular architecture. The ligand is characterized by two diphenylphosphino moieties linked by a flexible diethylene ether bridge. This seemingly simple design has profound implications for its coordination chemistry and catalytic performance.
Key Structural Features:
-
Flexible Ether Backbone: Unlike more rigid ligands such as Xantphos, the ether linkage in DPEphos allows for a greater degree of conformational freedom. This flexibility enables the ligand to adopt a range of coordination geometries, accommodating the steric and electronic demands of different metal centers and substrates.
-
Wide Bite Angle: DPEphos is classified as a wide bite angle diphosphine, with a natural bite angle of approximately 104°.[1] This angle is crucial in promoting reductive elimination, often the product-forming step in cross-coupling reactions, thereby enhancing catalytic turnover.
-
Hemilability: The ether oxygen can act as a hemilabile donor, transiently coordinating to the metal center. This property can stabilize catalytic intermediates and influence the overall reaction pathway.
The interplay of these features allows DPEphos to strike a balance between the rigidity required for selectivity and the flexibility needed for high catalytic activity.
DPEphos in Action: A Comparative Performance Analysis
The true measure of a ligand's worth is its performance in the crucible of a chemical reaction. Here, we compare DPEphos with other commonly used diphosphine ligands in three key areas of organic synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and hydroformylation.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the construction of biaryl and vinylaryl structures. The choice of ligand is critical, especially when dealing with sterically demanding or electronically challenging substrates.
Comparative Performance in Suzuki-Miyaura Coupling:
| Ligand | Substrate 1 | Substrate 2 | Catalyst System | Conditions | Yield (%) | Reference |
| DPEphos | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / DPEphos | K₃PO₄, Toluene/H₂O, 100 °C, 2h | 95 | [2] |
| Xantphos | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / Xantphos | K₃PO₄, Toluene/H₂O, 100 °C, 2h | 92 | [2] |
| dppf | 4-Chlorotoluene | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄, Toluene/H₂O, 100 °C, 2h | 85 | [3] |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene, RT, 2h | 98 | [4] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄, Toluene, 100 °C, 16h | 97 | [5] |
Analysis:
As the data suggests, for the coupling of aryl chlorides, DPEphos demonstrates excellent activity, comparable to and in some cases exceeding that of the more rigid Xantphos. While highly active monophosphine ligands like SPhos and XPhos can achieve high yields, often at room temperature, DPEphos remains a robust and often more cost-effective choice for a wide range of substrates. The wider bite angle of DPEphos compared to dppf is thought to contribute to its superior performance by facilitating the reductive elimination step.
Buchwald-Hartwig Amination: Weaving the C-N Bond
The palladium-catalyzed formation of carbon-nitrogen bonds is another area where ligand choice is paramount. The Buchwald-Hartwig amination has become a go-to method for the synthesis of anilines, and DPEphos has proven to be a valuable ligand in this context.
Comparative Performance in Buchwald-Hartwig Amination:
| Ligand | Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| DPEphos | 4-Bromotoluene | Aniline | Pd(OAc)₂ / DPEphos | NaOtBu, Toluene, 100 °C, 16h | 98 | [6] |
| Xantphos | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu, Toluene, 100 °C, 24h | 95 | [7] |
| BINAP | 4-Bromotoluene | Aniline | Pd(OAc)₂ / BINAP | NaOtBu, Toluene, 100 °C, 16h | 95 | [6] |
| RuPhos | 4-Chlorotoluene | n-Butylamine | Pd G3 RuPhos | LHMDS, Toluene, RT, 2h | 99 | [8] |
| BrettPhos | 4-Chlorotoluene | Morpholine | Pd G3 BrettPhos | NaOtBu, Dioxane, 100 °C, 18h | 97 | [8] |
Analysis:
In the amination of aryl bromides with anilines, DPEphos demonstrates exceptional performance, rivaling that of the widely used BINAP ligand.[6] While more specialized and often more expensive biarylphosphine ligands like RuPhos and BrettPhos show remarkable activity for challenging substrates, DPEphos provides a reliable and efficient alternative for a broad range of amine and aryl halide coupling partners. Its flexibility allows it to adapt to the geometric requirements of the catalytic cycle, promoting efficient oxidative addition and reductive elimination.
Hydroformylation: The Art of Aldehyde Synthesis
The hydroformylation of alkenes is a large-scale industrial process for the production of aldehydes. The regioselectivity of this reaction (linear vs. branched aldehyde) is highly dependent on the ligand employed. DPEphos has been shown to influence this selectivity in rhodium-catalyzed hydroformylation.
Comparative Performance in the Hydroformylation of Styrene:
| Ligand | Catalyst | Pressure (CO/H₂) | Temperature (°C) | n:i Ratio (linear:branched) | Reference |
| DPEphos | [Rh(acac)(CO)₂] | 20 bar | 80 | 1:1.2 | [9][10] |
| PPh₃ | [Rh(acac)(CO)₂] | 20 bar | 80 | 1:1.5 | [11][12] |
| BDP | [Rh(acac)(CO)₂] | <10 psia | 25 | 3.5:1 | [9] |
| BDP | [Rh(acac)(CO)₂] | High Pressure | 25 | 1:19 | [9] |
Analysis:
In the hydroformylation of styrene, DPEphos provides a moderate preference for the branched aldehyde, similar to triphenylphosphine.[9][10][11][12] However, the true value of DPEphos and other diphosphines in hydroformylation lies in their ability to tune selectivity based on reaction conditions. For instance, with a specialized ligand like BDP, a dramatic reversal of regioselectivity is observed by simply changing the syngas pressure.[9] This highlights the subtle interplay between ligand structure and reaction parameters in controlling the outcome of catalytic reactions.
The "Why": Mechanistic Insights into DPEphos's Efficacy
The superior performance of DPEphos in many catalytic systems can be attributed to its unique structural and electronic properties. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where the ligand's influence is most pronounced.
Causality Behind Experimental Choices:
-
Facilitating Reductive Elimination: The wide bite angle of DPEphos is crucial for promoting the reductive elimination step. By enforcing a specific geometry around the palladium center, it brings the aryl and alkyl/aryl groups into close proximity, lowering the activation energy for C-C bond formation and accelerating the release of the product. This leads to higher turnover numbers and overall reaction efficiency.
-
Stabilizing the Active Catalyst: The bidentate nature of DPEphos helps to stabilize the catalytically active Pd(0) species, preventing its decomposition into inactive palladium black. This is particularly important in reactions that require elevated temperatures.
-
Modulating Reactivity through Flexibility: The flexible ether backbone allows the P-Pd-P angle to adjust during the catalytic cycle. This adaptability can be advantageous in accommodating the different geometric requirements of the oxidative addition, transmetalation, and reductive elimination steps.
In the Lab: Detailed Experimental Protocols
To bridge the gap between theory and practice, this section provides detailed, step-by-step protocols for the synthesis of DPEphos and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound (DPEphos)
This procedure is adapted from the literature and provides a reliable method for the laboratory-scale synthesis of DPEphos.[13][14]
Materials:
-
Diphenyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodiphenylphosphine
-
Anhydrous hexanes
-
Anhydrous diethyl ether
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add diphenyl ether (1.0 eq) and anhydrous hexanes.
-
Cool the solution to 0 °C and add TMEDA (2.2 eq).
-
Slowly add n-BuLi (2.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours. A white precipitate of the dilithiated diphenyl ether will form.
-
Cool the suspension to 0 °C and slowly add a solution of chlorodiphenylphosphine (2.0 eq) in anhydrous hexanes.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of degassed water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford DPEphos as a white solid.
References
- 1. DPEphos - Wikipedia [en.wikipedia.org]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Collection - Very Low Pressure Rh-Catalyzed Hydroformylation of Styrene with (S,S,S-Bisdiazaphos): Regioselectivity Inversion and Mechanistic Insights - ACS Catalysis - Figshare [figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
In the landscape of transition metal catalysis, the rational selection of ligands is paramount to achieving desired reaction outcomes. Diphosphine ligands, which chelate to a metal center through two phosphorus donor atoms, are a cornerstone of modern catalysis, enabling transformations from cross-coupling to asymmetric hydrogenation. The geometric and electronic properties of these ligands, dictated by their backbone structure, directly influence the stability of catalytic intermediates and the kinetics of elementary steps like oxidative addition and reductive elimination.
This guide provides an in-depth comparison of Bis(2-diphenylphosphino)ethyl ether and other seminal diphosphine ligands. We will dissect their structural nuances, focusing on the critical concept of the "bite angle"—the P-M-P angle formed upon coordination—and correlate these features with performance in catalytic applications.[1] This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for informed ligand selection and catalyst system design.
Structural Dissection of Key Diphosphine Ligands
The efficacy of a diphosphine ligand is intrinsically linked to its structural framework. The backbone connecting the two phosphino groups determines the ligand's flexibility and its natural bite angle (βn), which is the preferred P-M-P angle dictated by the ligand's own conformational energetics.[2]
-
This compound (DPEO): This ligand is characterized by a flexible aliphatic ether backbone (-CH₂CH₂OCH₂CH₂-).[3][4] This high degree of conformational freedom allows it to accommodate a wide range of coordination geometries. However, this flexibility can sometimes be a drawback, leading to multiple binding modes and potentially lower selectivity compared to more rigid analogues. Its structure is highly related to 1,2-Bis(diphenylphosphino)ethane (dppe), but with an ether linkage providing a longer and more flexible spacer.[5]
-
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): Often compared with DPEO, DPEphos features a more rigid diphenyl ether backbone.[6][7] This structure imparts a wide natural bite angle of approximately 104°.[6][8] While more constrained than DPEO, it retains a degree of flexibility that distinguishes it from ligands with fused backbones like Xantphos. DPEphos is a versatile and widely used ligand in palladium-catalyzed cross-coupling reactions.[7][9]
-
Xantphos: This ligand is built upon a rigid, heterocyclic xanthene backbone.[10] This rigidity enforces a large and well-defined natural bite angle of about 108°.[10] The defined geometry of Xantphos is a key factor in its ability to promote high selectivity in reactions such as rhodium-catalyzed hydroformylation and challenging palladium-catalyzed cross-couplings.[2][11]
-
BINAP: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl is a landmark ligand in asymmetric catalysis. Its C₂-symmetric framework possesses axial chirality due to restricted rotation (atropisomerism) around the binaphthyl bond.[12] It has a smaller natural bite angle of approximately 93° and is renowned for its application in enantioselective transformations.[12]
| Ligand | Backbone | Natural Bite Angle (βn) | Key Structural Feature |
| This compound (DPEO) | Flexible Aliphatic Ether | Variable / Flexible | High conformational freedom[3] |
| DPEphos | Diphenyl Ether | ~104° | Wide bite angle with moderate flexibility[6][8] |
| Xantphos | Rigid Xanthene | ~108° | Rigid framework, enforces a large P-M-P angle[10] |
| BINAP | 1,1'-Binaphthyl | ~93° | Axial chirality, C₂ symmetry[12] |
The Impact of Structure on Catalytic Performance
The structural parameters outlined above have profound implications for the performance of these ligands in catalysis. The bite angle, in particular, influences the steric and electronic environment at the metal center, affecting the rates of key catalytic steps.
Causality in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The reductive elimination step, which forms the desired C-C or C-X bond, is often rate-limiting. It is widely accepted that ligands with wider bite angles, such as Xantphos and DPEphos, facilitate this step.[11][13] The enforced geometry helps to bring the two groups to be coupled into proximity on the metal center, lowering the activation barrier for their elimination.
-
Xantphos and DPEphos have proven to be superior ligands in many challenging coupling reactions, including Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, precisely because their wide bite angles promote efficient reductive elimination.[2][11]
-
BINAP , with its smaller bite angle, creates a distinct chiral pocket around the metal, which is leveraged to control enantioselectivity in asymmetric reactions.[12]
-
The high flexibility of This compound (DPEO) means its performance can be highly substrate-dependent. While it can chelate effectively, the lack of a rigid pre-organized structure may not provide the same consistent acceleration of reductive elimination seen with Xantphos or DPEphos.
While direct side-by-side comparisons under identical conditions are sparse in the literature for all four ligands, we can synthesize typical performance expectations from various studies. The following table illustrates expected outcomes for the coupling of a sterically hindered aryl bromide with an arylboronic acid.
| Ligand | Expected Yield | Key Performance Insight |
| DPEphos | High to Excellent | Generally high activity due to a favorable balance of flexibility and a wide bite angle promoting reductive elimination.[7][11] |
| Xantphos | High to Excellent | The rigid, wide bite angle is highly effective for challenging substrates, often preventing catalyst decomposition pathways.[2][11] |
| BINAP | Moderate to High | Effective, but typically employed when stereocontrol is the primary objective rather than sheer activity for achiral couplings.[12] |
| DPEO | Substrate Dependent | Activity can be good, but the flexible backbone may not be optimal for sterically demanding substrates compared to more rigid ligands. |
Experimental Protocol: Ligand Evaluation in a Suzuki-Miyaura Cross-Coupling
To provide a tangible framework for evaluating these ligands, the following self-validating protocol for a model Suzuki-Miyaura reaction is described. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Objective: To compare the catalytic efficiency of DPEO, DPEphos, Xantphos, and BINAP in the coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Diphosphine Ligand (DPEO, DPEphos, Xantphos, or BINAP)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃), finely ground
-
Toluene, anhydrous
-
Dodecane (internal standard)
-
Standard laboratory glassware (Schlenk flask, etc.)
-
Inert atmosphere system (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Catalyst Pre-formation/Reaction Setup (Under Inert Atmosphere):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%).
-
Add the diphosphine ligand (0.012 mmol, 1.2 mol%). Rationale: A slight excess of ligand ensures full coordination to the palladium center and helps stabilize the active catalyst.
-
Add 4-bromotoluene (1.0 mmol, 1 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv). Rationale: An excess of the boronic acid and base drives the reaction to completion.
-
Add dodecane (0.5 mmol) as an internal standard for GC analysis.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
-
Reaction Execution:
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for the designated time (e.g., monitor by taking aliquots at 1h, 4h, and 12h).
-
-
Reaction Workup and Analysis:
-
Cool the reaction to room temperature.
-
Quench the reaction by adding deionized water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by Gas Chromatography (GC) or ¹H NMR to determine the conversion and yield relative to the internal standard.
-
By running this experiment in parallel for each ligand, a direct and objective comparison of their performance can be obtained, providing valuable data for selecting the optimal catalyst system for a specific synthetic challenge.
References
- 1. Bite angle - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C28H28OP2 | CID 4368796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Bis(Diphenylphosphinoethyl) Oxide | C28H28OP2 - Ereztech [ereztech.com]
- 5. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 6. DPEphos - Wikipedia [en.wikipedia.org]
- 7. jecibiochem.com [jecibiochem.com]
- 8. wikiwand.com [wikiwand.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Xantphos - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. BINAP - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Bis(2-diphenylphosphino)ethyl Ether: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the synthesis and application of specialized reagents are daily realities. Among these, organophosphine ligands like Bis(2-diphenylphosphino)ethyl ether play a pivotal role in advancing catalysis and chemical synthesis. However, with great utility comes the critical responsibility of safe handling and proper disposal. This guide provides a comprehensive, step-by-step framework for the appropriate disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of robust scientific practice.
Understanding the Compound: Properties and Hazards
Before delving into disposal procedures, a thorough understanding of the chemical's characteristics is paramount. This knowledge informs every aspect of safe handling, from personal protective equipment (PPE) to the appropriate response in case of a spill.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₈OP₂ | [1][2][3] |
| Molecular Weight | 442.47 g/mol | [1][2] |
| Appearance | White to light yellow solid or crystalline material | [4] |
| Melting Point | 137 - 142 °C (279 - 288 °F) | [5] |
| Solubility | Insoluble in water; Soluble in common organic solvents like THF, dichloromethane, toluene. | [4][6] |
| Stability | Relatively stable under inert atmosphere (N₂/Ar) and dry conditions. Phosphine ligands are generally sensitive to air and moisture. | [4][7] |
The primary hazards associated with this compound and similar phosphine compounds include:
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[5][6][8][9][10]
-
Skin Irritation: Causes skin irritation upon contact.[6][8][9][10]
-
Serious Eye Irritation: Causes serious eye irritation.[6][8][9][10]
-
Combustibility: The dust can form an explosive mixture with air.[5][6]
Given these hazards, adherence to stringent safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Required when dusts are generated. Use a NIOSH-approved respirator.[5]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6][8]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. The following workflow provides a clear, logical progression for safe and compliant disposal.
Caption: Disposal workflow for this compound.
Step 1: Identification and Segregation of Waste
-
Identify the Waste: This includes any unused or expired this compound, as well as any materials contaminated with it, such as gloves, weighing paper, or absorbent pads from a spill cleanup.
-
Segregate from Incompatibles: It is crucial to prevent accidental mixing with incompatible chemicals. This compound should be kept separate from strong oxidizing agents and halogens.[9] Store in a designated area for hazardous waste, away from general laboratory traffic.
Step 2: Proper Containment and Labeling
-
Choose the Right Container: The waste container must be chemically compatible with the phosphine ligand. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended.[11] Ensure the container is in good condition, free from cracks or residue from previous use.
-
Labeling is Key: Every hazardous waste container must be clearly and accurately labeled. The label should include:
Step 3: Storage and Final Disposal
-
Accumulation in Designated Areas: Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[12][13] These areas must be under the control of laboratory personnel.
-
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of this compound down the drain or in the regular trash.[11] Your institution's EHS office is responsible for the collection and proper disposal of hazardous chemical waste.[14] They will have established procedures and will work with licensed hazardous waste vendors.
-
Maintain Meticulous Records: Proper documentation of hazardous waste generation and disposal is a regulatory requirement.[11] Keep a log of the types and amounts of waste generated and the dates of disposal.
Handling Spills: An Immediate Action Plan
In the event of a spill, prompt and correct action is essential to mitigate risks.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and your laboratory supervisor.
-
Assess the Spill: For a small, manageable spill of solid material, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, or if you are unsure, contact your institution's EHS or emergency response team immediately.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as described above.
-
Contain and Clean:
-
Carefully sweep up the solid material, avoiding the generation of dust.[5] A dustpan and brush or a vacuum cleaner with a HEPA filter can be used.
-
Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, gloves) into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
-
Decontaminate and Document: Decontaminate all equipment used in the cleanup. Document the spill and the cleanup procedure in your laboratory records.
Alternative Disposal Considerations: Neutralization and Recovery
While the primary and recommended method of disposal is through a licensed hazardous waste contractor, it is worth noting that some chemical wastes can be treated to render them less hazardous.[15] For phosphine ligands, oxidation to the corresponding phosphine oxide is a common laboratory practice to quench their reactivity. However, any on-site treatment of hazardous waste is subject to strict regulatory oversight and should only be performed by trained professionals with a thorough understanding of the reaction and in accordance with your institution's policies.[13][15]
Furthermore, for valuable phosphine ligands, recovery from reaction mixtures may be an option. Methods involving scavenging with copper(I) chloride to form insoluble complexes that can be filtered off have been reported.[16][17] The phosphine can potentially be recovered from these complexes.[17] Again, such procedures should be carefully evaluated for feasibility and safety within your laboratory's capabilities and regulatory framework.
Regulatory Framework: A Brief Overview
The disposal of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Academic laboratories may be subject to the provisions of Subpart K of the RCRA regulations, which provide alternative requirements for managing hazardous waste in these settings.[13][15] It is imperative that all laboratory personnel are familiar with both federal and any state- or county-specific regulations that apply to their facility.[12]
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, adhering to established protocols, and working closely with your institution's EHS department, you contribute to a safer research environment for yourself, your colleagues, and the wider community. This guide serves as a foundational resource, and we encourage you to supplement it with your institution's specific policies and procedures.
References
- 1. This compound | C28H28OP2 | CID 4368796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. strem.com [strem.com]
- 3. This compound | Bis(Diphenylphosphinoethyl) Oxide | C28H28OP2 - Ereztech [ereztech.com]
- 4. jecibiochem.com [jecibiochem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. sds.strem.com [sds.strem.com]
- 11. danielshealth.com [danielshealth.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. epa.gov [epa.gov]
- 14. vumc.org [vumc.org]
- 15. acs.org [acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(2-diphenylphosphino)ethyl ether
Immediate Safety Briefing: This guide provides essential safety and operational protocols for handling Bis(2-diphenylphosphino)ethyl ether (CAS No. 50595-38-5). This organophosphine compound is classified as a skin, eye, and respiratory irritant.[1][2][3][4] Furthermore, as a phosphine ligand, it is sensitive to atmospheric oxygen, which can compromise its chemical integrity and catalytic activity.[5][6] The core principle of all handling procedures is the stringent prevention of physical contact and atmospheric exposure through the correct use of Personal Protective Equipment (PPE) and controlled environments.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the dual nature of the hazard is critical for safe handling. You are protecting yourself from the chemical, and you are protecting the chemical from the environment.
-
Physiological Hazards: Direct contact with this compound, a solid powder, can cause significant irritation.[3][4] Inhalation of dust may lead to respiratory tract irritation.[2] The toxicological properties have not been fully investigated, which necessitates a cautious approach that assumes higher toxicity.[7]
-
Chemical Reactivity Hazards: Organophosphine compounds are susceptible to oxidation by air.[6] The phosphorus atom's lone pair of electrons, essential for its function as a ligand in catalysis, will readily react with oxygen to form a phosphine oxide.[6] This oxidation is often irreversible and renders the ligand ineffective, leading to failed reactions and inconsistent results.[6] Therefore, handling this compound requires techniques to maintain an inert atmosphere, such as using a glovebox or a Schlenk line.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy creates multiple barriers between you and the hazardous substance. Never rely on a single piece of equipment for protection.
Hand Protection: Your Primary Contact Point
-
Glove Selection: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals. For handling this compound, we recommend a minimum thickness of 4 mil.
-
The Causality of Double-Gloving: Always wear two pairs of nitrile gloves. This practice is not merely for redundancy. The outer glove absorbs any immediate contamination, while the inner glove remains clean. This allows for the safe removal of the outer pair after initial handling, preventing the transfer of contaminants to equipment, notebooks, and other surfaces. It is a critical step in contamination control.
-
Integrity Check: Before use, always inspect gloves for any signs of degradation or punctures. Inflate them with air to check for pinholes.
Eye and Face Protection: Shielding Sensitive Tissues
-
Standard Operations: For all procedures, wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. Standard safety glasses do not provide an adequate seal against airborne dust or splashes.
-
High-Risk Procedures: When handling larger quantities (>10g) outside of a glovebox or when there is a significant risk of splashing (e.g., during rapid solvent addition or quenching), supplement your goggles with a full-face shield. A face shield protects the entire face from direct contact.[8]
Body Protection: Minimizing Skin Exposure
-
Laboratory Coat: A flame-resistant (FR) lab coat, properly fastened, is the minimum requirement.
-
Chemical-Resistant Apron: When transferring the solid or working with solutions, wear a chemical-resistant apron over the lab coat.[8] This provides an additional barrier against spills.
-
Full Coverage: Ensure your legs and feet are fully covered. Wear long pants and closed-toe, chemical-resistant shoes.
Respiratory Protection: Preventing Inhalation
Respiratory protection is mandatory when engineering controls cannot guarantee that airborne concentrations are kept at a safe level.
-
Trigger Conditions: Use a respirator if you are handling the powder outside of a certified fume hood or glovebox, or if there is any visible dust in the air.
-
Equipment Specification: A half-mask or full-face air-purifying respirator (APR) equipped with P100 (HEPA) particulate filters is required to protect against the dust.[9] If there is a possibility of generating phosphine gas (e.g., through decomposition), a combination cartridge with a B-type rating for inorganic gases should be used.[10]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, inspection, and maintenance, in accordance with OSHA 29 CFR 1910.134.
Operational Plans: PPE in Practice
The level of PPE required is dictated by the scale and nature of the operation.
PPE Selection by Task
| Task | Environment | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing (<1g) | Glovebox | Single Pair Nitrile Gloves | Safety Glasses (inside box) | Lab Coat | Not Required |
| Reaction Setup (1-10g) | Fume Hood / Schlenk Line | Double Pair Nitrile Gloves | Chemical Splash Goggles | Lab Coat, Chemical Apron | Recommended (P100 APR) |
| Bulk Transfer (>10g) | Controlled Area / Fume Hood | Double Pair Nitrile Gloves | Goggles & Full Face Shield | Lab Coat, Chemical Apron | Mandatory (P100 APR) |
| Spill Cleanup | N/A | Heavy-Duty Nitrile/Neoprene | Goggles & Full Face Shield | Chemical Resistant Suit/Coveralls | Mandatory (P100 APR) |
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the handling task.
Caption: PPE Selection Workflow based on Handling Scale.
Experimental Protocol: PPE Donning & Doffing
Donning (Putting On) Sequence:
-
Preparation: Confirm all PPE is the correct size, clean, and in good condition.
-
Body Protection: Don inner lab coat and any required coveralls.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on chemical splash goggles and, if needed, a face shield.
-
Gloves: Don the first (inner) pair of nitrile gloves, ensuring they are tucked under the cuff of your lab coat. Don the second (outer) pair of gloves over the first, pulling the cuff over the sleeve of the lab coat.
Doffing (Taking Off) Sequence - The Key to Avoiding Contamination: This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in a designated hazardous waste container.
-
Body Protection: Untie and remove the chemical apron. Unfasten the lab coat, rolling it away from your body to contain any surface contamination.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles. Handle them by the straps or sides.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hygiene: Wash your hands and forearms thoroughly with soap and water immediately after removing all PPE.[7]
Decontamination and Disposal Plan
Contaminated PPE is hazardous waste. Its proper disposal is a regulatory and safety requirement.
-
Solid Waste: All disposable PPE (gloves, coveralls, bench paper) that has come into contact with this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11] Do not mix it with general laboratory trash.
-
Container Requirements: Waste containers must be made of a compatible material, kept closed unless adding waste, be clean on the exterior, and not be filled beyond 90% capacity to allow for expansion.[11][12]
-
Reusable PPE: Decontaminate reusable items like goggles, face shields, and respirators according to your institution's Environmental Health & Safety (EHS) guidelines. This typically involves washing with soap and water, followed by a rinse.
-
Disposal Coordination: All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[13] Never dispose of this material down the drain or in regular trash.[11]
By adhering to these stringent PPE and handling protocols, you ensure both your personal safety and the integrity of your research.
References
- 1. This compound | Bis(Diphenylphosphinoethyl) Oxide | C28H28OP2 - Ereztech [ereztech.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sds.strem.com [sds.strem.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. youtube.com [youtube.com]
- 11. ethz.ch [ethz.ch]
- 12. nipissingu.ca [nipissingu.ca]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
